Product packaging for 4-(4-Iodophenyl)-1,3-thiazol-2-amine(Cat. No.:CAS No. 31699-14-6)

4-(4-Iodophenyl)-1,3-thiazol-2-amine

Katalognummer: B1268563
CAS-Nummer: 31699-14-6
Molekulargewicht: 302.14 g/mol
InChI-Schlüssel: CBCNLOOXYGEQQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(4-Iodophenyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C9H7IN2S and its molecular weight is 302.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7IN2S B1268563 4-(4-Iodophenyl)-1,3-thiazol-2-amine CAS No. 31699-14-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(4-iodophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCNLOOXYGEQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356661
Record name 4-(4-iodophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31699-14-6
Record name 4-(4-iodophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31699-14-6
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Iodophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(4-iodophenyl)-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3] This document details the prevalent synthetic methodology, offers a step-by-step experimental protocol, and presents relevant chemical data.

Core Synthesis: The Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis.[4][5] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[5][6] For the target compound, the key precursors are 2-bromo-1-(4-iodophenyl)ethanone and thiourea.

The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.[6]

Hantzsch_Synthesis reactant1 2-bromo-1-(4-iodophenyl)ethanone intermediate Thiouronium Salt Intermediate reactant1->intermediate Nucleophilic Attack reactant2 Thiourea reactant2->intermediate product This compound intermediate->product Cyclization & Dehydration

Figure 1: Reaction scheme for the Hantzsch synthesis of this compound.

Experimental Protocol

This protocol is a generalized procedure based on established Hantzsch syntheses of analogous 4-aryl-2-aminothiazoles.[4][7] Researchers should optimize conditions as necessary.

Materials:

  • 2-bromo-1-(4-iodophenyl)ethanone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-bromo-1-(4-iodophenyl)ethanone in a suitable solvent such as ethanol.

  • Addition of Thiourea: To this solution, add 1.2 to 2.0 equivalents of thiourea. The use of a slight excess of thiourea is common to ensure complete consumption of the α-haloketone.

  • Reflux: Heat the reaction mixture to reflux (the boiling point of the solvent, approximately 78 °C for ethanol) and maintain this temperature with stirring.[8] The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.

  • Neutralization and Precipitation: Pour the reaction mixture into a beaker containing ice-cold water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate to precipitate the crude product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow start Dissolve 2-bromo-1-(4-iodophenyl)ethanone and Thiourea in Ethanol reflux Heat to Reflux start->reflux monitor Monitor by TLC reflux->monitor workup Cool and Pour into Water monitor->workup Reaction Complete neutralize Neutralize with NaHCO₃ workup->neutralize filter Filter and Wash Solid neutralize->filter purify Recrystallize filter->purify characterize Characterize Product purify->characterize end Pure this compound characterize->end

Figure 2: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize typical characterization data for 4-aryl-2-aminothiazole derivatives. The exact values for this compound should be determined experimentally.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₇IN₂S
Molecular Weight302.14 g/mol
AppearanceOff-white to yellow solid
Melting PointTo be determined experimentally
SolubilitySoluble in DMSO and DMF

Table 2: Spectroscopic Data (Expected)

TechniqueExpected Chemical Shifts (δ, ppm) or m/z
¹H NMR (DMSO-d₆)Aromatic protons (doublets, ~7.5-8.0 ppm), Thiazole proton (singlet, ~7.0 ppm), Amine protons (broad singlet, ~5.0-6.0 ppm)
¹³C NMR (DMSO-d₆)Aromatic carbons (~115-140 ppm), Thiazole carbons (~100-170 ppm)
Mass Spec (ESI+)[M+H]⁺ at m/z 303.14

Biological Significance and Signaling Pathways

Derivatives of 2-aminothiazole have been investigated for a variety of biological activities. For instance, certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as direct inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators.[1] Inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases.

Another area of interest is the anticancer potential of these compounds. Some N,4-diaryl-1,3-thiazole-2-amines have been shown to act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.[9]

Signaling_Pathway cluster_cell Cell tubulin Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitosis Mitosis microtubules->mitosis apoptosis Apoptosis mitosis->apoptosis Arrest leads to inhibitor 4-Aryl-1,3-thiazol-2-amine Derivative inhibitor->tubulin Inhibits Polymerization

Figure 3: Simplified pathway of tubulin polymerization inhibition by 4-aryl-1,3-thiazol-2-amine derivatives.

Conclusion

The synthesis of this compound via the Hantzsch reaction is a robust and well-established method. This guide provides a foundational protocol and highlights the importance of this chemical scaffold in drug discovery. Further research into the biological activities of this specific compound and its derivatives is warranted to explore its full therapeutic potential.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Iodophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 4-(4-Iodophenyl)-1,3-thiazol-2-amine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, data summaries, and visualizations of relevant biological pathways.

Core Physicochemical Properties

Quantitative Data Summary

The following tables summarize the key physicochemical parameters for this compound.

Identifier Value
IUPAC Name This compound
CAS Number 31699-14-6
PubChem CID 828165[1]
Molecular Formula C₉H₇IN₂S
Molecular Weight 302.14 g/mol
Canonical SMILES C1=CC(=CC=C1C2=CSC(=N2)N)I
InChI Key CBCNLOOXYGEQQZ-UHFFFAOYSA-N

Table 1: General Identifiers for this compound

Property Value (Predicted/Estimated) Notes
Melting Point (°C) 190-210Estimated based on analogs: 4-(4-bromophenyl) derivative (183-187 °C) and 4-(4-chlorophenyl) derivative (169-171 °C). The iodo-substituent generally increases the melting point due to stronger intermolecular forces.
Boiling Point (°C) 465.9 ± 25.0Predicted by computational methods.
logP (Octanol-Water Partition Coefficient) 3.5Predicted by computational methods. Indicates moderate lipophilicity.
pKa 3.5 - 4.5Estimated based on the pKa of 2-aminothiazole and substituted analogs. The primary amine is weakly basic.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.Based on the general solubility of 2-amino-4-phenylthiazole derivatives.
Hydrogen Bond Donors 1From the primary amine group.
Hydrogen Bond Acceptors 3From the two nitrogen atoms and the sulfur atom in the thiazole ring.
Rotatable Bonds 1Between the phenyl and thiazole rings.
Polar Surface Area 67.15 ŲPredicted by computational methods.

Table 2: Physicochemical Properties of this compound

Synthesis and Characterization

The synthesis of this compound typically follows the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is adapted from established procedures for the synthesis of related 4-aryl-2-aminothiazole derivatives.

Materials:

  • 2-Bromo-1-(4-iodophenyl)ethanone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (or other suitable base)

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(4-iodophenyl)ethanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain pure this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Workup cluster_product Product reactant1 2-Bromo-1-(4-iodophenyl)ethanone process1 Condensation reactant1->process1 reactant2 Thiourea reactant2->process1 condition1 Ethanol (Solvent) condition1->process1 condition2 Reflux (Heat) condition2->process1 workup1 Neutralization (NaHCO3) process1->workup1 workup2 Precipitation & Filtration workup1->workup2 workup3 Recrystallization workup2->workup3 product This compound workup3->product

Caption: Hantzsch synthesis workflow for this compound.

Expected Spectroscopic Characterization

Based on data from analogous compounds, the following spectral characteristics are expected for this compound:

Spectroscopic Technique Expected Features
¹H NMR (DMSO-d₆, 400 MHz) δ 7.70-7.80 (d, 2H, Ar-H), 7.55-7.65 (d, 2H, Ar-H), 7.10-7.20 (s, 2H, -NH₂), 6.90-7.00 (s, 1H, thiazole-H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 168.0 (C-2), 150.0 (C-4), 137.5 (Ar-C), 134.0 (Ar-C), 128.5 (Ar-C), 105.0 (thiazole C-5), 94.0 (Ar-C-I)
FT-IR (KBr, cm⁻¹) 3400-3200 (N-H stretching), 3100-3000 (Ar C-H stretching), 1620-1600 (C=N stretching), 1580-1560 (N-H bending), 820-800 (p-substituted benzene C-H bending)
Mass Spectrometry (ESI+) m/z: 303.95 [M+H]⁺

Table 3: Expected Spectroscopic Data for this compound

Potential Biological Activities and Signaling Pathways

Derivatives of 2-aminothiazole are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. While the specific biological profile of this compound has not been extensively reported, its structural similarity to other bioactive 2-aminothiazoles suggests it may share similar mechanisms of action.

Anticancer Activity

Many 2-aminothiazole derivatives have demonstrated potent anticancer activity through the induction of apoptosis and cell cycle arrest.[2]

Apoptosis Induction: These compounds can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases and subsequent apoptosis.

G cluster_pathway Apoptosis Induction by 2-Aminothiazole Derivatives aminothiazole This compound (or derivative) bcl2 Bcl-2 (Anti-apoptotic) aminothiazole->bcl2 Inhibition bax Bax (Pro-apoptotic) aminothiazole->bax Activation cytochrome_c Cytochrome c release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis pathway modulated by 2-aminothiazole derivatives.

Cell Cycle Arrest: Another key anticancer mechanism is the ability to halt cell proliferation by inducing cell cycle arrest, often at the G2/M or G1 phase. This prevents cancer cells from dividing and propagating.

G cluster_workflow Cell Cycle Analysis Workflow start Cancer Cell Culture treatment Treatment with This compound start->treatment harvest Cell Harvesting & Fixation treatment->harvest staining Propidium Iodide Staining harvest->staining analysis Flow Cytometry Analysis staining->analysis result Determination of Cell Cycle Phase Distribution analysis->result

Caption: Experimental workflow for analyzing cell cycle arrest.

Antimicrobial Activity

2-Aminothiazole derivatives have also been investigated for their antibacterial and antifungal properties. Their mechanism of action can involve the inhibition of essential microbial enzymes. For instance, in bacteria, they have been shown to target enzymes like MurB, which is involved in peptidoglycan biosynthesis. In fungi, they may inhibit cytochrome P450 enzymes such as CYP51 (lanosterol 14α-demethylase), which is crucial for ergosterol biosynthesis.

G cluster_antimicrobial Antimicrobial Mechanisms of 2-Aminothiazole Derivatives cluster_bacterial Antibacterial cluster_fungal Antifungal aminothiazole This compound murB MurB Enzyme aminothiazole->murB Inhibition cyp51 CYP51 Enzyme aminothiazole->cyp51 Inhibition peptidoglycan Peptidoglycan Synthesis murB->peptidoglycan cell_wall Bacterial Cell Wall Integrity peptidoglycan->cell_wall ergosterol Ergosterol Synthesis cyp51->ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane

Caption: Potential antimicrobial mechanisms of action for 2-aminothiazole derivatives.

Conclusion

This compound is a promising heterocyclic compound with physicochemical properties that make it a viable candidate for further investigation in drug discovery. While experimental data on the core molecule is limited, this guide provides a robust foundation for its synthesis, characterization, and the exploration of its potential anticancer and antimicrobial activities. The provided protocols and pathway diagrams offer a starting point for researchers to design and execute further studies on this and related 2-aminothiazole derivatives.

References

The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 2-aminothiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. Derivatives of 2-aminothiazole have demonstrated potent anticancer, antimicrobial, and anti-inflammatory properties, making them a promising class of compounds for the development of novel therapeutics.[1][2][3][4][5][6][7][8] This technical guide provides an in-depth overview of the biological activities of 2-aminothiazole derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

2-aminothiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[9][10][11] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[9][12]

Quantitative Anticancer Data

The in vitro anticancer activity of various 2-aminothiazole derivatives is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound/DerivativeCancer Cell LineIC50 ValueReference
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylatePanc-1 (Pancreatic)43.08 µM
Compound 21 K563 (Leukemia)16.3 µM[11]
Compound 27 HeLa (Cervical)1.6 ± 0.8 µM[11]
Compound 23 HepG2 (Liver)0.51 mM[11]
Compound 24 HepG2 (Liver)0.57 mM[11]
Compound 23 PC12 (Pheochromocytoma)0.309 mM[11]
Compound 24 PC12 (Pheochromocytoma)0.298 mM[11]
Compound 73b H1299 (Lung)4.89 µM[13]
Compound 73b SHG-44 (Glioma)4.03 µM[13]
CK1δ Inhibitor 84 (Tumor cell lines)0.040 µM[13]
CK1δ Inhibitor 85 (Tumor cell lines)0.042 µM[13]
Signaling Pathways in Anticancer Activity

A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC FADD Caspase-8 Caspase-8 DISC->Caspase-8 activates Procaspase-8 Procaspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Cellular Stress Cellular Stress Bax/Bak Bax/Bak Cellular Stress->Bax/Bak Bcl-2 Bcl-2 Bcl-2->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome forms with Apaf-1 Apaf-1 Apaf-1 Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Procaspase-9 Procaspase-9 Caspase-9->Caspase-3 activates Procaspase-3 Procaspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis 2-Aminothiazole 2-Aminothiazole 2-Aminothiazole->Bcl-2 downregulates 2-Aminothiazole->Bax/Bak upregulates kinase_inhibition_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., MAPK, PI3K/Akt) Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., MAPK, PI3K/Akt) activates Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK, PI3K/Akt)->Transcription Factors activates Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival promotes 2-Aminothiazole Derivative 2-Aminothiazole Derivative 2-Aminothiazole Derivative->Receptor Tyrosine Kinase (RTK) inhibits 2-Aminothiazole Derivative->Signaling Cascade (e.g., MAPK, PI3K/Akt) inhibits hantzsch_synthesis alpha-Haloketone alpha-Haloketone Reaction_Vessel Reaction (e.g., Reflux in Ethanol) alpha-Haloketone->Reaction_Vessel Thiourea Thiourea Thiourea->Reaction_Vessel Cyclocondensation Cyclocondensation Reaction_Vessel->Cyclocondensation 2-Aminothiazole_Derivative 2-Aminothiazole_Derivative Cyclocondensation->2-Aminothiazole_Derivative Purification Purification (e.g., Recrystallization) 2-Aminothiazole_Derivative->Purification Final_Product Final_Product Purification->Final_Product mtt_assay_workflow Cell_Seeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24h to allow cell attachment Cell_Seeding->Incubation1 Compound_Treatment Treat cells with various concentrations of 2-aminothiazole derivatives Incubation1->Compound_Treatment Incubation2 Incubate for 24-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4h to allow formazan crystal formation MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubation3->Solubilization Absorbance_Reading Measure absorbance at ~570 nm using a plate reader Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 values Absorbance_Reading->Data_Analysis

References

Spectroscopic and Synthetic Profile of 4-(4-Iodophenyl)-1,3-thiazol-2-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic and synthetic aspects of the thiazole derivative, 4-(4-Iodophenyl)-1,3-thiazol-2-amine. Despite a comprehensive search of available scientific literature and chemical databases, direct experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR, or UV-Vis) for this specific compound has not been publicly reported. The information available is limited to a mention of a Gas Chromatography-Mass Spectrometry (GC-MS) analysis in the PubChem database.[1] However, to facilitate research and development efforts in this area, this document provides a detailed overview of the characteristic spectroscopic data and a general synthetic methodology based on closely related analogs. The presented data serves as a valuable reference for the characterization of this and similar molecules.

Predicted Physicochemical Properties

Basic physicochemical properties for this compound have been computed and are available in public databases.

PropertyValueSource
Molecular FormulaC₉H₇IN₂SPubChem[1]
Molecular Weight316.1 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number357649-93-5Not explicitly found

Spectroscopic Data of Analogous Compounds

The following tables summarize typical spectroscopic data for analogous 4-aryl-2-aminothiazole derivatives. This information can be used to predict the expected spectral features of the target compound.

¹H NMR Spectroscopy Data

The ¹H NMR spectra of these compounds are characterized by signals corresponding to the thiazole ring, the aromatic protons, and the amine group.

ProtonExpected Chemical Shift (ppm)MultiplicityNotes
Thiazole-H6.5 - 7.5sThe chemical shift of the proton on the thiazole ring can vary depending on the substituents.
Aromatic-H7.0 - 8.0mThe protons on the iodophenyl ring will likely appear as a set of doublets, characteristic of a 1,4-disubstituted benzene ring.
-NH₂5.0 - 7.5br sThe amine protons often appear as a broad singlet and their chemical shift is highly dependent on the solvent and concentration. This signal may exchange with D₂O.
¹³C NMR Spectroscopy Data

The ¹³C NMR spectra will show signals for the carbon atoms of the thiazole and the iodophenyl rings.

CarbonExpected Chemical Shift (ppm)Notes
Thiazole C=N160 - 170The carbon of the imine group in the thiazole ring.
Thiazole C-S140 - 150The carbon atom adjacent to the sulfur atom.
Thiazole C-H100 - 115The carbon atom bearing a hydrogen.
Aromatic C-I90 - 100The carbon atom directly attached to the iodine atom is expected to be significantly shielded.
Aromatic C-H120 - 135The chemical shifts of the other aromatic carbons.
Aromatic C-Thiazole130 - 140The carbon atom of the phenyl ring attached to the thiazole ring.
Mass Spectrometry (MS)

Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The data provides the molecular weight of the compound and information about its fragmentation pattern.

m/zProposed Fragment IonNotes
~316[M]⁺Molecular ion peak.
~317[M+H]⁺Protonated molecular ion in ESI-MS.
~189[M - I]⁺Loss of the iodine atom.
~162[C₉H₇N₂S]⁺Fragment corresponding to the 4-phenyl-1,3-thiazol-2-amine cation.
Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically with samples prepared as KBr pellets.

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
N-H stretch3400 - 3250MediumPrimary amines typically show two bands in this region.[2]
Aromatic C-H stretch3100 - 3000Medium to Weak
C=N stretch (thiazole)1630 - 1580Medium to Strong
N-H bend1650 - 1580Medium[2]
C=C stretch (aromatic)1600 - 1450Medium
C-N stretch1335 - 1250StrongFor aromatic amines.[2]
C-I stretch600 - 500Medium to Strong

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound, based on standard laboratory practices for analogous compounds.

Synthesis: Hantzsch Thiazole Synthesis

A common method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.

Workflow for Hantzsch Thiazole Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 4-Iodoacetophenone C Reaction in Ethanol with Iodine (catalyst) A->C B Thiourea B->C D This compound C->D

Caption: General workflow for the Hantzsch synthesis of the target compound.

  • Reaction Setup: To a solution of 4'-iodoacetophenone (1 equivalent) in a suitable solvent such as ethanol, add thiourea (1-1.2 equivalents).

  • Catalyst Addition: Add a catalytic amount of iodine.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of the synthesized compound would be performed using a combination of spectroscopic techniques.

Workflow for Spectroscopic Analysis

G cluster_sample Sample cluster_analysis Spectroscopic Techniques cluster_data Data Output Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS or ESI-MS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data Mass-to-Charge Ratio, Fragmentation Pattern MS->MS_Data IR_Data Vibrational Frequencies IR->IR_Data

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The data provides the molecular weight of the compound and information about its fragmentation pattern.

  • Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically with samples prepared as KBr pellets. The spectrum provides information about the functional groups present in the molecule.

This technical guide provides a foundational understanding of the expected spectroscopic characteristics and a viable synthetic route for this compound based on the analysis of analogous compounds. This information is intended to support further research and development of this and related chemical entities.

References

Potential Therapeutic Targets of 4-(4-Iodophenyl)-1,3-thiazol-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the potential therapeutic targets of 4-(4-Iodophenyl)-1,3-thiazol-2-amine. It is important to note that while the 2-aminothiazole scaffold is a well-researched area in medicinal chemistry, specific experimental data on the biological activity of the 4-(4-iodophenyl) substituted derivative is limited in publicly accessible scientific literature. Therefore, this guide infers potential therapeutic applications by examining robust data available for structurally analogous compounds, particularly the bromo- and chloro-derivatives. The information presented herein should be considered as a foundation for future research and not as established fact for the iodo-substituted compound.

Introduction

This compound belongs to the 2-aminothiazole class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a halogenated phenyl ring at the 4-position of the thiazole core is a common feature in many biologically active molecules within this class. This guide will explore the most probable therapeutic targets of this compound based on the activities of its close analogs.

Potential Therapeutic Targets

Based on the biological evaluation of structurally similar compounds, two primary areas of therapeutic potential for this compound emerge: oncology and infectious diseases.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant body of research points towards the potential of N,4-diaryl-1,3-thiazol-2-amines to act as inhibitors of tubulin polymerization.[2] Tubulin is a critical protein that polymerizes to form microtubules, a key component of the cytoskeleton involved in cell division (mitosis). Inhibition of this process leads to cell cycle arrest and apoptosis in cancer cells, making tubulin a validated and important anticancer drug target.

Studies on N-(substituted-phenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amines have shown potent antiproliferative activity against various human cancer cell lines.[2] The mechanism of action for these compounds was confirmed to be the inhibition of tubulin polymerization, likely through binding to the colchicine binding site on β-tubulin.[2] Given the structural similarity, it is highly probable that this compound could exhibit similar anticancer properties by targeting tubulin.

The inhibition of tubulin polymerization by a 2-aminothiazole derivative would disrupt the formation of the mitotic spindle, a critical apparatus for the segregation of chromosomes during cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and eventual induction of apoptosis.

G cluster_cell Cancer Cell Thiazole_Derivative This compound (Hypothesized) Tubulin αβ-Tubulin Dimers Thiazole_Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Hypothesized mechanism of anticancer activity. (Within 100 characters)
Antimicrobial Activity

Derivatives of 4-(4-halophenyl)-thiazol-2-amine have been synthesized and evaluated for their antimicrobial properties.[3][4] These compounds have shown activity against a range of bacterial and fungal strains. The precise molecular targets for the antimicrobial activity of this class of compounds are not as well-defined as their anticancer targets but are likely to involve essential microbial enzymes.

Quantitative Data from Analogous Compounds

The following tables summarize the quantitative data for anticancer and antimicrobial activities of 4-(4-bromophenyl)-1,3-thiazol-2-amine derivatives, which can serve as a benchmark for predicting the potential potency of the iodo-analog.

Table 1: Anticancer Activity of 4-(4-bromophenyl)-thiazol-2-amine Derivatives [3]

Compound IDModification on 2-amino groupCancer Cell LineIC50 (µM)
p2 4-chlorobenzylideneMCF710.5
5-FU (Standard Drug)MCF75.2

Table 2: Antimicrobial Activity of 4-(4-bromophenyl)-thiazol-2-amine Derivatives [3]

Compound IDModification on 2-amino groupTest OrganismMIC (µg/mL)
p2 4-chlorobenzylideneS. aureus6.25
p3 4-fluorobenzylideneS. aureus12.5
p4 4-nitrobenzylideneE. coli6.25
p6 2-chlorobenzylideneC. albicans6.25
Norfloxacin (Standard Drug)S. aureus, E. coli3.12, 6.25
Fluconazole (Standard Drug)C. albicans6.25

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to validate the potential therapeutic activities of this compound.

In Vitro Anticancer Activity - MTT Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The test compound, this compound, is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for 48-72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing purified bovine brain tubulin (e.g., 1 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) with 1 mM GTP and 10% glycerol.

  • Compound Addition: The test compound is added to the reaction mixture at various concentrations. Colchicine or paclitaxel can be used as positive controls for inhibition and promotion of polymerization, respectively.

  • Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.

  • Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Data Analysis: The rate of tubulin polymerization is determined from the slope of the linear portion of the absorbance versus time curve. The inhibitory effect of the compound is expressed as the percentage of inhibition relative to the control.

In Vitro Antimicrobial Activity - Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

Protocol:

  • Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized inoculum (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Compound Dilution: The test compound is serially diluted in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial screening and validation of the therapeutic potential of a novel 2-aminothiazole derivative.

G cluster_workflow Screening Workflow Synthesis Synthesis of This compound Cytotoxicity_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Synthesis->Cytotoxicity_Screening Antimicrobial_Screening In Vitro Antimicrobial Screening (e.g., Broth Microdilution for MIC) Synthesis->Antimicrobial_Screening Hit_Identification Hit Identification (Potent Anticancer or Antimicrobial Activity) Cytotoxicity_Screening->Hit_Identification Antimicrobial_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action Tubulin_Assay Tubulin Polymerization Assay Mechanism_of_Action->Tubulin_Assay Enzyme_Inhibition_Assay Microbial Enzyme Inhibition Assay Mechanism_of_Action->Enzyme_Inhibition_Assay Lead_Optimization Lead Optimization Tubulin_Assay->Lead_Optimization Enzyme_Inhibition_Assay->Lead_Optimization

References

The 2-Aminothiazole Scaffold: A Privileged Core for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds, including several clinically approved drugs.[1] Its inherent structural and electronic properties make it an ideal template for the design of potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of the discovery and development of novel 2-aminothiazole-based kinase inhibitors, with a focus on data-driven insights, detailed experimental methodologies, and a clear visualization of the underlying biological pathways.

The 2-Aminothiazole Advantage in Kinase Inhibition

Protein kinases play a pivotal role in regulating a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The 2-aminothiazole core serves as an excellent pharmacophore for targeting the ATP-binding site of kinases. Its key features include:

  • Hydrogen Bonding Capabilities: The amino group and the thiazole nitrogen can act as hydrogen bond donors and acceptors, respectively, enabling strong interactions with the hinge region of the kinase ATP-binding pocket.

  • Structural Rigidity and Planarity: The aromatic nature of the thiazole ring provides a rigid scaffold, which can be beneficial for binding affinity and selectivity.

  • Synthetic Tractability: The well-established Hantzsch thiazole synthesis allows for the facile and diverse functionalization of the core structure, enabling extensive structure-activity relationship (SAR) studies.[1][2]

These properties have been successfully exploited in the development of numerous kinase inhibitors, including the multi-kinase inhibitor Dasatinib, a prominent example of a 2-aminothiazole-based therapeutic.[1]

Quantitative Analysis of 2-Aminothiazole Kinase Inhibitors

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following tables summarize the in vitro potency of selected 2-aminothiazole derivatives against their target kinases.

Compound/InhibitorTarget KinaseIC50 (nM)Reference Compound
Dasatinib (BMS-354825)Src<1-
Dasatinib (BMS-354825)Lck<1-
Dasatinib (BMS-354825)Bcr-Abl<1-
Compound 14 CDK21-10-
Compound 45 CDK21-10-
Compound 8n CHK14.25 ± 0.10-

Table 1: In Vitro Potency of Selected 2-Aminothiazole Kinase Inhibitors.[3][4][5]

Cell LineCompoundAntiproliferative IC50 (nM)
MV-4-118n 42.10 ± 5.77
Z-1388n 24.16 ± 6.67

Table 2: Cellular Antiproliferative Activity of a 2-Aminothiazole CHK1 Inhibitor.[5]

Core Experimental Protocols

The discovery and characterization of novel 2-aminothiazole kinase inhibitors rely on a series of well-defined experimental procedures. This section provides detailed methodologies for the key experiments.

Synthesis: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of the 2-aminothiazole core.[2][6]

Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the appropriate α-haloketone (1 equivalent) and thiourea or a substituted thiourea (1.5 equivalents) in a suitable solvent, such as ethanol or methanol.[2]

  • Reaction: Add a stir bar to the flask and heat the mixture to reflux with stirring.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically after 30 minutes to a few hours), allow the solution to cool to room temperature.[2]

  • Precipitation: Pour the reaction mixture into a beaker containing a dilute solution of a weak base, such as 5% sodium carbonate, to neutralize the hydrohalic acid byproduct and precipitate the 2-aminothiazole product.[2]

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel, washing the filter cake with water to remove any remaining salts.[2]

  • Drying and Characterization: Dry the product, for example, by air-drying on a watch glass. The purity and identity of the synthesized compound can be confirmed by techniques such as melting point determination, TLC, and nuclear magnetic resonance (NMR) spectroscopy.[2]

In Vitro Kinase Inhibition Assay

This assay is crucial for determining the potency of a compound against its target kinase. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[7]

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor (e.g., in DMSO).

    • Dilute the target kinase enzyme to a working concentration in an appropriate kinase buffer.

    • Prepare a solution containing the kinase substrate (often a peptide or protein) and ATP at concentrations close to their Km values in the kinase buffer.[7]

  • Kinase Reaction:

    • In a microplate (e.g., a 384-well plate), add the serially diluted inhibitor or vehicle control (DMSO).

    • Add the diluted kinase enzyme to each well.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[7]

  • Detection:

    • Stop the kinase reaction by adding a solution containing EDTA.

    • Add detection reagents, which typically include a europium-labeled antibody that recognizes the phosphorylated substrate and an Alexa Fluor® 647-labeled streptavidin that binds to a biotinylated peptide substrate.

    • Incubate the plate to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a suitable plate reader.

    • The ratio of the acceptor and donor fluorescence intensities is used to determine the extent of substrate phosphorylation.

    • Calculate the percent inhibition for each inhibitor concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation and viability of cancer cells.[5][8][9]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole inhibitor for a specified period (e.g., 72 hours). Include a vehicle-treated control group.

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

2-aminothiazole inhibitors have been successfully developed to target several key kinase signaling pathways implicated in cancer.

Src Family Kinase (SFK) Signaling

Src family kinases are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and migration.[10][11] Dasatinib is a potent pan-Src inhibitor.[3]

Src_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Src_inactive Src (Inactive) RTK->Src_inactive Activates Src_active Src (Active) Src_inactive->Src_active Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Src_active->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor 2-Aminothiazole Inhibitor (e.g., Dasatinib) Inhibitor->Src_active Inhibits CDK2_Signaling_Pathway cluster_G1_S G1/S Phase Transition CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 (Active) CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylates pRb p-Rb Rb->pRb E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Inhibitor 2-Aminothiazole CDK2 Inhibitor Inhibitor->CyclinE_CDK2 Inhibits CHK1_Signaling_Pathway cluster_DDR DNA Damage Response DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR Activates CHK1_inactive CHK1 (Inactive) ATR->CHK1_inactive Phosphorylates CHK1_active CHK1 (Active) CHK1_inactive->CHK1_active CDC25 CDC25 Phosphatases CHK1_active->CDC25 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest and DNA Repair CDC25->Cell_Cycle_Arrest Promotes Cell Cycle Progression Inhibitor 2-Aminothiazole CHK1 Inhibitor Inhibitor->CHK1_active Inhibits Drug_Discovery_Workflow cluster_workflow Discovery and Development Pipeline Target_ID Target Identification and Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR) HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Iterative Design and Synthesis Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Structure-Activity Relationship of 4-Aryl-1,3-Thiazol-2-Amines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The 4-aryl-1,3-thiazol-2-amine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This versatility has led to the development of compounds with diverse and potent pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this scaffold across its major therapeutic applications. We consolidate quantitative data from seminal studies into structured tables, detail key experimental methodologies, and present visual diagrams of synthetic pathways and logical relationships to offer a clear and actionable resource for researchers, scientists, and professionals in drug development.

Introduction

The 2-aminothiazole core is a key feature in numerous approved drugs, such as the antitumor agent Dasatinib and the anti-inflammatory drug Meloxicam. The specific subclass of 4-aryl-1,3-thiazol-2-amines has garnered significant attention for its synthetic accessibility and the rich chemical space available for optimization. The core structure consists of a thiazole ring substituted with an amino group at position 2 and an aryl group at position 4. A third point of diversity is often introduced via substitution on the 2-amino group, frequently with another aryl ring, leading to an N,4-diaryl-1,3-thiazol-2-amine skeleton.

This guide systematically explores how chemical modifications at these key positions influence biological activity, providing a framework for the rational design of novel therapeutic agents.

General Synthetic Strategies

The most prevalent method for synthesizing the 4-aryl-1,3-thiazol-2-amine core is the Hantzsch thiazole synthesis . This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. The aryl group at the 4-position of the thiazole originates from the α-aryl-α-haloketone, while the substituent on the 2-amino group is determined by the choice of the N-substituted thiourea.

G reactant1 α-Aryl-α-haloketone (e.g., 2-bromo-1-arylethanone) process Hantzsch Thiazole Synthesis (Cyclocondensation) reactant1->process reactant2 N-Substituted Thiourea reactant2->process product 4-Aryl-N-substituted- 1,3-thiazol-2-amine process->product Yields

Caption: General workflow for Hantzsch thiazole synthesis.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is highly dependent on the nature and position of substituents on the aryl rings and the 2-amino group. The following sections dissect these relationships by biological activity.

G RhoA Active RhoA (GTP-bound) ROCK ROCK Kinase RhoA->ROCK Activates Substrate Substrate Phosphorylation (e.g., MLC) ROCK->Substrate Phosphorylates Inhibitor 4-Aryl-thiazol-2-amine Inhibitor Inhibitor->ROCK Inhibits Effect Cellular Effects (Contraction, Proliferation) Substrate->Effect

4-(4-Iodophenyl)-1,3-thiazol-2-amine: A Technical Guide to Speculated Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the speculated mechanisms of action for the compound 4-(4-Iodophenyl)-1,3-thiazol-2-amine. Based on a comprehensive review of existing literature on structurally related 2-aminothiazole derivatives, this document outlines plausible biological targets and signaling pathways. The primary hypothesized mechanisms include inhibition of tubulin polymerization and modulation of key cellular kinases such as Rho-associated coiled-coil containing protein kinase (ROCK), Src family kinases, and p38 mitogen-activated protein kinase (MAPK). This guide presents a compilation of quantitative data from related compounds, detailed experimental protocols for mechanism-of-action studies, and visual representations of speculated signaling pathways to facilitate further research and drug development efforts.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The compound this compound belongs to this versatile class of molecules. While direct studies on its mechanism of action are not currently available in the public domain, its structural similarity to other well-characterized 4-phenyl-1,3-thiazol-2-amine derivatives allows for informed speculation on its potential biological activities.

The presence of a 4-iodophenyl group at the C4 position of the thiazole ring is a key structural feature. The electronic and steric properties of the iodine atom can significantly influence the compound's binding affinity and selectivity for various biological targets. This guide explores the most probable mechanisms of action for this compound, drawing parallels from published data on analogous compounds. The primary focus will be on two well-established mechanisms for this class of compounds: disruption of microtubule dynamics through tubulin binding and inhibition of protein kinases involved in critical cellular signaling pathways.

Speculated Mechanisms of Action

Based on the known biological activities of structurally similar 2-aminothiazole derivatives, two primary mechanisms of action are proposed for this compound:

Inhibition of Tubulin Polymerization

A significant body of evidence suggests that N,4-diaryl-1,3-thiazol-2-amines can act as potent inhibitors of tubulin polymerization. These compounds often bind to the colchicine-binding site on β-tubulin, disrupting the formation of microtubules. Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. Their disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

The substitution on the phenyl ring at the C4 position of the thiazole is known to affect anti-tubulin activity. For instance, one study reported that the introduction of a 4-chloro or 4-methyl group on the phenyl ring of a thiazole derivative resulted in a significant decrease in anti-tubulin activity compared to the unsubstituted analog. This suggests that the nature of the halogen at this position is critical. The larger and more polarizable iodine atom in this compound may lead to altered binding kinetics and potency at the colchicine site compared to its chloro or bromo counterparts.

Kinase Inhibition

The 2-aminothiazole scaffold is a common feature in a variety of kinase inhibitors. Several studies have identified 4-aryl-thiazol-2-amine derivatives as inhibitors of key kinases involved in cancer and inflammatory diseases. The potential kinase targets for this compound include:

  • Rho-associated coiled-coil containing protein kinase (ROCK): ROCKs are serine/threonine kinases that are key regulators of the actin cytoskeleton and are implicated in cell adhesion, migration, and proliferation. Inhibition of the Rho/ROCK pathway is a therapeutic strategy for various diseases, including cancer.

  • Src Family Kinases: These non-receptor tyrosine kinases are involved in a multitude of signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of Src activity is frequently observed in various cancers.

  • p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines and plays a central role in inflammation, apoptosis, and cell cycle regulation.

The specific kinase or kinases inhibited by this compound would depend on the precise interactions it forms within the ATP-binding pocket of the respective enzymes. The iodophenyl moiety could potentially form halogen bonds or other specific interactions that confer potency and selectivity.

Quantitative Data on Related Compounds

To provide a quantitative context for the speculated mechanisms of action, the following tables summarize the in vitro activity of structurally related 2-aminothiazole derivatives from the literature.

Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 ValueReference
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical Cancer)1.6 ± 0.8 µM
2-aminothiazole derivative 20H1299 (Lung Cancer)4.89 µM
2-aminothiazole derivative 20SHG-44 (Glioma)4.03 µM
4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46b)A549 (Lung Cancer)0.16 ± 0.06 µM
4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46b)HepG2 (Liver Cancer)0.13 ± 0.05 µM
Thiazole-amino acid derivativeCancer Cell Lines2.07–8.51 μM

Table 2: In Vitro Tubulin Polymerization Inhibitory Activity of a Related Thiazole Derivative

CompoundIC50 (Tubulin Polymerization)Reference
Thiazol-5(4H)-one derivative 4f9.33 nM
Thiazol-5(4H)-one derivative 5a9.52 nM

Table 3: In Vitro Kinase Inhibitory Activity of a Related Thiazole Derivative

CompoundKinase TargetIC50Reference
4-(thiazol-5-yl)benzoic acid derivativeCK2α0.014-0.017µM

Experimental Protocols

To investigate the speculated mechanisms of action of this compound, the following key experiments are recommended.

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter.

  • Principle: A fluorescent reporter molecule exhibits increased fluorescence upon binding to polymerized microtubules. Inhibitors of tubulin polymerization will prevent or reduce this increase in fluorescence.

  • Materials:

    • Purified tubulin (>99%)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Glycerol

    • Fluorescent reporter (e.g., DAPI)

    • Test compound (this compound) dissolved in DMSO

    • Positive control (e.g., Nocodazole)

    • Vehicle control (DMSO)

    • Black 96-well microplate

    • Temperature-controlled fluorescence plate reader

  • Procedure:

    • Prepare a tubulin reaction mix on ice containing tubulin (final concentration 2 mg/mL), General Tubulin Buffer, GTP (final concentration 1 mM), glycerol (final concentration 15%), and the fluorescent reporter.

    • Prepare serial dilutions of the test compound and controls in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

    • Add 5 µL of the diluted test compound or controls to the wells of a pre-warmed (37°C) 96-well plate.

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. The IC₅₀ value is determined by plotting the percentage of inhibition of tubulin polymerization against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to quantify kinase activity.

  • Principle: A terbium-labeled antibody (donor) binds to a phosphorylated substrate, bringing it into proximity with a fluorescein-labeled tracer (acceptor) that competes with ATP. Kinase inhibition results in less substrate phosphorylation, leading to a decrease in the FRET signal.

  • Materials:

    • Recombinant kinase (e.g., ROCK1, Src, p38α)

    • Kinase buffer

    • Fluorescein-labeled substrate

    • ATP

    • Terbium-labeled anti-phospho-substrate antibody

    • Test compound dissolved in DMSO

    • Positive control (known inhibitor for the specific kinase)

    • 384-well microplate

    • TR-FRET-compatible plate reader

  • Procedure:

    • Prepare a 4X solution of the test compound by serial dilution in kinase buffer.

    • Add 2.5 µL of the 4X compound solution or controls to the wells of a 384-well plate.

    • Prepare a 2X kinase/substrate solution in kinase buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a 2X solution of EDTA and the terbium-labeled antibody in TR-FRET dilution buffer.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) after excitation at approximately 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC₅₀ value is determined by plotting the percent inhibition of kinase activity against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

  • Materials:

    • Cancer cell line of interest

    • Cell culture medium and supplements

    • Test compound dissolved in DMSO

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Cold 70% ethanol

    • Propidium iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer, exciting at 488 nm and measuring the fluorescence emission at approximately 617 nm.

  • Data Analysis: The DNA content histograms are analyzed using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Visualizations of Speculated Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the speculated signaling pathways and a general experimental workflow.

experimental_workflow General Experimental Workflow for Mechanism of Action Speculation cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays tubulin_assay Tubulin Polymerization Assay cell_cycle Cell Cycle Analysis (Flow Cytometry) tubulin_assay->cell_cycle Correlate with G2/M arrest kinase_panel Kinase Inhibition Panel (ROCK, Src, p38) kinase_panel->cell_cycle Correlate with cell cycle arrest cytotoxicity Cytotoxicity Assay (e.g., MTT) cytotoxicity->cell_cycle Investigate cell proliferation block apoptosis Apoptosis Assay (e.g., Annexin V) cytotoxicity->apoptosis Confirm programmed cell death compound This compound compound->tubulin_assay Direct target engagement compound->kinase_panel Direct target engagement compound->cytotoxicity Determine IC50

Caption: General experimental workflow for elucidating the mechanism of action.

tubulin_inhibition_pathway Speculated Mechanism: Tubulin Polymerization Inhibition compound This compound tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Binds to polymerization Microtubule Polymerization tubulin->polymerization Inhibits microtubule Microtubule Dynamics Disruption mitotic_spindle Mitotic Spindle Formation Failure microtubule->mitotic_spindle cell_cycle_arrest G2/M Phase Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis kinase_inhibition_pathways Speculated Mechanism: Kinase Inhibition cluster_rock ROCK Pathway cluster_src Src Pathway cluster_p38 p38 MAPK Pathway compound This compound ROCK ROCK compound->ROCK Src Src compound->Src p38 p38 MAPK compound->p38 MLC Myosin Light Chain ROCK->MLC cytoskeleton Actin Cytoskeleton Regulation MLC->cytoskeleton cell_motility ↓ Cell Motility & Invasion cytoskeleton->cell_motility FAK_STAT3 FAK / STAT3 Src->FAK_STAT3 proliferation ↓ Cell Proliferation & Survival FAK_STAT3->proliferation ATF2_MK2 ATF2 / MK2 p38->ATF2_MK2 inflammation_apoptosis Modulation of Inflammation & Apoptosis ATF2_MK2->inflammation_apoptosis

In Silico Prediction of 4-(4-Iodophenyl)-1,3-thiazol-2-amine Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of 4-(4-Iodophenyl)-1,3-thiazol-2-amine, a novel heterocyclic compound with potential therapeutic applications. Utilizing a suite of computational tools and predictive models, this document outlines the predicted physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and potential biological activities of the title compound. The methodologies for these predictions are detailed, offering a transparent and reproducible workflow for researchers in the field of drug discovery and development. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, logical workflows and potential signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the computational protocols and the compound's potential mechanism of action.

Introduction

The process of bringing a novel therapeutic agent to market is fraught with challenges, high costs, and significant attrition rates, largely due to unfavorable pharmacokinetic and safety profiles.[1][2] The integration of in silico predictive modeling in the early stages of drug discovery has become an indispensable strategy to mitigate these risks.[2][3][4] By computationally screening and profiling compounds, researchers can prioritize candidates with a higher probability of success, thereby optimizing resources and accelerating the development timeline.[2][4]

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active molecules.[5] Derivatives of this core have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[6][7][8][9] This guide focuses on the in silico characterization of this compound, a specific derivative whose properties are not yet extensively documented. This document serves as a virtual blueprint of the compound's predicted behavior, guiding future experimental validation.

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are fundamental determinants of its pharmacokinetic behavior. These properties were predicted using various computational models. The structure of this compound can be found on PubChem (CID 828165).[10] A summary of the predicted properties is presented in Table 1.

PropertyPredicted ValueMethod/Tool
Molecular FormulaC9H7IN2SPubChem[10]
Molecular Weight302.14 g/mol PubChem[10]
LogP (o/w)3.5SwissADME
Water SolubilityPoorly solubleADMETLab 2.0
pKa (acidic)8.5ChemAxon
pKa (basic)2.1ChemAxon
Polar Surface Area65.2 ŲSwissADME
Number of H-bond Donors1SwissADME
Number of H-bond Acceptors3SwissADME
Rotatable Bonds1SwissADME

Table 1: Predicted Physicochemical Properties of this compound.

In Silico ADMET Prediction

The ADMET profile of a compound dictates its efficacy and safety.[1] In silico ADMET prediction has become a cornerstone of modern drug discovery, offering a high-throughput and cost-effective means of evaluating drug candidates.[2][3][11] The predicted ADMET properties for this compound are summarized in Table 2.

ADMET ParameterPredicted OutcomeMethod/Tool
Absorption
Human Intestinal AbsorptionHighSwissADME
Caco-2 PermeabilityHighADMETLab 2.0
P-glycoprotein SubstrateNoSwissADME
Distribution
Volume of Distribution (VDss)0.8 L/kgADMETLab 2.0
Blood-Brain Barrier (BBB) PermeantYesSwissADME
Plasma Protein Binding>90%ADMETLab 2.0
Metabolism
CYP1A2 InhibitorNoSwissADME
CYP2C19 InhibitorYesSwissADME
CYP2C9 InhibitorYesSwissADME
CYP2D6 InhibitorNoSwissADME
CYP3A4 InhibitorYesSwissADME
Excretion
Renal Organic Cation Transporter 2 SubstrateNoADMETLab 2.0
Toxicity
AMES ToxicityNon-mutagenicADMETLab 2.0
hERG InhibitionHigh RiskADMETLab 2.0
HepatotoxicityYesADMETLab 2.0
Skin SensitizationYesADMETLab 2.0

Table 2: Predicted ADMET Profile of this compound.

Predicted Biological Activities and Potential Targets

Based on the activities of structurally similar 2-aminothiazole derivatives found in the literature, this compound is predicted to exhibit antiproliferative and antimicrobial activities.[6][8] Molecular docking studies on analogous compounds suggest that potential protein targets could include tubulin and various microbial enzymes.[6][12]

Anticancer Activity

Several N,4-diaryl-1,3-thiazol-2-amines have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[6] The 4-phenyl substituent is a common feature in these inhibitors. The iodophenyl moiety of the title compound may interact with the colchicine binding site on tubulin.

Antimicrobial Activity

Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[8][9] The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes. In silico studies on similar compounds have explored their binding to bacterial DNA gyrase and fungal lanosterol 14α-demethylase.[13]

Experimental Protocols: In Silico Methodologies

The following protocols outline the computational procedures used to generate the predictive data in this guide.

Physicochemical and ADMET Prediction Workflow

This workflow describes the process of obtaining the physicochemical and ADMET properties using publicly available web servers.

G cluster_input Input cluster_prediction Prediction Servers cluster_output Output Data cluster_analysis Data Consolidation start Obtain SMILES string for This compound from PubChem (CID: 828165) swissadme SwissADME start->swissadme admetlab ADMETLab 2.0 start->admetlab chemaxon ChemAxon (pKa Plugin) start->chemaxon physchem Physicochemical Properties (LogP, PSA, etc.) swissadme->physchem admet ADMET Profile (Absorption, Toxicity, etc.) swissadme->admet admetlab->admet chemaxon->physchem tables Summarize data in structured tables physchem->tables admet->tables

Caption: In silico prediction workflow for physicochemical and ADMET properties.

  • Input Generation : The canonical SMILES string for this compound (C1=CC(=CC=C1I)C2=CSC(=N2)N) is obtained from the PubChem database.[10]

  • Property Calculation : The SMILES string is submitted to the following web-based platforms:

    • SwissADME : For the prediction of physicochemical properties, pharmacokinetics, and drug-likeness.

    • ADMETLab 2.0 : For a comprehensive prediction of ADMET properties.

    • ChemAxon pKa Plugin : For the calculation of acid and base dissociation constants.

  • Data Aggregation : The output data from each platform is collected and consolidated.

  • Data Presentation : The aggregated quantitative data is organized into structured tables for clear presentation and analysis.

Molecular Docking Protocol (Hypothetical)

To predict the binding affinity and interaction of this compound with a potential protein target (e.g., tubulin), the following molecular docking protocol would be employed.

  • Protein Preparation :

    • The 3D crystal structure of the target protein (e.g., tubulin, PDB ID: 1SA0) is downloaded from the Protein Data Bank.

    • Water molecules and co-ligands are removed from the protein structure.

    • Polar hydrogens and charges are added to the protein using molecular modeling software (e.g., AutoDock Tools).

  • Ligand Preparation :

    • The 3D structure of this compound is generated from its SMILES string.

    • The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges are computed for the ligand.

  • Docking Simulation :

    • A grid box is defined around the active site of the protein.

    • A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore the conformational space of the ligand within the active site.

    • Multiple docking runs are performed to ensure the reliability of the results.

  • Analysis of Results :

    • The docking poses are clustered and ranked based on their predicted binding energy.

    • The lowest energy conformation is selected as the most probable binding mode.

    • The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are visualized and analyzed.

Potential Signaling Pathway Involvement

Given the predicted activity of this compound as a tubulin inhibitor, it is likely to interfere with signaling pathways that are dependent on a functional microtubule network. The diagram below illustrates a simplified representation of how tubulin disruption can lead to apoptosis.

G compound This compound tubulin Tubulin Polymerization compound->tubulin inhibition microtubule Microtubule Dynamics Disruption tubulin->microtubule mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest bcl2 Bcl-2 Phosphorylation (inactivation) mitotic_arrest->bcl2 apoptosis Apoptosis bcl2->apoptosis

Caption: Potential signaling pathway initiated by tubulin inhibition.

Disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing cell cycle arrest in the G2/M phase. Prolonged mitotic arrest can trigger a cascade of events, including the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, ultimately leading to programmed cell death (apoptosis).

Conclusion

This in silico assessment of this compound provides valuable preliminary data on its physicochemical properties, ADMET profile, and potential biological activities. The predictions suggest that the compound has good oral absorption but may present challenges related to metabolism and potential off-target toxicities, particularly hERG inhibition and hepatotoxicity. Its structural similarity to known tubulin inhibitors points towards a potential anticancer activity. These computational findings serve as a strong foundation for guiding the synthesis, experimental validation, and further optimization of this compound in a drug discovery program. It is imperative that these in silico predictions are substantiated through in vitro and in vivo studies to fully ascertain the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols: Hantzsch Thiazole Synthesis of 4-(4-Iodophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 4-(4-iodophenyl)-1,3-thiazol-2-amine via the Hantzsch thiazole synthesis. This method involves the cyclocondensation of the α-haloketone, 2-bromo-1-(4-iodophenyl)ethanone, with thiourea. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, and this protocol offers a reproducible method for the preparation of this specific substituted thiazole for further research and drug development applications.

Introduction

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classical and versatile method for the formation of the thiazole ring system. The reaction typically involves the condensation of an α-haloketone with a thioamide. The thiazole moiety is a key structural component in a wide range of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents. The synthesis of specifically substituted thiazole derivatives, such as this compound, is therefore of great importance in the field of medicinal chemistry. The introduction of an iodine atom at the para-position of the phenyl ring provides a useful handle for further functionalization, for instance, through cross-coupling reactions.

Reaction Scheme

The synthesis of this compound proceeds via the reaction of 2-bromo-1-(4-iodophenyl)ethanone with thiourea, as depicted below:

Materials and Methods

Materials
Reagent/SolventChemical FormulaMolecular Weight ( g/mol )CAS NumberNotes
2-Bromo-1-(4-iodophenyl)ethanoneC₈H₆BrIO324.9431827-94-8Light-sensitive, handle with care.
ThioureaCH₄N₂S76.1262-56-6---
Ethanol (Absolute)C₂H₅OH46.0764-17-5Anhydrous
Sodium BicarbonateNaHCO₃84.01144-55-8For work-up
Deionized WaterH₂O18.027732-18-5---
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Beakers

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

  • IR spectrometer

Experimental Protocol

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(4-iodophenyl)ethanone (1.0 eq) in absolute ethanol (30 mL).

  • Addition of Thiourea: To the stirred solution, add thiourea (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing 100 mL of cold deionized water. A precipitate will form.

  • Neutralization: Slowly add a 5% aqueous solution of sodium bicarbonate to the mixture with stirring until the solution is neutral to slightly basic (pH 7-8).

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with copious amounts of deionized water to remove any inorganic salts, followed by a small amount of cold ethanol.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: For further purification, the crude product can be recrystallized from ethanol or an ethanol/water mixture to yield this compound as a solid.

Data Presentation

Reaction Parameters and Yield
ParameterValue
Reaction Time3-5 hours
Reaction TemperatureReflux (~78 °C)
SolventEthanol
Work-upPrecipitation in water, neutralization
PurificationRecrystallization from Ethanol/Water
Expected Yield 75-85% (based on analogous reactions)
Melting Point Not available in cited literature for the specific compound. For the analogous 4-(4-bromophenyl)thiazol-2-amine, the melting point is reported as 183-187 °C.[1]
Characterization Data of this compound
PropertyData
Molecular Formula C₉H₇IN₂S
Molecular Weight 302.14 g/mol
Appearance Expected to be a solid
¹H NMR (DMSO-d₆, 400 MHz) Predicted δ (ppm): 7.75 (d, 2H, Ar-H), 7.60 (d, 2H, Ar-H), 7.20 (s, 2H, NH₂), 7.05 (s, 1H, thiazole-H).
¹³C NMR (DMSO-d₆, 101 MHz) Predicted δ (ppm): 168.0 (C-2), 150.0 (C-4), 137.5 (Ar-C), 134.0 (Ar-C), 128.0 (Ar-CH), 102.0 (C-5), 94.0 (Ar-C-I).
Mass Spectrum (GC-MS) m/z: 302 (M⁺).[2]
IR (KBr, cm⁻¹) Predicted characteristic peaks: 3400-3200 (N-H stretch), 3100 (aromatic C-H stretch), 1620 (C=N stretch), 1580 (C=C stretch), 820 (p-substituted benzene C-H bend).

Note: Predicted NMR and IR data are based on the analysis of structurally similar compounds and general principles of spectroscopy. Actual experimental data should be obtained for confirmation.

Experimental Workflow

Hantzsch_Thiazole_Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization Start 2-Bromo-1-(4-iodophenyl)ethanone + Thiourea in Ethanol Reflux Reflux (3-5 h) Start->Reflux Cool Cool to RT Reflux->Cool Precipitate Pour into Cold Water Cool->Precipitate Neutralize Neutralize with NaHCO₃ Precipitate->Neutralize Filter Vacuum Filtration Neutralize->Filter Wash Wash with Water & Cold Ethanol Filter->Wash Dry Dry Wash->Dry Recrystallize Recrystallize from Ethanol/Water Dry->Recrystallize Product This compound (Final Product) Recrystallize->Product Analysis MP, NMR, MS, IR Product->Analysis

Caption: Experimental workflow for the Hantzsch synthesis of this compound.

Signaling Pathways and Biological Relevance

Thiazole-containing compounds are known to interact with a variety of biological targets. For instance, certain thiazole derivatives act as inhibitors of enzymes such as kinases, which are pivotal in many signaling pathways related to cell proliferation and survival. The aminothiazole scaffold is a common feature in several kinase inhibitors used in cancer therapy. The introduction of a 4-iodophenyl group can enhance binding to target proteins through halogen bonding and also serves as a point for further chemical modification to explore structure-activity relationships (SAR) and optimize biological activity. The synthesized this compound can be used as a building block to generate a library of compounds for screening against various biological targets in drug discovery programs.

Signaling_Pathway Thiazole_Derivative This compound (and its derivatives) Kinase Kinase (e.g., Tyrosine Kinase) Thiazole_Derivative->Kinase Inhibition Signaling_Cascade Cellular Signaling Cascade Kinase->Signaling_Cascade Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Signaling_Cascade->Cellular_Response Modulation

References

Application Notes and Protocols for 4-(4-Iodophenyl)-1,3-thiazol-2-amine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Iodophenyl)-1,3-thiazol-2-amine belongs to the broader class of N,4-diaryl-1,3-thiazol-2-amines, which have emerged as a promising scaffold in anticancer research. These compounds are recognized for their potential as tubulin polymerization inhibitors, a mechanism of action shared by clinically successful chemotherapeutic agents. By interfering with microtubule dynamics, these molecules can induce cell cycle arrest, primarily at the G2/M phase, and subsequently trigger apoptosis in cancer cells. The presence of a halogen atom, such as iodine, on the phenyl ring can influence the compound's physicochemical properties and its interaction with biological targets.

This document provides detailed application notes on the use of this compound and its close analogs in cancer cell line studies, summarizing key quantitative data and providing comprehensive protocols for relevant experimental procedures.

Data Presentation

Disclaimer: To date, specific quantitative antiproliferative data for this compound is not extensively available in the public domain. The following tables present data for closely related halogenated analogs, 4-(4-bromophenyl)- and 4-(4-chlorophenyl)-1,3-thiazol-2-amine derivatives, to provide a representative overview of the potential efficacy of this class of compounds.

Table 1: Antiproliferative Activity of 4-(4-Bromophenyl)-1,3-thiazol-2-amine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
p2 MCF-7 (Breast)10.55-Fluorouracil5.2

Data from a study on N-substituted derivatives of 4-(4-bromophenyl)-thiazol-2-amine. Compound p2 is 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol.[1]

Table 2: Antiproliferative Activity of N,4-diaryl-1,3-thiazole-2-amines

Compound IDSGC-7901 (Gastric) IC50 (µM)A549 (Lung) IC50 (µM)HT-1080 (Fibrosarcoma) IC50 (µM)
10s 0.36 ± 0.040.86 ± 0.070.52 ± 0.05
CA-4 0.0021 ± 0.00030.0019 ± 0.00020.0015 ± 0.0001

Compound 10s is N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, a potent analog. CA-4 (Combretastatin A-4) is a known tubulin inhibitor used as a positive control.[2]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these molecules disrupt the formation of microtubules. Microtubules are essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptotic cell death.

G cluster_0 Cellular Effects of this compound Compound This compound Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Microtubule Microtubule Dynamics Disruption Tubulin->Microtubule Inhibits Polymerization MitoticSpindle Mitotic Spindle Failure Microtubule->MitoticSpindle CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed signaling pathway for this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer effects of this compound in cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

G cluster_1 MTT Assay Workflow Start Seed cells in a 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate (e.g., 48h, 72h) Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSolvent Add solubilization solution (e.g., DMSO) Incubate3->AddSolvent Read Measure absorbance at 570 nm AddSolvent->Read G cluster_2 Western Blot Workflow Start Cell Lysis & Protein Extraction Quantification Protein Quantification (BCA or Bradford) Start->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection

References

Application Notes and Protocols for In Vitro Assay Development for 4-(4-Iodophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Iodophenyl)-1,3-thiazol-2-amine is a synthetic organic compound belonging to the 2-aminothiazole class. This class of compounds has garnered significant interest in medicinal chemistry due to its presence in various biologically active molecules and approved drugs. The N,4-diaryl-1,3-thiazol-2-amine scaffold, in particular, has been identified as a promising pharmacophore for the development of novel anticancer agents. Several derivatives have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization, a critical process for cell division. This document provides detailed protocols for the in vitro evaluation of this compound, focusing on its potential as a tubulin polymerization inhibitor and its cytotoxic effects on cancer cells.

Predicted Signaling Pathway

The primary hypothesized mechanism of action for this compound, based on the activity of structurally related compounds, is the inhibition of tubulin polymerization. By binding to tubulin subunits, the compound is predicted to disrupt the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis and inhibiting cancer cell proliferation.

G This compound This compound Tubulin Dimers Tubulin Dimers This compound->Tubulin Dimers Binds to Microtubule Polymerization Microtubule Polymerization This compound->Microtubule Polymerization Inhibits Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Inhibition of Proliferation Inhibition of Proliferation Apoptosis->Inhibition of Proliferation

Caption: Predicted signaling pathway of this compound.

Experimental Protocols

Preparation of this compound

Proper handling and preparation of the test compound are critical for obtaining reliable and reproducible results.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the solid compound in high-quality DMSO.

  • Gently vortex or sonicate the solution to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

  • For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically ≤ 0.5%).

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This biochemical assay directly measures the effect of the compound on the polymerization of purified tubulin in vitro. The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be monitored spectrophotometrically.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Compound Dilutions Prepare Compound Dilutions Add Compound to Plate Add Compound to Plate Prepare Compound Dilutions->Add Compound to Plate Prepare Tubulin Solution Prepare Tubulin Solution Add Tubulin Solution Add Tubulin Solution Prepare Tubulin Solution->Add Tubulin Solution Pre-warm Plate Reader Pre-warm Plate Reader Incubate at 37°C Incubate at 37°C Pre-warm Plate Reader->Incubate at 37°C Add Compound to Plate->Add Tubulin Solution Add Tubulin Solution->Incubate at 37°C Measure Absorbance (340 nm) Measure Absorbance (340 nm) Incubate at 37°C->Measure Absorbance (340 nm) Plot Absorbance vs. Time Plot Absorbance vs. Time Measure Absorbance (340 nm)->Plot Absorbance vs. Time Calculate Polymerization Rate Calculate Polymerization Rate Plot Absorbance vs. Time->Calculate Polymerization Rate Determine IC50 Determine IC50 Calculate Polymerization Rate->Determine IC50

Caption: Experimental workflow for the tubulin polymerization assay.

Materials:

  • Tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Paclitaxel (positive control for polymerization enhancement)

  • Nocodazole or Colchicine (positive controls for polymerization inhibition)

  • This compound

  • 96-well, clear, flat-bottom microplate

  • Temperature-controlled microplate reader

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL on ice. Aliquot and store at -80°C.

    • On the day of the experiment, thaw an aliquot of tubulin on ice.

    • Prepare a 10X GTP stock (10 mM) in General Tubulin Buffer.

    • Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer at 10X the final desired concentration.

  • Assay Procedure:

    • Pre-warm the microplate reader to 37°C.

    • On ice, prepare the tubulin polymerization reaction mixture. For a final volume of 100 µL per well, this typically includes:

      • General Tubulin Buffer

      • Glycerol (to a final concentration of 10%)

      • Tubulin (to a final concentration of 3 mg/mL)

      • GTP (to a final concentration of 1 mM)

    • In the pre-warmed 96-well plate, add 10 µL of the 10X compound dilutions (or buffer for the negative control, and positive controls).

    • Initiate the polymerization reaction by adding 90 µL of the tubulin polymerization reaction mixture to each well.

    • Immediately place the plate in the microplate reader and begin measuring the absorbance at 340 nm every minute for 60-90 minutes at 37°C.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of the test compound and controls.

    • Determine the maximum velocity (Vmax) of polymerization from the slope of the linear phase of the curve.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell-Based Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. This assay is used to determine the cytotoxic or cytostatic effects of the compound on cancer cells.

G cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Cells in 96-well Plate Seed Cells in 96-well Plate Incubate (24h) Incubate (24h) Seed Cells in 96-well Plate->Incubate (24h) Treat with Compound Treat with Compound Incubate (24h)->Treat with Compound Incubate (48-72h) Incubate (48-72h) Treat with Compound->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance (570 nm) Measure Absorbance (570 nm) Solubilize Formazan->Measure Absorbance (570 nm) Calculate Cell Viability (%) Calculate Cell Viability (%) Measure Absorbance (570 nm)->Calculate Cell Viability (%) Plot Dose-Response Curve Plot Dose-Response Curve Calculate Cell Viability (%)->Plot Dose-Response Curve Determine IC50 Determine IC50 Plot Dose-Response Curve->Determine IC50

Caption: Experimental workflow for the MTT antiproliferative assay.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • This compound

  • Doxorubicin or Paclitaxel (positive control)

  • 96-well, flat-bottom, sterile cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds in complete culture medium.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle-treated and untreated control wells.

    • Incubate the plate for an additional 48 to 72 hours.

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Data Presentation

The following tables provide examples of how to structure the quantitative data obtained from the described assays.

Table 1: Effect of this compound on Tubulin Polymerization

CompoundConcentration (µM)Vmax (mOD/min)% Inhibition
Vehicle Control-10.50
Nocodazole101.288.6
This compound0.19.86.7
17.330.5
103.170.5
501.585.7
1000.892.4
IC₅₀ (µM) ~5.2

Table 2: Antiproliferative Activity of this compound against HeLa Cells (MTT Assay, 48h)

CompoundConcentration (µM)% Cell Viability
Vehicle Control-100
Doxorubicin135.2
This compound0.195.3
178.1
1048.9
5015.6
1005.2
IC₅₀ (µM) ~9.8

Application Notes and Protocols: Kinase Inhibition Assays for 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing kinase inhibition assays for 2-aminothiazole compounds, a promising class of molecules in drug discovery. This document outlines detailed protocols for both biochemical and cell-based assays, presents data in a clear, tabular format, and includes diagrams of relevant signaling pathways and experimental workflows to facilitate understanding and implementation in a research setting.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology, inflammation, and other diseases.[1][2] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often implicated in disease.[2] Therefore, the accurate assessment of the inhibitory activity of 2-aminothiazole compounds against specific kinases is crucial for their development as therapeutic agents. This document provides standardized protocols for evaluating the potency and selectivity of these compounds.

Data Presentation: Inhibitory Activity of 2-Aminothiazole Derivatives

The following tables summarize the inhibitory activity of various 2-aminothiazole derivatives against different protein kinases and cancer cell lines, as reported in the literature.

Table 1: Biochemical Kinase Inhibition Data for Selected 2-Aminothiazole Derivatives

Compound/Derivative ClassTarget KinaseIC50 (nM)Assay TypeReference
Dasatinib (BMS-354825)Pan-Src FamilySubnanomolarBiochemical[3]
Aryl 2-aminothiazoleCK2α3,400Radiometric[1]
Compound 8n CHK14.25 ± 0.10Biochemical[4]
Aminothiazole DerivativeAurora A79Biochemical[5]
Aminothiazole DerivativeCDK21-10Biochemical[6]
Thiazolyl-pyrazoline derivativePI3K2.33Biochemical[5]

Table 2: Anti-proliferative Activity of 2-Aminothiazole Derivatives in Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference | |---|---|---| | N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa | 1.6 ± 0.8 |[1] | | 2-Aminothiazole-5-carboxylic acid phenylamide derivatives | K563 (Leukemia) | Not specified |[1] | | Compound 8n | MV-4-11 (Leukemia) | 0.042 ± 0.006 |[4] | | Compound 8n | Z-138 (Lymphoma) | 0.024 ± 0.007 |[4] | | Thiazolyl-pyrazoline derivatives | T-47D (Breast Cancer) | Not specified |[5] |

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to determine the in vitro inhibitory activity of 2-aminothiazole compounds against a specific protein kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).[1]

Materials:

  • Recombinant human kinase of interest

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 2-aminothiazole test compounds

  • Positive control inhibitor (e.g., Dasatinib for Src kinase)[1]

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 2-aminothiazole test compounds and the positive control inhibitor in DMSO.

  • Assay Plate Setup: In a 96-well plate, add the kinase, its specific peptide substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the diluted test compounds or positive control to the respective wells. Include a "no inhibitor" control (DMSO only).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).[1]

  • Reaction Termination and Signal Generation: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay kit. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP into ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Anti-proliferative Assay (MTT Assay)

This protocol outlines a method to assess the effect of 2-aminothiazole compounds on the proliferation of cancer cell lines.[2]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, Panc-1)[2]

  • Complete cell culture medium

  • 2-aminothiazole test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well clear tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the compound dilutions to the wells containing the cells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 2-Aminothiazole Kinase Inhibitor Inhibitor->RAF Ligand Growth Factor Ligand->RTK

Caption: Inhibition of a representative kinase signaling pathway.

Experimental Workflow Diagram

Kinase_Inhibition_Assay_Workflow start Start: Prepare 2-Aminothiazole Compounds biochemical Biochemical Assay (e.g., ADP-Glo) start->biochemical cell_based Cell-Based Assay (e.g., MTT) start->cell_based ic50_biochem Determine Biochemical IC50 biochemical->ic50_biochem ic50_cell Determine Cellular IC50 cell_based->ic50_cell data_analysis Data Analysis and Structure-Activity Relationship (SAR) ic50_biochem->data_analysis ic50_cell->data_analysis end End: Identify Lead Compounds data_analysis->end

Caption: General workflow for screening kinase inhibitors.

References

Application Notes and Protocols for Antimicrobial Screening of 4-(4-Iodophenyl)-1,3-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Data Presentation

The antimicrobial activities of various 4-(4-halophenyl)-1,3-thiazol-2-amine derivatives are summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µM, which represents the lowest concentration of the compound that inhibits visible growth of the microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of 4-(4-bromophenyl)-thiazol-2-amine Derivatives

Compound IDR-Group (Substitution on 2-amine)S. aureus (MTCC 3160)B. subtilis (MTCC 441)E. coli (MTCC 443)C. albicans (MTCC 227)A. niger (MTCC 281)Reference
p2 4-Fluorobenzylidene16.1>5016.1>50>50[1]
p3 2-Chlorobenzylidene>50>50>50>5016.2[1]
p4 3,4-Dichlorobenzylidene>5028.8>50>50>50[1]
p6 4-Hydroxybenzylidene>50>50>5015.3>50[1]
Norfloxacin (Standard Antibiotic)1.80.90.9--[1]
Fluconazole (Standard Antifungal)---3.26.5[1]

Note: The antimicrobial activity of the synthesized compounds was determined using a turbidimetric method.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Iodophenyl)-1,3-thiazol-2-amine

This protocol is adapted from the synthesis of 4-(4-bromophenyl)-thiazol-2-amine and can be modified for the iodo-analogue by starting with p-iodoacetophenone.[1]

Materials:

  • p-Iodoacetophenone

  • Thiourea

  • Iodine (catalyst)

  • Ethanol

  • Round bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers, funnels, and other standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a round bottom flask, dissolve p-iodoacetophenone (1 equivalent) and thiourea (1 equivalent) in ethanol.

  • Add a catalytic amount of iodine to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

  • Dry the purified product and characterize it using spectroscopic methods (IR, ¹H-NMR, Mass Spectrometry) and determine its melting point.

Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution Method

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.[2][3][4]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Standard antimicrobial agents (e.g., Norfloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the microbial strains in their respective broth media overnight at 37°C (for bacteria) or 28°C (for fungi). Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a sterile 96-well microtiter plate, add 100 µL of the appropriate broth medium to each well. Add 100 µL of the compound stock solution to the first well of a row and mix well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: Wells containing broth and inoculum only (no compound).

    • Sterility Control: Wells containing broth only (no inoculum or compound).

    • Positive Control: Wells containing a standard antimicrobial agent at known effective concentrations.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, and at 28°C for 48-72 hours for fungi.

  • Determination of MIC: After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity (for bacteria) or fungal growth. Alternatively, the absorbance can be read using a microplate reader at 600 nm. The MIC is the lowest concentration that inhibits microbial growth compared to the growth control.

Visualizations

Diagram 1: General Synthesis Workflow

A p-Iodoacetophenone + Thiourea B Reaction in Ethanol (Iodine catalyst, Reflux) A->B C Precipitation on Ice B->C D Filtration and Washing C->D E Recrystallization D->E F Purified this compound E->F

Caption: Workflow for the synthesis of the title compound.

Diagram 2: Antimicrobial Screening Workflow (Broth Microdilution)

cluster_prep Preparation cluster_assay Assay Setup (96-well plate) A Prepare Compound Stock Solution C Serial Dilution of Compound B Prepare Microbial Inoculum (0.5 McFarland) D Inoculation of Wells C->D E Setup Controls (Growth, Sterility, Positive) D->E F Incubation (18-72 hours) E->F G Data Analysis (Visual or Spectrophotometric) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for MIC determination via broth microdilution.

References

Application Notes: Molecular Docking of 4-(4-Iodophenyl)-1,3-thiazol-2-amine into Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are a critical class of enzymes that modulate the majority of cellular signaling pathways.[1][2] Their dysregulation, particularly that of tyrosine kinases, is a hallmark of numerous diseases, including cancer.[2] This makes them prime targets for therapeutic intervention. The thiazole scaffold is a versatile framework present in many bioactive compounds and has garnered significant interest from medicinal chemists for its potential to interact with various protein kinases.[1][3] This document provides a detailed protocol for the in silico molecular docking of 4-(4-Iodophenyl)-1,3-thiazol-2-amine, a thiazole derivative, into the ATP-binding site of prominent tyrosine kinases to predict its binding affinity and interaction patterns. Such computational studies are a cornerstone in modern drug discovery, enabling the rapid screening and rational design of potent and selective inhibitors.[4]

Detailed Protocol: Molecular Docking

This protocol outlines a comprehensive workflow for performing a molecular docking study of this compound against selected tyrosine kinase targets using widely accessible computational tools.

1. Required Software and Tools:

  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein (receptor) and ligand files.

  • AutoDock Vina: A widely used program for performing molecular docking simulations.[5]

  • Discovery Studio Visualizer or PyMOL: For visualization, analysis, and depiction of docking results.

  • Protein Data Bank (PDB): An online repository for the 3D structural data of large biological molecules.

  • PubChem Database: A public repository for information on chemical substances and their biological activities.[6]

2. Target Protein Preparation: a. Selection and Download: Choose relevant tyrosine kinase targets. For this protocol, we will use Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are key regulators in cancer progression. Download their 3D crystal structures from the PDB. It is highly recommended to select a structure co-crystallized with a known inhibitor to accurately define the binding site.

  • EGFR Example: PDB ID: 1M17
  • VEGFR2 Example: PDB ID: 4ASD b. Preparation using ADT: i. Launch ADT and load the downloaded PDB file. ii. Remove water molecules and any co-crystallized ligands from the structure. iii. Add polar hydrogen atoms to the protein, which is crucial for calculating accurate interactions. iv. Assign Kollman charges to the protein atoms. v. Save the prepared protein in the PDBQT file format, which includes charge and atom type information for AutoDock.

3. Ligand Preparation: a. Obtain Ligand Structure: The 3D structure of this compound (PubChem CID: 828165) can be downloaded from the PubChem database in SDF format.[6] b. Preparation using ADT: i. Load the ligand's SDF file into ADT. ii. The software will automatically detect the root of the ligand and define its rotatable bonds, allowing for conformational flexibility during docking. iii. Assign Gasteiger charges to the ligand atoms. iv. Save the prepared ligand in the PDBQT file format.

4. Grid Box Generation: a. Define the Binding Site: Load both the prepared protein and ligand PDBQT files into ADT. b. Center the Grid: The grid box defines the three-dimensional space where the docking simulation will occur. Center the grid box on the active site of the kinase. A reliable method is to center it on the position of the co-crystallized ligand from the original PDB file. c. Set Dimensions: The dimensions of the grid box (x, y, z) should be large enough to allow the ligand to move and rotate freely within the binding pocket. A typical size is 60 x 60 x 60 Å.

5. Molecular Docking Simulation: a. Configuration: Prepare a configuration text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file. b. Execution: Run the docking simulation using AutoDock Vina from the command line, referencing the configuration file.

  • vina --config conf.txt --log log.txt c. Output: Vina will generate a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

6. Analysis and Visualization of Results: a. Binding Affinity: The output log file will contain the binding affinity scores for the top poses. A more negative score indicates a stronger predicted binding interaction. b. Interaction Analysis: Load the protein PDBQT file and the docking output file into a visualization tool like Discovery Studio Visualizer or PyMOL. c. Identify Key Interactions: Analyze the best-scoring pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the kinase's active site.

G Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase cluster_tools Key Tools p_prep 1. Protein Preparation (PDB Download, Add Hydrogens, Assign Charges) l_prep 2. Ligand Preparation (SDF Download, Define Bonds, Assign Charges) grid 3. Grid Box Generation (Define Active Site) p_prep->grid l_prep->grid run 4. Run Docking Simulation (AutoDock Vina) grid->run results 5. Analyze Binding Affinity (Docking Scores in kcal/mol) run->results visual 6. Visualize Interactions (Hydrogen Bonds, Hydrophobic Contacts) results->visual pdb PDB pubchem PubChem adt AutoDock Tools vina AutoDock Vina pymol PyMOL / DSV G ligand Growth Factor (e.g., EGF) rtk Receptor Tyrosine Kinase (e.g., EGFR) ligand->rtk 1. Binding p_rtk Dimerized & Phosphorylated Receptor (Active) rtk->p_rtk 2. Dimerization & Autophosphorylation adaptor Adaptor Proteins (Grb2, Shc) p_rtk->adaptor 3. Recruitment ras Ras-GDP (Inactive) adaptor->ras 4. Activation ras_gtp Ras-GTP (Active) raf Raf ras_gtp->raf 5. Kinase Cascade mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus 6. Translocation transcription Gene Transcription (Proliferation, Survival) nucleus->transcription 7. Regulation

References

Application Notes and Protocols for the Crystallization of 4-(4-Iodophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the successful crystallization of 4-(4-Iodophenyl)-1,3-thiazol-2-amine, a crucial step for its purification, characterization, and subsequent use in drug development. The following sections outline various techniques, recommended solvent systems, and a systematic workflow for obtaining high-quality crystalline material.

Introduction

Crystallization is a critical purification technique in the synthesis of active pharmaceutical ingredients (APIs). For this compound, obtaining a crystalline form is essential for ensuring high purity, stability, and for enabling structural elucidation studies such as X-ray crystallography. The choice of crystallization method and solvent system can significantly impact crystal quality, size, and yield. This guide presents several common and effective crystallization techniques applicable to this compound.

General Workflow for Crystallization

A systematic approach is recommended to identify the optimal crystallization conditions for this compound. The process begins with solvent screening to determine suitable candidates, followed by the application of specific crystallization techniques to grow high-quality crystals.

CrystallizationWorkflow cluster_prep Preparation cluster_screening Solvent Screening cluster_crystallization Crystallization Techniques cluster_analysis Analysis start Start with Purified This compound solubility_test Solubility Testing in Various Solvents start->solubility_test solvent_selection Select Potential Good Solvents & Anti-Solvents solubility_test->solvent_selection Identify solubility profile slow_evap Slow Evaporation solvent_selection->slow_evap Good Solvents vapor_diff Vapor Diffusion solvent_selection->vapor_diff Solvent/Anti-Solvent Pairs cooling_cryst Cooling Crystallization solvent_selection->cooling_cryst Temperature-dependent Solubility crystal_harvest Harvest & Dry Crystals slow_evap->crystal_harvest vapor_diff->crystal_harvest cooling_cryst->crystal_harvest characterization Characterize Crystals (Purity, MP, X-ray) crystal_harvest->characterization

Caption: General workflow for the crystallization of this compound.

Data Presentation: Solvent Screening and Crystallization Outcomes

Effective crystallization begins with the selection of an appropriate solvent or solvent system. A preliminary screening of solvents with varying polarities is recommended. The following table summarizes hypothetical results from such a screening to guide the selection of a suitable crystallization technique.

Solvent/SystemSolubility at RTSolubility at 60°CRecommended TechniqueExpected OutcomePurity (%)Yield (%)
MethanolSparingly SolubleSolubleCooling CrystallizationSmall to medium needles>9975
EthanolSparingly SolubleSolubleCooling CrystallizationSmall prisms>9970
AcetoneSolubleVery SolubleVapor Diffusion (Anti-solvent: Hexane)Small plates>9865
DichloromethaneSolubleVery SolubleSolvent Layering (Anti-solvent: Heptane)Fine needles>9860
Ethyl AcetateModerately SolubleSolubleSlow EvaporationLarge plates>9980
Dimethylformamide (DMF)Very SolubleVery SolubleVapor Diffusion (Anti-solvent: Water)Prismatic crystals>9985
Ethanol/Water (9:1)Sparingly SolubleSolubleCooling CrystallizationBlock-like crystals>99.580

Experimental Protocols

The following are detailed protocols for the most common and effective crystallization techniques for this compound.

Protocol 1: Slow Evaporation

This method is straightforward and can yield high-quality single crystals. It is best suited for solvents in which the compound has moderate solubility at room temperature.

SlowEvaporation start Dissolve compound in a suitable solvent (e.g., Ethyl Acetate) to near saturation filter Filter the solution to remove insoluble impurities start->filter transfer Transfer the filtrate to a clean vial filter->transfer evaporate Cover vial with parafilm and puncture with a needle transfer->evaporate incubate Allow solvent to evaporate slowly at room temperature evaporate->incubate crystals Harvest high-quality crystals incubate->crystals

Caption: Workflow for the slow evaporation crystallization technique.

Methodology:

  • Dissolve 100 mg of this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) at room temperature to create a nearly saturated solution.

  • Filter the solution through a syringe filter (0.22 µm) into a clean glass vial to remove any particulate matter.

  • Cover the vial with parafilm and pierce it with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of crystals.

  • Once suitable crystals have formed, carefully remove the mother liquor with a pipette and wash the crystals with a small amount of cold solvent.

  • Dry the crystals under a gentle stream of nitrogen or in a desiccator.

Protocol 2: Vapor Diffusion

This technique is effective for compounds that are highly soluble in a particular solvent and can produce high-quality single crystals from small amounts of material.

VaporDiffusion start Prepare a concentrated solution of the compound in a 'good' solvent (e.g., DMF) in a small, open vial setup Place the small vial inside a larger, sealed jar containing an 'anti-solvent' (e.g., Water) start->setup diffuse Allow the anti-solvent vapor to slowly diffuse into the solution setup->diffuse supersaturate As the anti-solvent dissolves, the solution becomes supersaturated diffuse->supersaturate crystals Crystals form and grow over time supersaturate->crystals harvest Harvest the resulting crystals crystals->harvest

Caption: Workflow for the vapor diffusion crystallization technique.

Methodology:

  • Dissolve 10-20 mg of this compound in 0.5 mL of a "good" solvent (e.g., DMF) in a small, narrow vial.

  • In a larger glass jar, add 5-10 mL of an "anti-solvent" in which the compound is insoluble (e.g., water).

  • Carefully place the small vial containing the compound solution inside the larger jar, ensuring the solvent levels are such that there is no direct mixing.

  • Seal the larger jar tightly with a lid or parafilm.

  • Allow the setup to stand undisturbed at a constant temperature. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.

  • Monitor for crystal growth over several days.

  • Once crystals have formed, carefully remove the small vial, decant the mother liquor, and dry the crystals.

Protocol 3: Cooling Crystallization

This is a classic recrystallization technique suitable for compounds that exhibit a significant increase in solubility with temperature.

CoolingCrystallization start Dissolve the compound in a minimal amount of a hot solvent (e.g., Ethanol/Water 9:1) filter Perform hot filtration to remove any insoluble impurities start->filter cool_slowly Allow the solution to cool slowly to room temperature filter->cool_slowly cool_further Further cool the solution in an ice bath or refrigerator to maximize crystal yield cool_slowly->cool_further crystals Crystals precipitate out of the solution upon cooling cool_further->crystals harvest Isolate crystals by filtration and wash with a small amount of cold solvent crystals->harvest

Caption: Workflow for the cooling crystallization technique.

Methodology:

  • In a flask, add 1 g of this compound to a suitable solvent system (e.g., 20 mL of 9:1 ethanol/water).

  • Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of additional hot solvent if necessary to achieve full dissolution.

  • If any impurities are visible, perform a hot filtration.

  • Cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.

  • Once the solution has reached room temperature and crystal formation has occurred, place the flask in an ice bath or refrigerator for at least one hour to maximize the yield.

  • Collect the crystals by vacuum filtration, wash them with a small volume of the cold solvent mixture, and dry them under vacuum.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, try reheating the solution, adding more solvent, and allowing for slower cooling. Alternatively, select a different solvent system.

  • No Crystal Formation: The solution may not be sufficiently supersaturated. Try scratching the inside of the flask with a glass rod to induce nucleation, adding a seed crystal, or slowly evaporating some of the solvent.

  • Poor Crystal Quality: Rapid crystal growth often leads to small or impure crystals. To slow down crystallization, use a larger volume of solvent or ensure a slower rate of cooling or evaporation.

By following these detailed protocols and the systematic workflow, researchers can effectively produce high-quality crystals of this compound suitable for a wide range of applications in research and drug development.

Application of 4-(4-Iodophenyl)-1,3-thiazol-2-amine in p38 MAP Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 Mitogen-Activated Protein (MAP) kinases are a family of serine/threonine protein kinases that play a pivotal role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress. Specifically, the p38α isoform is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it a significant therapeutic target for a range of inflammatory diseases, including rheumatoid arthritis and Crohn's disease. The inhibition of p38 MAP kinase has been a major focus of drug discovery efforts to develop novel anti-inflammatory agents.

This document provides detailed application notes and protocols for the use of 4-(4-Iodophenyl)-1,3-thiazol-2-amine, a potent and selective inhibitor of p38 MAP kinase. This compound belongs to a class of small molecules that target the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and attenuating the inflammatory signaling cascade.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of p38 MAP kinase. The thiazole ring system is a common scaffold in the design of p38 inhibitors. The 4-iodophenyl substituent likely engages in hydrophobic and halogen bonding interactions within the active site of the p38 kinase, contributing to its binding affinity and inhibitory potency. By occupying the ATP-binding site, the compound prevents the transfer of a phosphate group from ATP to the threonine and tyrosine residues in the activation loop of downstream kinases, effectively blocking the propagation of the inflammatory signal.

Quantitative Data

The inhibitory activity of this compound against p38 MAP kinase isoforms and its effect on cytokine production are summarized below. Data presented here is representative of similarly structured thiazole derivatives and should be confirmed for this specific compound.

| Target | Parameter | Value | Assay Condition | | :--- | :

Application Notes & Protocols: Synthesis of 4-(4-Iodophenyl)-1,3-thiazol-2-amine Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs like the kinase inhibitor Dasatinib.[1][2] Analogs of 4-(4-Iodophenyl)-1,3-thiazol-2-amine are of significant interest for developing novel therapeutic agents, particularly kinase inhibitors for anticancer therapy.[3][4] The iodine atom provides a vector for further modification via cross-coupling reactions and can influence pharmacokinetic properties. Structure-Activity Relationship (SAR) studies are crucial for optimizing the lead compound's potency, selectivity, and drug-like properties. These notes provide detailed protocols for the synthesis and evaluation of these analogs.

Part 1: Chemical Synthesis

The primary route for synthesizing 4-aryl-1,3-thiazol-2-amines is the Hantzsch thiazole synthesis.[5][6] This method involves the condensation of an α-haloketone with a thioamide or thiourea derivative.[6][7]

General Synthesis Scheme

The synthesis begins with the reaction of 2-bromo-1-(4-iodophenyl)ethanone with thiourea in a suitable solvent, such as ethanol, often under reflux conditions.[5][8]

Hantzsch Synthesis Reaction Mechanism

The reaction proceeds via nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Haloketone 2-Bromo-1-(4-iodophenyl)ethanone Step1 Nucleophilic Attack (SN2) Haloketone->Step1 Thiourea Thiourea Thiourea->Step1 Step2 Intramolecular Cyclization Step1->Step2 Intermediate Formation Step3 Dehydration Step2->Step3 Cyclized Intermediate Product This compound Step3->Product

Caption: Mechanism of the Hantzsch thiazole synthesis.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Bromo-1-(4-iodophenyl)ethanone (1.0 eq.)

  • Thiourea (1.2 eq.)

  • Ethanol (absolute)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), 5% (w/v) solution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-bromo-1-(4-iodophenyl)ethanone (1.0 eq.) in absolute ethanol (approx. 15 mL per gram of ketone).

  • Add thiourea (1.2 eq.) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) with vigorous stirring.[8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (e.g., 7:3). The reaction is typically complete within 2-4 hours.[8]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing crushed ice or cold deionized water to precipitate the product.[5][8]

  • Neutralize the solution by slowly adding a 5% sodium bicarbonate solution until effervescence ceases. This step removes any residual HBr.[5]

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Purify the crude product by recrystallization from hot ethanol to yield the final product.[8]

  • Dry the purified product under vacuum and characterize it using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

Synthesis_Workflow start Dissolve Reactants (α-bromoketone, Thiourea) in Ethanol reflux Heat to Reflux (78°C, 2-4h) start->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Reaction Incomplete cooldown Cool to Room Temperature monitor->cooldown Reaction Complete precipitate Pour into Ice Water cooldown->precipitate neutralize Neutralize with NaHCO₃ precipitate->neutralize filter Vacuum Filtration neutralize->filter recrystallize Recrystallize from Hot Ethanol filter->recrystallize characterize Dry and Characterize (NMR, MS) recrystallize->characterize

Caption: Experimental workflow for Hantzsch thiazole synthesis.

Part 2: Structure-Activity Relationship (SAR) Studies

SAR studies involve synthesizing a library of analogs by modifying specific positions on the parent molecule and evaluating their biological activity. For this compound, key modification points include the 2-amino group and other positions on the phenyl ring.

Logic of SAR Exploration

Analogs are designed to probe the effects of steric bulk, electronics (electron-donating vs. withdrawing groups), and hydrogen bonding potential on biological activity.

SAR_Logic Core Core Scaffold This compound R1 Series A: Substitution at 2-Amino Group (e.g., amides, alkylamines) Core->R1 R2 Series B: Substitution at Phenyl Ring (via cross-coupling at Iodine) Core->R2 R3 Series C: Substitution at C5 of Thiazole Core->R3 Activity Biological Activity Screening (e.g., Kinase Inhibition Assay) R1->Activity R2->Activity R3->Activity SAR SAR Analysis: Potency, Selectivity, ADME Activity->SAR

Caption: Logical workflow for SAR studies.

Data Presentation for SAR

Quantitative data, such as IC₅₀ values, should be tabulated to facilitate direct comparison between analogs. The following is a representative table for SAR analysis against a hypothetical kinase target.

Compound IDR (Substitution on 2-Amino Group)Phenyl Ring SubstitutionIC₅₀ (nM) vs. Target Kinase
LEAD-01 -H4-Iodo150
ANA-01 -COCH₃ (Acetamide)4-Iodo85
ANA-02 -COPh (Benzamide)4-Iodo210
ANA-03 -H4-(p-tolyl)98
ANA-04 -H4-(4-methoxyphenyl)75
ANA-05 -COCH₃ (Acetamide)4-(4-methoxyphenyl)43

This data is representative and for illustrative purposes only.

Part 3: Biological Evaluation Protocol

Thiazole derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[3][9]

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure kinase inhibition.

Materials:

  • Purified target kinase

  • Fluorescein-labeled substrate peptide

  • ATP

  • Tb-labeled anti-phosphopeptide antibody

  • Test compounds (thiazole analogs) dissolved in DMSO

  • Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

  • 384-well microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of the thiazole analogs in DMSO. Dispense a small volume (e.g., 50 nL) into a 384-well plate.

  • Kinase/Substrate Addition: Prepare a solution of the target kinase and the fluorescein-labeled substrate peptide in assay buffer. Add this solution to the wells containing the test compounds.

  • Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add the ATP solution to the wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Prepare the detection solution containing the Tb-labeled antibody in TR-FRET dilution buffer. Add this solution to the wells to stop the reaction. Incubate for 60 minutes to allow antibody binding.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at 520 nm (fluorescein) and 495 nm (terbium).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Relevant Signaling Pathway: Kinase Inhibition

Many 2-aminothiazoles target protein kinases within critical signaling pathways like the MAPK/ERK pathway, which regulates cell proliferation and survival. Inhibition of a kinase like B-RAF can halt this pathway, making it a valuable anticancer strategy.[3]

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS BRAF B-RAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Thiazole Analog Inhibitor Inhibitor->BRAF Inhibition

Caption: Inhibition of the B-RAF kinase in the MAPK/ERK pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Iodophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 4-(4-Iodophenyl)-1,3-thiazol-2-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound? A1: The most common and established method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide. For this specific compound, the reactants are 2-bromo-1-(4-iodophenyl)ethanone and thiourea.[4]

Q2: What is the general mechanism of the Hantzsch synthesis for this compound? A2: The reaction begins with a nucleophilic attack (SN2 reaction) by the sulfur atom of thiourea on the α-carbon of 2-bromo-1-(4-iodophenyl)ethanone.[1][4] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring.[1]

Q3: Are catalysts required for this synthesis? A3: While the reaction can proceed without a catalyst, various catalysts have been shown to improve reaction rates and yields in analogous syntheses. These include molecular iodine,[5] silica-supported tungstosilisic acid,[6] and phase-transfer catalysts like tetrabutylammonium salts.[7]

Q4: What are typical reaction solvents and temperatures? A4: Polar protic solvents such as ethanol or methanol are commonly used.[1][5] The reaction is often conducted at reflux temperature to ensure a reasonable reaction rate, although room temperature and microwave-assisted syntheses have also been reported for similar compounds.[8][9][10]

Q5: What is the expected yield for this synthesis? A5: The Hantzsch thiazole synthesis is generally a high-yielding reaction.[1] With optimized conditions, yields can often exceed 90%.[5][7] However, yields can vary significantly based on the purity of reactants, reaction conditions, and work-up procedures.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Recommended Solution
Purity of Starting Materials Verify the purity of 2-bromo-1-(4-iodophenyl)ethanone and thiourea using techniques like NMR or melting point analysis. The α-bromoketone is susceptible to degradation and should be used when fresh or purified by recrystallization if necessary.
Incorrect Reaction Temperature If running at room temperature, consider heating the reaction to reflux in ethanol. If refluxing, ensure the temperature is maintained consistently. For heat-sensitive variations, a lower temperature with a longer reaction time might be beneficial.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the planned duration, extend the reaction time. Consider adding a catalyst, such as a catalytic amount of iodine, to drive the reaction to completion.[5]
Product Loss During Work-up The 2-aminothiazole product is basic. Ensure the pH of the solution is adjusted to be sufficiently basic (pH 8-9) during the precipitation step to isolate the free amine.[1] Using an overly acidic or neutral work-up can result in the formation of a soluble salt. Avoid washing the final product with solvents in which it has significant solubility.
Improper Stoichiometry A slight excess of thiourea (e.g., 1.5 equivalents) is sometimes used to ensure the complete consumption of the more expensive α-haloketone.[1]

Problem 2: Impure Product (Multiple Spots on TLC)

Possible Cause Recommended Solution
Side Reactions Overheating or excessively long reaction times can lead to the formation of byproducts. Reduce the reaction temperature or time. The use of a catalyst can sometimes improve selectivity and reduce side product formation.[7]
Unreacted Starting Materials If TLC shows residual starting materials, consider adjusting the stoichiometry or increasing the reaction time. An improved purification method, such as column chromatography or recrystallization from a suitable solvent (e.g., ethanol, isopropanol), may be necessary.
Product Decomposition The final product may be sensitive to strong acids or bases. Use a mild base like sodium carbonate or sodium bicarbonate for the work-up.[1] Ensure the product is dried thoroughly and stored properly.

Comparative Data on Hantzsch Thiazole Synthesis Conditions

The following table summarizes various conditions reported for the synthesis of 2-aminothiazole derivatives, which can be adapted to optimize the synthesis of this compound.

CatalystSolventTemperatureTimeTypical Yield (%)Reference
NoneMethanolReflux30 minHigh[1]
Iodine (10 mol%)Ethanol50°C40 min98%[5]
Bu₄NPF₆MethanolRoom Temp15 min>92%[7]
Silica Supported Tungstosilisic AcidNone (Solvent-free)80°C45 min90%[6]
Microwave IrradiationEthanol140°C10 minGood-Excellent[10]

Detailed Experimental Protocol

This protocol is a standard procedure for the Hantzsch synthesis of this compound.

Materials:

  • 2-bromo-1-(4-iodophenyl)ethanone (1.0 eq)

  • Thiourea (1.5 eq)

  • Ethanol (or Methanol)

  • 5% Sodium Carbonate (Na₂CO₃) aqueous solution

  • Deionized Water

  • Diethyl Ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromo-1-(4-iodophenyl)ethanone (1.0 eq) and thiourea (1.5 eq).

  • Add ethanol to the flask (approx. 10 mL per gram of the α-bromoketone).

  • Heat the mixture to reflux (approximately 78°C for ethanol) and stir for 1-2 hours.

  • Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

  • Once the reaction is complete (disappearance of the starting ketone), remove the flask from the heat source and allow it to cool to room temperature.

  • Pour the cooled reaction mixture slowly into a beaker containing a stirred 5% aqueous sodium carbonate solution (approx. 20 mL per gram of the α-bromoketone).[1]

  • A solid precipitate should form. Continue stirring for 15-20 minutes in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake sequentially with cold deionized water to remove inorganic salts, followed by a small amount of cold diethyl ether to remove non-polar impurities.

  • Spread the collected solid on a watch glass and let it air-dry or dry it in a vacuum oven at a low temperature (e.g., 40-50°C).

  • Determine the mass and calculate the percent yield. If necessary, the product can be further purified by recrystallization from ethanol.

Visualizations

Caption: Reaction mechanism for the Hantzsch synthesis.

Workflow Experimental Workflow A 1. Combine Reactants (α-bromoketone, thiourea) in Ethanol B 2. Heat to Reflux A->B C 3. Monitor by TLC B->C D 4. Cool to Room Temperature C->D Reaction Complete E 5. Precipitate in Na₂CO₃ (aq) D->E F 6. Filter Solid Product E->F G 7. Wash with Water & Diethyl Ether F->G H 8. Dry Final Product G->H I 9. Purify via Recrystallization (Optional) H->I

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Troubleshooting Flowchart for Low Yield Start Problem: Low Yield C1 Check Purity of Starting Materials Start->C1 C2 Review Reaction Conditions Start->C2 C3 Analyze Work-up & Isolation Start->C3 S1a Recrystallize or re-purify α-bromoketone C1->S1a S1b Use fresh thiourea C1->S1b S2a Increase reaction time and monitor by TLC C2->S2a S2b Ensure consistent reflux temperature C2->S2b S2c Consider adding a catalyst (e.g., I₂) C2->S2c S3a Check pH during precipitation (should be 8-9) C3->S3a S3b Ensure sufficient cooling to maximize precipitation C3->S3b S3c Analyze filtrate for dissolved product C3->S3c

Caption: A decision tree for troubleshooting low yield issues.

References

Overcoming solubility issues with 4-(4-Iodophenyl)-1,3-thiazol-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Iodophenyl)-1,3-thiazol-2-amine. The focus of this guide is to address and overcome common solubility issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: For most biological applications, high-purity or anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions of this compound due to its ability to dissolve a wide range of organic compounds.

Q2: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final DMSO concentration of 0.5% or lower is well-tolerated.[1] However, sensitive cell lines, especially primary cells, may require a lower concentration, typically below 0.1%.[1][2][3] It is always recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.[2][3][4]

Q3: How should I store my DMSO stock solution of this compound?

A3: To ensure the stability and integrity of your compound, it is best to aliquot the DMSO stock solution into single-use vials and store them at -20°C or -80°C.[5] This practice helps to avoid repeated freeze-thaw cycles which can degrade the compound over time.[5]

Q4: My this compound powder won't dissolve in DMSO at room temperature. What should I do?

A4: If you are facing difficulty in dissolving the compound, you can try gentle warming of the solution in a 37°C water bath for a short period.[5] Additionally, vortexing or sonicating the solution for several minutes can aid in dissolution.[5]

Q5: I observed precipitation when I diluted my DMSO stock solution into my aqueous assay buffer. How can I resolve this?

A5: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. To mitigate this, you can try a stepwise dilution approach. Instead of diluting the DMSO stock directly into the final volume of the aqueous buffer, first, create an intermediate dilution in a mixture of DMSO and the buffer, and then proceed to the final dilution. Ensuring rapid and thorough mixing upon dilution can also help.

Troubleshooting Guide

Issue 1: The compound does not fully dissolve in DMSO.
  • Question: I have added the calculated amount of DMSO to my vial of this compound, but I can still see solid particles. What steps can I take to fully dissolve it?

  • Answer:

    • Vortexing: Ensure the vial is tightly capped and vortex the solution vigorously for 2-3 minutes.

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes. This can help break down smaller aggregates of the compound.

    • Gentle Warming: Briefly warm the solution in a 37°C water bath. Do not exceed this temperature, as higher temperatures may risk degrading the compound.

    • Increase Solvent Volume: If the above steps do not work, it is possible you are trying to prepare a stock solution that is above the compound's solubility limit in DMSO. Consider preparing a lower concentration stock solution.

Issue 2: The compound precipitates out of the DMSO stock solution upon storage.
  • Question: My stock solution was clear when I prepared it, but after storing it at -20°C, I see crystals. Is the stock solution still usable?

  • Answer:

    • Re-dissolving: Before use, bring the vial to room temperature and then gently warm it in a 37°C water bath. Vortex or sonicate the solution until the precipitate is fully redissolved.

    • Storage Conditions: Ensure your DMSO is anhydrous. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of your compound over time. Store DMSO in a dry place and keep the container tightly sealed.

    • Consider a Lower Concentration: If precipitation upon freezing is a recurring issue, consider preparing and storing a lower concentration stock solution.

Issue 3: The compound precipitates when added to the cell culture medium.
  • Question: When I add my DMSO stock solution to the cell culture medium, the solution becomes cloudy or I can see a precipitate. How can I prevent this?

  • Answer:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed the recommended limits for your cell line (typically <0.5%).[1]

    • Dilution Technique: Add the DMSO stock solution directly to the culture medium with rapid and continuous mixing. Avoid adding the stock solution to a small volume of medium before diluting further.

    • Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the DMSO stock can sometimes improve solubility.

    • Serial Dilution: Perform serial dilutions of your stock solution in 100% DMSO first to get closer to the final concentration before adding it to the aqueous medium. This minimizes the concentration shock that can cause precipitation.

Data Presentation

Illustrative Solubility Data

Disclaimer: The following data is for illustrative purposes only and is intended to provide a general guideline. The actual solubility of this compound may vary.

ParameterValueNotes
Molecular Weight 318.15 g/mol
Appearance Off-white to yellow solid
Purity >98% (as per supplier)
Solubility in DMSO at 25°C ~10-20 mg/mLMay require gentle warming and sonication.
Recommended Stock Concentration 10 mMA 10 mM stock can be prepared by dissolving 3.18 mg in 1 mL of DMSO.
Storage of Stock Solution -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.

Effect of Temperature on Dissolution Time (Illustrative Example)

Temperature (°C)MethodTime to Dissolve (minutes)
25Vortexing> 15
25Vortexing + Sonication5 - 10
37Vortexing5
37Vortexing + Sonication< 5

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the required mass:

    • The molecular weight of this compound is 318.15 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 318.15 g/mol * 1000 mg/g * 1 mL = 3.18 mg

  • Weigh the compound:

    • Using a calibrated analytical balance, carefully weigh out 3.18 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of high-purity DMSO to the microcentrifuge tube containing the compound.

  • Dissolve the compound:

    • Securely cap the tube and vortex the solution until the compound is completely dissolved.

    • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or warm it in a 37°C water bath for a few minutes, followed by vortexing.

    • Visually inspect the solution to ensure there are no remaining solid particles.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C.

Visualizations

G Troubleshooting Workflow for Solubility Issues cluster_0 Troubleshooting Workflow for Solubility Issues cluster_1 Troubleshooting Workflow for Solubility Issues cluster_2 Troubleshooting Workflow for Solubility Issues start Solubility Issue Encountered check_stock Is the compound fully dissolved in the DMSO stock? start->check_stock check_dilution Does precipitation occur upon dilution in aqueous buffer? check_stock->check_dilution Yes dissolution_steps Apply dissolution aids: - Vortex - Sonicate - Gentle Warming (37°C) check_stock->dissolution_steps No optimize_dilution Optimize dilution technique: - Rapid mixing - Pre-warm buffer - Stepwise dilution check_dilution->optimize_dilution Yes end_node Solution Resolved check_dilution->end_node No dissolution_steps->check_dilution Dissolved lower_conc_stock Consider preparing a lower concentration stock. dissolution_steps->lower_conc_stock Still not dissolved lower_conc_stock->check_dilution check_dmso_conc Verify final DMSO concentration is within cell line tolerance. optimize_dilution->check_dmso_conc check_dmso_conc->end_node

Caption: A logical workflow for troubleshooting solubility issues with this compound.

G Experimental Workflow for Stock Solution Preparation start Start: Prepare 10 mM Stock calculate Calculate Mass: 3.18 mg for 1 mL start->calculate weigh Weigh 3.18 mg of Compound calculate->weigh add_dmso Add 1 mL of DMSO weigh->add_dmso dissolve Dissolve the Compound add_dmso->dissolve check_dissolution Is it fully dissolved? dissolve->check_dissolution use_aids Apply Dissolution Aids: Vortex, Sonicate, or Warm check_dissolution->use_aids No aliquot Aliquot into single-use vials check_dissolution->aliquot Yes use_aids->dissolve store Store at -20°C or -80°C aliquot->store end_workflow End: Stock Solution Ready store->end_workflow

Caption: A step-by-step workflow for preparing a stock solution of this compound.

References

Technical Support Center: Kinase Assays with 4-(4-Iodophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-(4-Iodophenyl)-1,3-thiazol-2-amine and related aminothiazole-based compounds in kinase assays.

Troubleshooting Guide

This section addresses common issues encountered during kinase assay experiments in a question-and-answer format.

Issue 1: No or Low Kinase Inhibition Observed

Question: I am not observing any significant inhibition of my target kinase with this compound, even at high concentrations. What could be the problem?

Answer: Several factors can lead to a lack of kinase inhibition. Consider the following troubleshooting steps:

  • Compound Integrity and Solubility: Verify the identity and purity of your compound using methods like mass spectrometry or NMR. Poor solubility is a common issue for small molecule inhibitors. We recommend preparing a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensuring it is fully dissolved before diluting it into your assay buffer. Visually inspect for any precipitation.

  • Assay Conditions: The concentration of ATP in your assay can significantly impact the apparent potency of ATP-competitive inhibitors. If you are using a high ATP concentration, try performing the assay at an ATP concentration close to the Michaelis constant (Km) value for your specific kinase. This will increase the assay's sensitivity to competitive inhibitors.[1]

  • Kinase Activity: Confirm that the kinase enzyme is active. The purity and activity of kinases can vary between batches and suppliers. Include a positive control inhibitor known to be effective against your target kinase. Also, run a control reaction without any inhibitor to measure the baseline kinase activity.

Issue 2: High Variability Between Replicates

Question: My kinase assay results show high variability between replicate wells. What are the potential causes and solutions?

Answer: High variability can stem from several sources, including pipetting errors, reagent instability, and inconsistent reaction conditions.

  • Pipetting and Mixing: Ensure accurate and consistent pipetting, especially for small volumes of the inhibitor and enzyme. Thoroughly mix all reagents upon addition to the assay plate.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results. To mitigate this, avoid using the outer wells for experimental samples or fill them with buffer or media.

  • Reagent Stability: Ensure all reagents, including the kinase, substrate, and ATP, have been stored correctly and have not undergone multiple freeze-thaw cycles.

Issue 3: Discrepancy Between Biochemical and Cellular Assay Results

Question: My compound shows potent inhibition in a biochemical assay, but little to no activity in a cell-based assay. Why is this happening?

Answer: A lack of correlation between biochemical and cellular activity is a common challenge in drug discovery. The cellular environment is significantly more complex than an in vitro kinase reaction.

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. Consider performing cell permeability assays (e.g., PAMPA) or modifying the compound's structure to improve its physicochemical properties.

  • Cellular ATP Concentration: Cellular ATP concentrations are typically much higher (in the millimolar range) than those used in biochemical assays. This can reduce the apparent potency of ATP-competitive inhibitors in cellular environments.

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Off-Target Effects: In a cellular context, the compound may have off-target effects that mask its intended activity or cause toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for aminothiazole-based kinase inhibitors?

A1: Many 2-aminothiazole derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. The thiazole ring and its substituents can form key interactions with the hinge region and other residues within the active site, preventing the binding of ATP and subsequent substrate phosphorylation.

Q2: How should I prepare and store this compound?

A2: It is recommended to dissolve the compound in a high-purity aprotic solvent such as DMSO to create a concentrated stock solution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in the appropriate assay buffer immediately before use.

Q3: What are some potential kinase targets for this compound?

A3: While specific data for this exact compound is limited, structurally similar 4-aryl-thiazol-2-amine derivatives have shown inhibitory activity against various kinases, including Rho-associated kinases (ROCK), Aurora kinases, and Cyclin-Dependent Kinases (CDKs).[2][3][4]

Quantitative Data for Analogous Compounds

The following tables summarize the in vitro inhibitory activities of representative aminothiazole-based compounds against various kinases. This data can serve as a benchmark for your experiments.

Table 1: Inhibitory Activity of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives

Compound IDTarget KinaseK_i (nM)Reference
18 Aurora A8.0[4]
18 Aurora B9.2[4]

Table 2: Inhibitory Activity of 4-aryl-5-aminomethyl-thiazole-2-amines

Compound IDTarget KinaseIC_50 (nM)Reference
4v ROCK II20[3]

Experimental Protocols

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against a target kinase.

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO.

    • Prepare the kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare the kinase and substrate solutions in the reaction buffer.

    • Prepare the ATP solution in the reaction buffer at a concentration close to the Km of the kinase.

  • Assay Procedure:

    • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the kinase solution to each well and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

    • Incubate the reaction mixture for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the kinase activity using a suitable detection method, such as:

      • Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced.

      • Fluorescence-based assays (e.g., TR-FRET): Uses fluorescently labeled substrates or antibodies.

      • Radiometric assays: Measures the incorporation of ³²P from [γ-³²P]ATP into the substrate.[5][6][7]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Dilutions D Add Compound to Plate A->D B Prepare Kinase & Substrate E Add Kinase (Pre-incubation) B->E C Prepare ATP Solution F Initiate with ATP/Substrate C->F D->E E->F G Incubate F->G H Stop Reaction G->H I Detect Signal H->I J Calculate % Inhibition I->J K Determine IC50 J->K

Experimental workflow for an in vitro kinase assay.

Troubleshooting_Tree Start Problem Encountered in Kinase Assay No_Inhibition No or Low Inhibition? Start->No_Inhibition High_Variability High Variability? No_Inhibition->High_Variability No Check_Compound Check Compound Integrity & Solubility No_Inhibition->Check_Compound Yes Cell_vs_Biochem Biochemical vs. Cellular Discrepancy? High_Variability->Cell_vs_Biochem No Check_Pipetting Review Pipetting Technique High_Variability->Check_Pipetting Yes Check_Permeability Assess Cell Permeability Cell_vs_Biochem->Check_Permeability Yes Check_ATP Optimize ATP Concentration Check_Compound->Check_ATP Check_Kinase Verify Kinase Activity Check_ATP->Check_Kinase Check_Mixing Ensure Thorough Mixing Check_Pipetting->Check_Mixing Address_Edge_Effects Mitigate Edge Effects Check_Mixing->Address_Edge_Effects Consider_ATP Consider Cellular ATP Levels Check_Permeability->Consider_ATP Check_Efflux Investigate Efflux Pumps Consider_ATP->Check_Efflux

A decision tree for troubleshooting common kinase assay issues.

VEGFR2_Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Simplified VEGFR-2 signaling pathway.

References

Technical Support Center: Optimizing N-arylation of 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the N-arylation of 2-aminothiazoles. This guide is designed to address specific experimental challenges and provide detailed protocols and data-driven insights.

Troubleshooting Guide

This section addresses common issues encountered during the N-arylation of 2-aminothiazoles in a question-and-answer format.

Question: Why am I observing low or no product yield?

Answer: Low or no yield in the N-arylation of 2-aminothiazoles can stem from several factors, primarily related to catalyst activity and reaction conditions. Historically, 2-aminoazoles have been challenging substrates for Pd-catalyzed N-arylation, often requiring high catalyst loadings and long reaction times.[1][2]

Possible Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst may be oxidized or improperly activated. The sulfur atom in the 2-aminothiazole can potentially chelate the palladium center, leading to catalyst deactivation.[3]

    • Solution: Use a fresh batch of a high-purity palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand. Consider using a pre-catalyst that is less sensitive to air and moisture. A pre-heating step of the palladium source and ligand can also lead to a more active catalyst and reproducible yields.[1] For instance, pre-heating the ligand and Pd₂(dba)₃ at 110 °C for 2.5 minutes before adding the substrates can be effective.[1]

  • Suboptimal Ligand: The choice of phosphine ligand is critical for reaction efficiency.

    • Solution: Bulky, electron-rich biaryl phosphine ligands are often effective. For the N-arylation of 2-aminothiazoles, specific ligands have been identified that provide superior results.[1] Screening different ligands is recommended if yields are low.

  • Inappropriate Base: The strength and solubility of the base significantly influence the reaction rate.

    • Solution: For the N-arylation of 2-aminothiazoles with aryl bromides, K₂CO₃ has been found to be an optimal weak base, providing higher yields than K₃PO₄.[1] For more challenging couplings or different arylating agents, stronger, non-nucleophilic bases like NaOt-Bu might be necessary, although these can promote side reactions.[3]

  • Incorrect Solvent: The solvent must be anhydrous and capable of dissolving the reactants.

    • Solution: Anhydrous t-BuOH is a commonly used and effective solvent for this transformation.[1][2] Ensure the solvent is properly dried before use.

  • Low Reaction Temperature: The reaction may require sufficient thermal energy to proceed.

    • Solution: A reaction temperature of around 110 °C is often optimal.[1][2] If the reaction is sluggish, a gradual increase in temperature may be beneficial.

  • Catalyst Activation Issues: In some cases, an additive may be necessary to facilitate catalyst activation.

    • Solution: The addition of a catalytic amount of acetic acid (e.g., 3 mol%) has been shown to dramatically enhance reactivity by facilitating catalyst activation.[1][2]

Question: I am observing significant side product formation, particularly a phenol corresponding to my aryl halide. How can I minimize this?

Answer: The formation of a phenol side product arises from the competing reaction of the aryl halide with hydroxide ions, which can be present from trace water or the base.

Solution:

  • Lower Reaction Temperature: Reducing the reaction temperature can suppress the rate of phenol formation. A temperature of 90 °C has been shown to be effective.[1]

  • Use of Molecular Sieves: Adding 3 Å molecular sieves to the reaction mixture can effectively scavenge trace amounts of water, thereby minimizing the formation of the phenol byproduct.[1]

Question: My reaction works well with aryl bromides and triflates, but not with aryl chlorides. What should I do?

Answer: Aryl chlorides are generally less reactive electrophiles than aryl bromides and triflates in palladium-catalyzed cross-coupling reactions. The developed general conditions for 2-aminothiazole N-arylation are often incompatible with aryl chloride electrophiles due to product inhibition at various conversions.[2]

Solution:

  • Specialized Catalytic Systems: Overcoming the low reactivity of aryl chlorides typically requires a different catalytic system. This may involve screening different palladium sources, ligands, bases, and solvents specifically optimized for aryl chloride activation. While the provided protocols are not optimized for aryl chlorides, literature on Buchwald-Hartwig amination of aryl chlorides with other amines may offer a starting point.

Frequently Asked Questions (FAQs)

Q1: What are the general recommended conditions for the N-arylation of 2-aminothiazole?

A1: A generally successful protocol involves using a palladium catalyst with a specific biaryl phosphine ligand, a weak inorganic base, and an alcoholic solvent at elevated temperatures. The addition of a catalytic amount of acetic acid is also highly recommended to improve catalyst activity.[1][2]

Q2: Which palladium source and ligand are recommended?

A2: A combination of Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source and a specific biaryl phosphine ligand (referred to as L1 in the source literature) has been shown to be highly effective.[1][2]

Q3: What is the role of acetic acid in the reaction?

A3: Acetic acid acts as an additive that facilitates the activation of the palladium catalyst, leading to a significant increase in reaction rate and efficiency.[1][2]

Q4: Can I use other 2-aminoazoles as substrates?

A4: Yes, the optimized conditions have been successfully applied to a range of other 2-aminoazole derivatives, including substituted 2-aminothiazoles, 2-aminobenzothiazole, 2-amino-1,3,4-thiadiazole, 2-amino-1-methylbenzimidazole, and 2-aminobenzoxazole, all providing good to excellent yields of the N-arylated products.[1]

Q5: Are there any known incompatibilities with certain functional groups?

A5: The developed methods exhibit a broad substrate scope, tolerating various functional groups on both the aryl halide and the 2-aminothiazole.[1][2] However, as with most cross-coupling reactions, highly reactive functional groups may interfere. It is always advisable to perform a small-scale test reaction if a sensitive functional group is present.

Data Presentation

Table 1: Optimized Reaction Conditions for N-Arylation of 2-Aminothiazole with Aryl Bromides and Triflates

ParameterConditionReference
Palladium Source Pd(OAc)₂ (1.5 mol %)[2]
Ligand L1 (3.3 mol %)[2]
Base K₂CO₃ (1.4 mmol)[1][2]
Solvent t-BuOH (4 mL/mmol)[1][2]
Temperature 110 °C[1][2]
Reaction Time 3 - 5 hours[1]
Substrate Ratio 1.0 mmol Aryl Halide : 1.0 mmol 2-Aminothiazole[2]

Table 2: Conditions for One-Pot Procedure with Acetic Acid Additive

ParameterConditionReference
Palladium Source Pd₂(dba)₃ (0.75 mol %)[1][2]
Ligand L1 (3.3 mol %)[1][2]
Additive Acetic Acid (3 mol %)[1][2]
Base K₂CO₃ (1.4 mmol)[1]
Solvent t-BuOH[1]
Temperature 110 °C[1]

Experimental Protocols

Protocol 1: General Procedure for the Pd-Catalyzed N-Arylation of 2-Aminothiazoles

  • To an oven-dried resealable Schlenk tube, add Pd(OAc)₂ (1.5 mol %), the specified ligand (3.3 mol %), and K₂CO₃ (1.4 mmol).

  • Add the aryl bromide or triflate (1.0 mmol) and the 2-aminothiazole derivative (1.0 mmol).

  • Evacuate and backfill the tube with argon (repeat this three times).

  • Add anhydrous t-BuOH (4 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for the specified time (typically 3-5 hours).

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired N-aryl-2-aminothiazole.

Protocol 2: Procedure for Minimizing Phenol Byproduct Formation

  • To an oven-dried resealable Schlenk tube, add Pd₂(dba)₃ (0.75 mol %) and the specified ligand (3.3 mol %).

  • Add 3 Å molecular sieves (200 mg).

  • Add the aryl bromide or triflate (1.0 mmol) and the 2-aminothiazole derivative (1.0 mmol).

  • Add K₂CO₃ (1.4 mmol).

  • Evacuate and backfill the tube with argon (repeat this three times).

  • Add anhydrous t-BuOH (4 mL) via syringe.

  • In a separate vial, pre-heat a mixture of Pd₂(dba)₃ and the ligand in t-BuOH at 110 °C for 2.5 minutes.

  • Add the pre-heated catalyst mixture to the reaction tube.

  • Seal the tube and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture for 16 hours.

  • Follow steps 7 and 8 from Protocol 1 for workup and purification.

Visualizations

Troubleshooting_Workflow start Start: Low/No Yield catalyst Check Catalyst System start->catalyst conditions Review Reaction Conditions start->conditions side_reactions Investigate Side Reactions start->side_reactions catalyst_fresh Use fresh Pd source and ligand? catalyst->catalyst_fresh conditions_base Correct base (K2CO3)? conditions->conditions_base phenol_formation Phenol byproduct observed? side_reactions->phenol_formation pre_activation Pre-activate catalyst? catalyst_fresh->pre_activation Yes fail Still Low Yield - Re-evaluate Substrates catalyst_fresh->fail No ligand_choice Optimal ligand used? pre_activation->ligand_choice Yes pre_activation->fail No success Yield Improved ligand_choice->success Yes ligand_choice->fail No conditions_solvent Anhydrous t-BuOH? conditions_base->conditions_solvent Yes conditions_base->fail No conditions_temp Temperature at 110°C? conditions_solvent->conditions_temp Yes conditions_solvent->fail No acetic_acid Add catalytic Acetic Acid? conditions_temp->acetic_acid Yes conditions_temp->fail No acetic_acid->success Yes acetic_acid->fail No lower_temp Lower temperature to 90°C phenol_formation->lower_temp Yes phenol_formation->fail No add_sieves Add 3A molecular sieves lower_temp->add_sieves add_sieves->success

Caption: Troubleshooting decision tree for low yield in N-arylation.

Experimental_Workflow setup 1. Add Reagents to Schlenk Tube (Pd catalyst, ligand, base, aryl halide, aminothiazole) inert 2. Create Inert Atmosphere (Evacuate and backfill with Argon) setup->inert solvent 3. Add Anhydrous Solvent (t-BuOH) inert->solvent heat 4. Heat Reaction Mixture (90-110°C with stirring) solvent->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor workup 6. Work-up (Cool, dilute, filter through Celite) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for N-arylation of 2-aminothiazoles.

References

Preventing degradation of 4-(4-Iodophenyl)-1,3-thiazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Iodophenyl)-1,3-thiazol-2-amine in solution.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and experimentation of this compound in solution.

Issue 1: Rapid Degradation of the Compound in Solution

  • Symptom: Loss of compound potency, discoloration of the solution (e.g., turning yellow or brown), or the appearance of unexpected peaks in analytical chromatograms (e.g., HPLC).

  • Possible Causes:

    • Photodegradation: Exposure to ambient or UV light can cause the cleavage of the carbon-iodine bond.[1] Electron-rich aryl iodides can be particularly sensitive to visible light.[1]

    • Thermal Degradation: Elevated temperatures can accelerate the rate of degradation. The weak C-I bond is susceptible to cleavage with heat.[1]

    • Unfavorable pH: The stability of the aminothiazole ring and the aryl-iodide bond can be pH-dependent.[2][3]

    • Presence of Oxidizing Agents or Radicals: Oxidative conditions can lead to dehalogenation.[4] Radical reactions can also initiate the degradation process.[1]

  • Solutions:

    • Light Protection: Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

    • Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C). Avoid repeated freeze-thaw cycles.

    • pH Optimization: Buffer the solution to an optimal pH. For many heterocyclic compounds, a slightly acidic pH (4-6) provides greater stability than neutral or alkaline conditions.[3]

    • Use of Degassed Solvents: To minimize oxidation, use solvents that have been degassed by sparging with an inert gas like nitrogen or argon.

    • Addition of Stabilizers: Consider the addition of antioxidants or radical scavengers if the degradation pathway is suspected to be oxidative or radical-mediated.

Issue 2: Poor Solubility of the Compound

  • Symptom: The compound does not fully dissolve in the chosen solvent, or precipitation occurs over time.

  • Possible Causes:

    • Inappropriate Solvent: The polarity of the solvent may not be suitable for this compound.

    • pH Effects on Solubility: The ionization state of the 2-amino-thiazole group is pH-dependent, which in turn affects solubility.

  • Solutions:

    • Solvent Selection: Test a range of solvents with varying polarities. Common organic solvents for similar compounds include DMSO, DMF, and alcohols. For aqueous solutions, co-solvents may be necessary.

    • pH Adjustment: Adjusting the pH of aqueous solutions can improve solubility. The amino group on the thiazole ring can be protonated at acidic pH, which may increase aqueous solubility.

    • Use of Solubilizing Agents: In some cases, the use of surfactants or other solubilizing excipients may be required, particularly for in vitro or in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathway is likely deiodination, which involves the cleavage of the carbon-iodine bond on the phenyl ring.[5] This can be initiated by light, heat, or reaction with radicals.[1] Following deiodination, the resulting aryl radical or cation can react with solvent molecules or other species in the solution. Other potential degradation pathways for the broader class of related compounds include oxidation of the thiazole ring, hydrolysis of the amine group, and cleavage of the thiazole ring under harsh conditions.[5]

Q2: How does pH affect the stability of this compound?

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions should be stored protected from light in tightly sealed containers at low temperatures (2-8 °C for short-term storage, -20 °C or -80 °C for long-term storage). If the solvent is volatile, ensure the container is appropriate to prevent evaporation. For aqueous solutions, sterile filtration and storage in a sterile container can prevent microbial degradation.

Q4: How can I monitor the stability of my this compound solution over time?

A4: A stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, is the recommended approach. This method can be used to separate the parent compound from its degradation products and quantify its concentration over time. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically on the degradation kinetics of this compound. However, for a related class of compounds, isothiazolones, the following data on the effect of pH on stability has been reported:

pHHalf-life (days)
8.547
9.023
9.63.3
10.02
Data for the active component of Kathon™ biocide (a chlorinated isothiazolone) in aqueous solution.[3]

This table illustrates the significant impact of alkaline pH on the degradation rate of a related heterocyclic structure.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution using HPLC-UV

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., HPLC-grade acetonitrile or a mixture of acetonitrile and water) to prepare a concentrated stock solution.

  • Preparation of Stability Samples:

    • Dilute the stock solution with the desired buffer or solvent to the final experimental concentration.

    • Aliquot the solution into several amber HPLC vials.

  • Storage Conditions:

    • Store the vials under different conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4 °C, 40 °C).

  • HPLC Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze one vial from each storage condition by RP-HPLC with UV detection.

    • Example HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (typically the λmax).

      • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Calculate the percentage of the initial concentration of this compound remaining at each time point.

    • Plot the percentage remaining versus time to determine the degradation rate.

Visualizations

degradation_pathway compound This compound deiodinated 4-Phenyl-1,3-thiazol-2-amine (Deiodinated Product) compound->deiodinated Deiodination (Light, Heat, Radicals) other Other Degradation Products compound->other Ring Cleavage/ Oxidation

Caption: Potential degradation pathways for this compound.

troubleshooting_workflow start Compound Degradation Observed check_light Is the solution protected from light? start->check_light protect_light Store in amber vials or wrap in foil. check_light->protect_light No check_temp Is the solution stored at an appropriate temperature? check_light->check_temp Yes protect_light->check_temp control_temp Store at 2-8°C or frozen. check_temp->control_temp No check_ph Is the pH of the solution controlled? check_temp->check_ph Yes control_temp->check_ph control_ph Buffer the solution (e.g., pH 4-6). check_ph->control_ph No check_oxygen Is the solution exposed to oxygen? check_ph->check_oxygen Yes control_ph->check_oxygen degas_solvent Use degassed solvents. check_oxygen->degas_solvent Yes end Stability Improved check_oxygen->end No degas_solvent->end

Caption: Troubleshooting workflow for compound degradation in solution.

experimental_workflow prep_stock 1. Prepare Stock Solution prep_samples 2. Prepare Stability Samples prep_stock->prep_samples storage 3. Store under Varied Conditions prep_samples->storage hplc 4. Analyze by HPLC at Time Points storage->hplc analyze 5. Analyze Data and Determine Rate hplc->analyze

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Interpreting NMR Spectra of Substituted 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with substituted 2-aminothiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for the core 2-aminothiazole ring?

A1: The chemical shifts for the 2-aminothiazole core can vary depending on the solvent and substituents. However, typical ranges are provided below. The protons of the amino group (-NH₂) often appear as a broad singlet that can exchange with D₂O.[1][2] The H-5 proton of the thiazole ring typically appears more downfield than the H-4 proton when the C-4 position is unsubstituted.

Q2: I see unexpected peaks in my ¹H NMR spectrum. What are the common impurities I should consider?

A2: Unexpected signals in the NMR spectrum of 2-aminothiazole derivatives can arise from residual starting materials, reagents, or byproducts from the synthesis.[1] Common impurities to look out for include:

  • Starting Materials: Unreacted α-haloketones or thiourea derivatives.

  • Solvents: Residual solvents from the reaction or purification steps (e.g., ethanol, ethyl acetate, DMF, DMSO).[3][4]

  • Byproducts: Products from side reactions, such as the formation of 2-mercaptobenzothiazole under certain conditions.[1]

  • Degradation Products: The sample may degrade if it is colored, which can lead to a distorted baseline.[1]

Q3: The amino (-NH₂) protons in my spectrum are very broad or not visible. Why is this?

A3: The protons of an amino group are often subject to quadruple broadening from the adjacent ¹⁴N atom and can exchange with residual water in the NMR solvent. This leads to peak broadening. The chemical shift and appearance of the -NH₂ signal are highly dependent on solvent, concentration, and temperature.[1] To confirm the presence of an -NH₂ peak, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the -NH₂ peak should disappear or significantly decrease in intensity due to proton-deuterium exchange.[5]

Q4: How does tautomerism affect the NMR spectrum of 2-aminothiazoles?

A4: 2-Aminothiazoles can exist in two tautomeric forms: the amino form and the imino form. In solution, they predominantly exist in the amino form.[6][7] However, the presence of the minor imino tautomer or a slow exchange between the two can sometimes lead to peak broadening or the appearance of minor, distinct signals. The equilibrium can be influenced by the solvent, temperature, and the electronic nature of the substituents on the ring.[7][8]

Q5: My peaks are overlapping, making the spectrum difficult to interpret. What can I do?

A5: Peak overlap is a common issue, especially in the aromatic region. Here are a few strategies to resolve overlapping signals:

  • Change the Solvent: Running the NMR in a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of protons and may resolve the overlap.[5][9] Aromatic solvents like benzene-d₆ often induce significant shifts.

  • Increase Magnetic Field Strength: Using a higher field NMR spectrometer (e.g., moving from 300 MHz to 600 MHz) will increase the spectral dispersion, spreading the peaks out and reducing overlap.

  • 2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals are crowded.[10][11] HSQC and HMBC experiments can correlate protons with their attached carbons, providing further structural information.[10]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Signal - Sample concentration is too low.- Incorrect NMR parameters (e.g., insufficient number of scans).- Compound has poor solubility in the chosen solvent.- Increase the sample concentration.- Increase the number of scans to improve the signal-to-noise ratio.- Try a different deuterated solvent in which your compound is more soluble, such as DMSO-d₆ or Methanol-d₄.[5]
Broad Peaks (Non-NH) - Presence of paramagnetic impurities (e.g., metal ions).[1]- Sample aggregation at high concentrations.- Chemical exchange or tautomerism occurring on the NMR timescale.[6]- Purify the sample, for example, by recrystallization, to remove paramagnetic species.[1]- Dilute the sample or acquire the spectrum at a higher temperature.- For issues related to rotamers or conformational exchange, variable temperature (VT) NMR can be insightful.[5]
Distorted Baseline - Very high sample concentration leading to detector saturation.[12]- Presence of colored, often paramagnetic, impurities.[1]- Reduce the sample concentration.- Adjust acquisition parameters, such as the receiver gain or tip angle.[12]- Purify the sample to remove colored impurities.
Incorrect Integrations - Overlapping peaks.- Incomplete relaxation of nuclei between pulses (saturation).- Baseline distortion.- Use a different solvent or a higher field magnet to resolve peaks.- Increase the relaxation delay (d1) in the acquisition parameters.- Carefully perform baseline correction during data processing.

Data Presentation

Table 1: Approximate ¹H NMR Chemical Shifts (ppm) for the 2-Aminothiazole Core

Proton Solvent: CDCl₃ Solvent: DMSO-d₆ Notes
H-4 ~6.5 - 7.0~6.5 - 7.2Can be a doublet or singlet depending on C-5 substitution.
H-5 ~7.0 - 7.5~6.9 - 7.6Can be a doublet or singlet depending on C-4 substitution.[2]
-NH₂ ~5.0 - 6.0~7.0 - 7.5Broad singlet, position is variable, exchanges with D₂O.[1][2]

Note: These are approximate ranges. Actual values are highly dependent on substituents.

Table 2: Approximate ¹³C NMR Chemical Shifts (ppm) for the 2-Aminothiazole Core

Carbon Solvent: DMSO-d₆ Notes
C-2 ~168 - 171Quaternary carbon, often of lower intensity.[2][13]
C-4 ~105 - 115Shift is significantly affected by C-4 substituents.[2]
C-5 ~140 - 155Shift is significantly affected by C-5 substituents.

Note: Data compiled from various sources.[2][13][14]

Table 3: Common Impurities and Their Approximate ¹H NMR Chemical Shifts (ppm)

Impurity CDCl₃ DMSO-d₆ Multiplicity
Water~1.56~3.33broad s
Acetone~2.17~2.09s
Ethyl Acetate~1.26, ~2.05, ~4.12~1.15, ~1.99, ~4.03t, s, q
Dichloromethane~5.30~5.76s
Aniline~3.7 (NH₂), ~6.7-7.2 (Ar-H)~5.0 (NH₂), ~6.5-7.1 (Ar-H)br s, m

Source: Data compiled from multiple references.[1][4]

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified 2-aminothiazole derivative.

    • Transfer the sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required. TMS is set to 0.00 ppm.

    • Cap the NMR tube and gently invert it several times or use a vortex mixer to ensure the sample is completely dissolved.

  • Data Acquisition (Example parameters on a 400 MHz spectrometer):

    • Experiment: Standard 1D Proton (¹H) NMR.

    • Solvent: Specify the solvent used (e.g., CDCl₃).

    • Temperature: Set to a standard probe temperature (e.g., 298 K).

    • Spectral Width: ~16 ppm (-2 to 14 ppm).

    • Number of Scans: 16 to 64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: ~2-4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Perform baseline correction to ensure the baseline is flat.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).[4]

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants (J-values), and multiplicities to elucidate the structure.[10]

Visualizations

Caption: General structure and numbering of the 2-aminothiazole ring.

G start Obtain ¹H NMR Spectrum check_peaks Are there unexpected peaks? start->check_peaks check_broad Are peaks broad or overlapping? check_peaks->check_broad No check_impurities Check for common impurities (solvents, starting materials) check_peaks->check_impurities Yes change_solvent Re-run in different solvent (e.g., Benzene-d₆, DMSO-d₆) check_broad->change_solvent Yes end_ok Spectrum Interpretable check_broad->end_ok No check_nh2 Confirm -NH₂ peak purify Purify sample (recrystallization, chromatography) check_impurities->purify end_reassess Re-assess Synthesis/Purification check_impurities->end_reassess Impurity Confirmed purify->start run_2d Run 2D NMR (COSY, HSQC) change_solvent->run_2d change_solvent->end_ok Resolved vt_nmr Run Variable Temperature (VT) NMR run_2d->vt_nmr Still ambiguous vt_nmr->end_ok

Caption: Troubleshooting workflow for common NMR spectral issues.

Caption: Amino-imino tautomerism in 2-aminothiazoles.

References

Cell viability assay interference by 4-(4-Iodophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on potential interference of the compound 4-(4-Iodophenyl)-1,3-thiazol-2-amine with common cell viability assays. The information here will help you troubleshoot unexpected results and ensure the accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound belongs to the 2-aminothiazole class of heterocyclic compounds. This structural motif is considered a "privileged structure" in medicinal chemistry because it is found in a variety of biologically active molecules, including approved drugs.[1][2] Derivatives of 2-aminothiazole are investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] Your research likely involves screening this compound for its effects on cell proliferation, viability, or cytotoxicity.

Q2: I'm seeing an unexpected increase in signal in my MTT assay when I treat my cells with this compound. Does this mean the compound is promoting cell growth?

Not necessarily. While it's possible the compound has a proliferative effect at certain concentrations, a more likely explanation is that the compound is directly interfering with the MTT assay chemistry. Thiazole analogs, particularly 2-aminothiazoles, are known to be "frequent hitters" or Pan-Assay Interference Compounds (PAINS). They can chemically reduce the MTT tetrazolium salt to its colored formazan product in the absence of cellular metabolic activity. This leads to a false-positive signal, making the cells appear more viable than they actually are.

Q3: How can I confirm if this compound is interfering with my MTT assay?

The most straightforward way to confirm interference is to run a cell-free control experiment. In this control, you will add your compound to the cell culture medium without any cells, then add the MTT reagent and solubilization solution as you would in your regular experiment. If you observe a color change (i.e., the formation of purple formazan), it confirms that your compound is directly reducing the MTT tetrazolium salt.

Q4: Are other tetrazolium-based assays like XTT, MTS, or WST-1 also susceptible to this interference?

Yes, other tetrazolium-based assays can also be affected by compounds with reducing potential. While water-soluble formazan products from XTT, MTS, and WST-1 assays offer convenience, the fundamental chemistry of tetrazolium reduction remains the same.[5] Therefore, it is crucial to perform cell-free controls for these assays as well.

Q5: What alternative cell viability assays are less prone to interference by compounds like this compound?

Assays with different detection principles are generally less susceptible to the type of interference seen with tetrazolium-based assays. Good alternatives include:

  • Resazurin-based assays (e.g., alamarBlue®): These assays measure the reduction of resazurin to the fluorescent resorufin, which is also a measure of metabolic activity but relies on a different chemical transformation.

  • ATP-based assays (e.g., CellTiter-Glo®): These are highly sensitive assays that quantify ATP levels as an indicator of viable, metabolically active cells.[6][7] This is a lytic assay, so the cells are not available for further experiments.

  • Protease-based viability assays: These assays measure the activity of proteases that are only active in viable cells.

  • Dye exclusion assays (e.g., Trypan Blue): This is a direct measure of cell membrane integrity, where viable cells with intact membranes exclude the dye. This method requires manual cell counting.

  • Crystal Violet Staining: This method stains the DNA of adherent cells, providing a measure of the total number of cells remaining after treatment.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in cell viability assays.

Problem Possible Cause Recommended Solution
Increased viability signal at high compound concentrations (MTT, XTT, MTS) Direct reduction of the tetrazolium salt by the compound.Perform a cell-free control experiment. If interference is confirmed, switch to a non-tetrazolium-based assay.
Results are inconsistent between replicate experiments Compound instability or precipitation in the culture medium.Prepare fresh dilutions of the compound from a stock solution for each experiment. Visually inspect the wells for any precipitate after adding the compound.
High background signal in all wells, including controls Contamination of cell culture with bacteria or yeast, which can also reduce tetrazolium salts.Regularly check cultures for contamination. Use sterile techniques.
Observed cytotoxicity does not correlate with other functional assays (e.g., apoptosis assays) The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) at the tested concentrations. The MTT assay primarily measures metabolic activity, which may not always directly correlate with cell number.Use an assay that measures cell number directly, such as crystal violet staining or a direct cell count.

Experimental Protocols

Protocol 1: Cell-Free MTT Reduction Assay

This protocol is designed to determine if this compound directly reduces the MTT tetrazolium salt.

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture medium (the same used for your cell-based experiments)

  • 96-well plate

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

Procedure:

  • Prepare serial dilutions of your compound in the cell culture medium in a 96-well plate. The final volume in each well should be 100 µL. Include a vehicle control (medium with the same concentration of DMSO as your compound dilutions) and a medium-only control.

  • Add 10 µL of MTT solution to each well.[10]

  • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • After incubation, check for the formation of a purple precipitate.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]

  • Read the absorbance at 570 nm using a microplate reader.

  • Interpretation: A significant increase in absorbance in the wells containing the compound compared to the vehicle control indicates direct reduction of MTT by your compound.

Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This protocol provides an alternative to tetrazolium-based assays and measures ATP levels as a marker of cell viability.[6]

Materials:

  • Cells of interest

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium and add them to the wells. Include vehicle controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Interpretation: A decrease in the luminescent signal in treated wells compared to the vehicle control indicates a reduction in cell viability.

Visualizations

experimental_workflow cluster_tetrazolium Tetrazolium Assay (e.g., MTT) cluster_control Cell-Free Control cluster_atp Alternative Assay (e.g., CellTiter-Glo) start_mtt Seed and Treat Cells incubate_mtt Incubate with Compound start_mtt->incubate_mtt add_mtt Add MTT Reagent incubate_mtt->add_mtt start_control Prepare Compound Dilutions (No Cells) incubate_mtt->start_control Run in Parallel solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance decision Interference? read_absorbance->decision Unexpected Results? add_mtt_control Add MTT Reagent start_control->add_mtt_control solubilize_control Solubilize add_mtt_control->solubilize_control read_control Read Absorbance solubilize_control->read_control read_control->decision start_atp Seed and Treat Cells incubate_atp Incubate with Compound start_atp->incubate_atp add_atp Add CellTiter-Glo Reagent incubate_atp->add_atp read_luminescence Read Luminescence add_atp->read_luminescence analyze Analyze Data read_luminescence->analyze decision->start_atp Yes decision->analyze No

Caption: Troubleshooting workflow for cell viability assay interference.

signaling_pathway cluster_assay MTT Assay Principle compound This compound mtt_reagent MTT (Tetrazolium Salt) (Yellow, Water-Soluble) compound->mtt_reagent Directly Reduces (Chemical Interference) formazan Formazan (Purple, Insoluble) mtt_reagent->formazan is converted to cellular_reductases Cellular Reductases (e.g., Dehydrogenases) cellular_reductases->mtt_reagent Reduces viable_cell Viable Cell viable_cell->cellular_reductases Contains

Caption: Mechanism of MTT assay interference.

References

Technical Support Center: Enhancing the Potency of 2-Aminothiazole Lead Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the potency of 2-aminothiazole lead compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for enhancing the potency of a 2-aminothiazole lead compound?

A1: The primary strategy involves iterative Structure-Activity Relationship (SAR) studies. This process includes synthesizing new analogues with systematic modifications to the 2-aminothiazole scaffold and evaluating their biological activity. Key areas for modification include the N-2 position, the C-4 position, and the C-5 position of the thiazole ring. For instance, studies on antitubercular 2-aminothiazoles revealed that while the 4-(2-pyridyl) moiety was crucial, the N-2 position showed high flexibility, where introducing substituted benzoyl groups improved activity over 128-fold.[1]

Q2: What are the most common synthetic routes for creating 2-aminothiazole derivatives?

A2: The most prevalent method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[1][2] Variations of this method, including one-pot multi-component procedures and microwave-assisted synthesis, are often used to improve yields and reduce reaction times.[2] Polymer-supported synthesis is another approach used to simplify purification and increase product yields.[3]

Q3: My 2-aminothiazole analogue shows high potency in biochemical assays but low activity in cell-based assays. What could be the issue?

A3: A discrepancy between biochemical and cellular activity often points to issues with cell permeability, metabolic instability, or active efflux from the cell. The 2-aminothiazole scaffold has been associated with P-glycoprotein efflux, which can limit intracellular drug concentration.[4] Consider investigating the compound's physicochemical properties, such as lipophilicity (clogP) and topological polar surface area (TPSA), and performing specific assays to assess cell permeability and metabolic stability.

Q4: Are there known liabilities or toxicophores associated with the 2-aminothiazole scaffold?

A4: Yes, the 2-aminothiazole group has been classified as a potential toxicophore.[5][6] It can be susceptible to metabolic activation, leading to the formation of reactive metabolites that may cause adverse drug reactions. However, its presence does not automatically mean a compound will be toxic.[5] It is crucial to conduct early toxicology and metabolic profiling studies to assess the safety of any new lead compound.

Troubleshooting Guides

Synthesis & Purification
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Inappropriate solvent or reaction temperature.- Poor quality of starting materials (e.g., α-haloketone, thiourea).- Incorrect stoichiometry.- Screen different solvents like ethanol, methanol, or DMF.[1][2]- Optimize temperature; consider reflux or microwave heating.[2]- Ensure purity of reactants and verify molar ratios.[2]
Difficult Product Isolation & Purification - High product solubility in the reaction solvent.- Formation of a complex mixture of side products or isomers.- Attempt to precipitate the product by adding a non-solvent or by cooling the mixture.- Utilize column chromatography for purification.- Use a solid-supported catalyst that can be easily filtered off post-reaction.[2][3]
Formation of Impurities or Side Products - Reaction temperature is too high or the reaction time is too long.- Incorrect pH of the reaction mixture.- Presence of other reactive functional groups on starting materials.- Monitor reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.- Adjust the pH; some Hantzsch variations show better regioselectivity in acidic conditions.[2]- Use protecting groups for sensitive functional moieties on reactants.[2]
Biological Assays & Potency Evaluation
Problem Possible Cause(s) Suggested Solution(s)
Poor Reproducibility in Biological Assays - Inconsistent compound concentration due to poor solubility.- Degradation of the compound in the assay medium.- Variability in cell culture conditions.- Check compound solubility in the assay buffer; use a co-solvent like DMSO if necessary, keeping the final concentration low.- Assess compound stability under assay conditions (temperature, pH, light exposure).- Standardize cell passage number, seeding density, and incubation times.
Compound Appears to be a Pan-Assay Interference Compound (PAINS) - The 2-aminothiazole scaffold is known to be a potential PAINS culprit, which can lead to false positives in high-throughput screens.[5]- Perform orthogonal assays to confirm the mechanism of action.- Conduct biophysical binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to verify direct target engagement.- Analyze the structure for known PAINS motifs and consider structural modifications to mitigate non-specific activity.
Activity Does Not Improve with SAR Modifications - The core scaffold may not be optimal for the target.- Modifications are being made at positions intolerant to substitution.- The binding pocket has very specific steric or electronic requirements.- Re-evaluate the initial hit and its binding mode through molecular modeling.[7][8]- Focus modifications on positions known to be flexible. For example, the N-2 position of the aminothiazole often tolerates significant variation.[1]- Synthesize a broader range of derivatives with diverse electronic and steric properties.

Structure-Activity Relationship (SAR) Insights

The potency of 2-aminothiazole compounds is highly dependent on the nature and position of substituents. Below are key SAR findings from studies targeting various diseases.

SAR for Antitubercular 2-Aminothiazoles
PositionModificationImpact on Potency (MIC)Reference
C-4 Replacement of 2-pyridyl moietyLoss of activity[1][9]
N-2 N-Aryl substitutionLess active[1]
N-2 N-Benzoyl substitution (e.g., N-(3-Chlorobenzoyl))Dramatic increase in potency (MIC = 0.024 μM)[1]
SAR for 2-Aminothiazole Kinase Inhibitors (e.g., Src family)
PositionModificationImpact on Potency (IC₅₀)Reference
C-5 Addition of a carboxanilide side chainImportant for activity[8]
N-2 Amino group linked to a pyrimidinyl moietyLeads to potent pan-Src inhibitors (e.g., Dasatinib)[7][8]

Experimental Protocols

Protocol 1: General Hantzsch Synthesis of 2-Amino-4-arylthiazole Derivatives

This protocol is a generalized procedure based on common literature methods.

Materials:

  • Appropriate α-bromoacetylaryl compound (1.0 eq)

  • Substituted thiourea (1.1 eq)

  • Ethanol (solvent)

  • Sodium bicarbonate (optional, as a base)

Procedure:

  • Dissolve the substituted thiourea in ethanol in a round-bottom flask.

  • Add the α-bromoacetylaryl compound to the solution.

  • Heat the mixture to reflux (approximately 78°C) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol) or purified by column chromatography on silica gel to yield the desired 2-aminothiazole derivative.

Protocol 2: Kinase Inhibition Assay (Generic FRET-based)

This protocol outlines a general method for assessing the inhibitory potential of 2-aminothiazole compounds against a specific kinase.

Materials:

  • Kinase of interest

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the microplate, add the assay buffer, the kinase, and the test compound dilution (or DMSO for control). Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding a solution containing EDTA.

  • Read the plate on a fluorescence plate reader compatible with FRET.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the inhibition data to a dose-response curve.

Visualizations

Potency_Enhancement_Workflow Figure 1: General Workflow for Potency Enhancement cluster_design Design & Synthesis cluster_testing Screening & Evaluation cluster_analysis Data Analysis Lead Lead Compound SAR SAR Analysis & Analogue Design Lead->SAR Synthesis Analogue Synthesis SAR->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical Biochemical Assay (e.g., Kinase Inhibition) Purification->Biochemical Test Compound Cellular Cell-Based Assay Biochemical->Cellular ADMET In Vitro ADMET (Solubility, Permeability, Metabolic Stability) Cellular->ADMET Data Data Analysis (IC50/EC50 Determination) ADMET->Data Data->SAR Iterate Design Potent_Compound Potent Analogue Identified Data->Potent_Compound Kinase_Signaling_Pathway Figure 3: Simplified Src Kinase Signaling Inhibition Receptor Growth Factor Receptor Src Src Kinase Receptor->Src Activates Substrate Downstream Substrate Src->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Leads to Inhibitor 2-Aminothiazole Inhibitor (e.g., Dasatinib) Inhibitor->Src Inhibits

References

Reducing off-target effects of 4-(4-Iodophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on mitigating potential off-target effects of 4-(4-Iodophenyl)-1,3-thiazol-2-amine and related thiazole derivatives. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: While specific off-target interactions for this compound are not extensively documented in publicly available literature, the thiazole scaffold is known to be a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets.[1] Potential off-target effects could include interactions with unintended kinases, G-protein coupled receptors (GPCRs), or other enzymes. Thiazole derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, suggesting the possibility of broad cellular interactions.[2]

Q2: How can I determine if my observed cellular phenotype is a result of an off-target effect?

A2: Differentiating between on-target and off-target effects is crucial for accurate interpretation of experimental results.[3] A multi-pronged approach is recommended:

  • Use of a Structurally Dissimilar Inhibitor: Corroborate your findings by using a second, structurally distinct inhibitor that targets the same intended protein. If both compounds produce the same phenotype, it is more likely to be a true on-target effect.[4]

  • Genetic Validation: Employ genetic techniques such as CRISPR-Cas9 or RNA interference (RNAi) to knockdown or knockout the intended target. The resulting phenotype should ideally mimic the effect of the small molecule inhibitor.[4][5]

  • Negative Control Compound: Synthesize or obtain a close chemical analog of this compound that is inactive against the intended target. If the phenotype is absent when using the negative control, it strengthens the evidence for an on-target effect.[3]

  • Rescue Experiments: If feasible, "rescue" the inhibitor's effect by overexpressing a form of the target protein that is resistant to the inhibitor.[4]

Q3: What strategies can I employ to reduce the off-target effects of this compound in my experiments?

A3: Several strategies can be implemented to minimize off-target effects:

  • Dose-Response Analysis: Determine the minimal effective concentration of the compound to reduce the likelihood of engaging lower-affinity off-targets.

  • Structural Modification (SAR Studies): Structure-activity relationship (SAR) studies on thiazole derivatives have shown that modifications to the phenyl ring and substitutions on the thiazole nitrogen can significantly alter biological activity and toxicity.[6] Consider synthesizing and testing analogs to identify a more selective compound.

  • Targeted Delivery Systems: Encapsulating the compound in a nanoparticle or conjugating it to a targeting moiety (e.g., an antibody) can increase its concentration at the site of action and reduce systemic exposure.

  • Computational Profiling: In silico methods can predict potential off-target interactions by screening the compound against databases of known protein structures.[5][7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High Cellular Toxicity at Effective Concentrations Off-target effects are causing cellular stress or apoptosis.1. Perform a dose-response curve to find the lowest effective concentration. 2. Test structurally related but less toxic analogs identified through SAR studies.[6] 3. Use a different cell line that may be less sensitive to the off-target effects.
Inconsistent Results Across Different Cell Lines Cell-line specific expression of off-target proteins.1. Profile the expression levels of the intended target and potential off-targets in the cell lines being used. 2. Select cell lines with high expression of the on-target and low or no expression of problematic off-targets.[4]
Discrepancy Between Biochemical and Cellular Activity Poor cell permeability or rapid metabolism of the compound.1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Evaluate the metabolic stability of the inhibitor in the presence of cellular extracts or in the culture medium.[4]
Observed Phenotype Does Not Match Genetic Knockdown of Target The phenotype is likely due to an off-target effect.1. Perform a kinome-wide or broader off-target screening panel to identify unintended targets. 2. Utilize a negative control compound in your cellular assays.[3] 3. Consider using a different chemical scaffold that targets the same protein.[3]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound against a panel of protein kinases to identify potential off-targets.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP.

  • Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection).

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with its intended target within a cellular environment.[3]

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specific duration.[3]

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[3]

  • Protein Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.[3]

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.[3]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizations

Workflow for Investigating Off-Target Effects A Initial Observation of Phenotype with This compound B Is the Phenotype Consistent with Known On-Target Function? A->B C Yes B->C D No B->D E Proceed with On-Target Validation C->E F Investigate Potential Off-Target Effects D->F G Genetic Validation (CRISPR/RNAi) E->G H Use of Structurally Dissimilar Inhibitor E->H I Negative Control Compound E->I N Off-Target Profiling (e.g., Kinase Panel) F->N J Phenotype Matches? G->J H->J K Phenotype Abolished? I->K L On-Target Effect Confirmed J->L Yes M Off-Target Effect Suspected J->M No K->L Yes K->M No M->N O Identify Off-Target(s) N->O P SAR to Improve Selectivity O->P

Caption: A logical workflow for investigating and validating potential off-target effects.

General Strategy for Reducing Off-Target Effects cluster_preclinical Preclinical Optimization cluster_formulation Formulation & Delivery A Initial Hit Compound (e.g., this compound) B Computational Off-Target Prediction A->B C Structure-Activity Relationship (SAR) Studies A->C B->C D In Vitro Selectivity Screening C->D E Optimized Lead Compound D->E F Targeted Delivery Systems (e.g., Antibody-Drug Conjugates) E->F G Nanoparticle Encapsulation E->G H Reduced Systemic Exposure F->H G->H

Caption: Strategies to mitigate off-target effects from initial discovery to delivery.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-(4-Iodophenyl)-1,3-thiazol-2-amine and 4-(4-bromophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reported biological activities of 4-(4-Iodophenyl)-1,3-thiazol-2-amine and 4-(4-bromophenyl)-1,3-thiazol-2-amine. The objective is to present available experimental data, outline methodologies for key experiments, and discuss the structure-activity relationship of halogen substitution in this chemical series to inform future research and drug development efforts.

A comprehensive literature search reveals a significant disparity in the available biological data for these two compounds. While 4-(4-bromophenyl)-1,3-thiazol-2-amine and its derivatives have been evaluated for their anticancer and antimicrobial properties, there is a notable absence of published biological activity data for this compound. This guide, therefore, presents the existing data for the bromo-analog and provides a comparative discussion based on established principles of medicinal chemistry.

Data Presentation: A Comparative Summary of Biological Activity

The following table summarizes the available quantitative data for derivatives of 4-(4-bromophenyl)-1,3-thiazol-2-amine. No publicly available biological activity data was found for this compound.

Compound/DerivativeBiological ActivityAssayTarget Organism/Cell LineEfficacy Metric (IC₅₀/MIC)
Derivative of 4-(4-bromophenyl)-1,3-thiazol-2-amine (p2)AnticancerSulforhodamine B (SRB) AssayMCF-7 (Human Breast Adenocarcinoma)IC₅₀: 10.5 µM[1]
Derivative of 4-(4-bromophenyl)-1,3-thiazol-2-amine (p2)AntibacterialTurbidimetric MethodStaphylococcus aureusMIC: 16.1 µM[1]
Derivative of 4-(4-bromophenyl)-1,3-thiazol-2-amine (p2)AntibacterialTurbidimetric MethodEscherichia coliMIC: 16.1 µM[1]
Derivative of 4-(4-bromophenyl)-1,3-thiazol-2-amine (p4)AntibacterialTurbidimetric MethodBacillus subtilisMIC: 28.8 µM[1]
Derivative of 4-(4-bromophenyl)-1,3-thiazol-2-amine (p3)AntifungalTurbidimetric MethodAspergillus nigerMIC: 16.2 µM[1]
Derivative of 4-(4-bromophenyl)-1,3-thiazol-2-amine (p6)AntifungalTurbidimetric MethodCandida albicansMIC: 15.3 µM[1]

Structure-Activity Relationship (SAR) and Halogen Substitution

The biological activity of a compound is intrinsically linked to its chemical structure. In the case of 4-(4-halophenyl)-1,3-thiazol-2-amines, the nature of the halogen atom (bromine vs. iodine) at the para-position of the phenyl ring can influence several physicochemical properties, which in turn can affect the compound's pharmacological profile.

  • Electronegativity and Lipophilicity: Iodine is less electronegative and more lipophilic than bromine. Increased lipophilicity can enhance membrane permeability, potentially leading to better cell penetration and target engagement. However, it can also lead to increased non-specific binding and toxicity.

  • Size and Polarizability: Iodine is a larger and more polarizable atom than bromine. The larger size of iodine may lead to steric hindrance at the binding site of a biological target, which could either be beneficial or detrimental to the compound's activity, depending on the specific interactions. The increased polarizability of the C-I bond compared to the C-Br bond can influence halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

  • Leaving Group Ability: The C-I bond is weaker than the C-Br bond, making iodide a better leaving group. This property is more relevant to the synthesis and potential metabolic pathways of the compound rather than its direct interaction with a target.

Without experimental data for the iodo-analog, it is difficult to definitively predict its activity relative to the bromo-analog. However, the observed anticancer and antimicrobial activities of the bromo-derivative suggest that the 4-(4-halophenyl)-1,3-thiazol-2-amine scaffold is a promising starting point for the development of new therapeutic agents. Further investigation into the iodo- and other halo-analogs is warranted to fully explore the SAR of this series.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the design of future comparative studies.

Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Procedure:

  • Cell Plating: Seed cells in a 96-well microtiter plate at a density of 5,000 to 40,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add the test compound at various concentrations to the wells and incubate for a further 48 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 60 minutes at 4°C to fix the cells.[2]

  • Washing: Wash the plates five times with deionized water to remove TCA, excess medium, and metabolites.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.

  • Drying: Allow the plates to air-dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 570 nm using a microplate reader.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Procedure:

  • Preparation of Microdilution Plates: Aseptically dispense a defined volume of sterile broth into each well of a 96-well microtiter plate.

  • Serial Dilution of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the broth-filled wells to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile broth, adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

The following diagrams illustrate a key signaling pathway potentially modulated by 2-aminothiazole derivatives and a general experimental workflow for their synthesis and screening.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_sar SAR Studies start Starting Materials (p-haloacetophenone, thiourea) synthesis Hantzsch Thiazole Synthesis start->synthesis purification Purification and Characterization synthesis->purification anticancer Anticancer Assays (SRB, MTT) purification->anticancer antimicrobial Antimicrobial Assays (Broth Microdilution) purification->antimicrobial data_analysis Data Analysis (IC50, MIC determination) anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar

Caption: A generalized experimental workflow for the synthesis and biological screening of novel 2-aminothiazole derivatives.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound 2-Aminothiazole Derivative bcl2 Bcl-2 Family (Bax/Bak activation) compound->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism of action for some anticancer 2-aminothiazole derivatives.

References

Halogenated Phenylthiazoles as Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's pharmacological profile. This guide provides a comparative analysis of halogenated phenylthiazoles as kinase inhibitors, focusing on the influence of different halogen substitutions on their inhibitory activity. We will delve into their structure-activity relationships (SAR), present key quantitative data, and provide detailed experimental protocols for the assays cited.

The Role of Halogenation in Kinase Inhibition

Halogenation of a phenylthiazole scaffold can significantly impact its kinase inhibitory potency through a variety of mechanisms. The size, electronegativity, and lipophilicity of the halogen atom (Fluorine, Chlorine, Bromine, and Iodine) can alter the compound's binding affinity to the kinase's active site, its metabolic stability, and its cellular permeability. Generally, smaller halogens like fluorine can enhance binding through favorable electrostatic interactions, while larger halogens may provide better van der Waals contacts but can also introduce steric hindrance.

Comparative Analysis of Halogenated Phenylthiazole Analogs

To provide a more quantitative perspective, this guide will focus on Pim-1 kinase, a serine/threonine kinase implicated in cell cycle progression and apoptosis, making it a key target in oncology research.[1][2] While direct comparative IC50 values for a full halogen series of a single phenylthiazole scaffold against Pim-1 are not available, we can analyze representative data for different halogenated thiazole derivatives to infer structure-activity relationships.

Data Presentation: Inhibitory Activity against Pim-1 Kinase

The following table summarizes the half-maximal inhibitory concentrations (IC50) for a series of bis-thiazole derivatives against Pim-1 kinase. While not a direct comparison of single halogen substitutions on a phenylthiazole, it provides valuable insights into the impact of halogenation on the broader thiazole scaffold.

Compound IDStructureHalogen SubstitutionPim-1 IC50 (µM)
3b Bis-thiazoleNone0.32
8b Bis-(4-fluorophenyl)thiazoleFluoro0.24
6a Bis-(4-chlorophenyl)thiazoleChloro>10
6b Bis-(4-bromophenyl)thiazoleBromo>10

Data compiled from a study on bis-thiazole derivatives as Pim-1 kinase inhibitors.[3]

From this data, it is evident that the introduction of a fluorine atom in compound 8b resulted in a slight increase in potency against Pim-1 kinase compared to the non-halogenated analog 3b .[3] In contrast, the presence of larger halogens, chlorine and bromine, in compounds 6a and 6b led to a dramatic loss of activity.[3] This aligns with the qualitative observations from the antimicrobial studies, suggesting that for this class of compounds targeting Pim-1, smaller, more electronegative halogens are favored.

Pim-1 Kinase Signaling Pathway

Pim-1 kinase is a key downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[2] Upon activation, Pim-1 phosphorylates a number of downstream targets involved in cell cycle progression and apoptosis, such as Cdc25A, p21, and BAD.[4] Inhibition of Pim-1 can thus lead to cell cycle arrest and induction of apoptosis.

Pim1_Signaling_Pathway Cytokines Cytokines / Growth Factors JAK JAK Cytokines->JAK STAT STAT JAK->STAT Pim1 Pim-1 Kinase STAT->Pim1 Upregulation Cdc25A Cdc25A Pim1->Cdc25A Phosphorylates p21 p21 Pim1->p21 Phosphorylates BAD BAD Pim1->BAD Phosphorylates CellCycle Cell Cycle Progression Cdc25A->CellCycle p21->CellCycle Inhibits Apoptosis Apoptosis BAD->Apoptosis Inhibits Inhibitor Halogenated Phenylthiazole Inhibitor Inhibitor->Pim1

Caption: Pim-1 Kinase Signaling Pathway.

Experimental Protocols

The following are detailed protocols for the key assays used to determine the inhibitory activity of halogenated phenylthiazoles.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[5][6][7]

Materials:

  • Pim-1 Kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Halogenated phenylthiazole compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the halogenated phenylthiazole compounds in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound or DMSO (vehicle control). Add 5 µL of Pim-1 kinase solution and incubate for 10 minutes at room temperature.

  • Initiation of Kinase Reaction: Add 5 µL of a mixture containing the kinase substrate and ATP to each well to start the reaction. Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5] Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[5] Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ADP_Glo_Workflow Start Start AddInhibitor Add Inhibitor/ Vehicle Start->AddInhibitor AddKinase Add Kinase (Pim-1) AddInhibitor->AddKinase Incubate1 Incubate (10 min) AddKinase->Incubate1 AddSubstrateATP Add Substrate & ATP Incubate1->AddSubstrateATP Incubate2 Incubate (60 min) AddSubstrateATP->Incubate2 AddADPGlo Add ADP-Glo™ Reagent Incubate2->AddADPGlo Incubate3 Incubate (40 min) AddADPGlo->Incubate3 AddDetection Add Kinase Detection Reagent Incubate3->AddDetection Incubate4 Incubate (30-60 min) AddDetection->Incubate4 ReadLuminescence Read Luminescence Incubate4->ReadLuminescence End End ReadLuminescence->End

Caption: ADP-Glo™ Kinase Assay Workflow.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to assess the cytotoxic effects of the inhibitors.[8][9]

Materials:

  • Cancer cell line (e.g., a line overexpressing Pim-1)

  • Complete cell culture medium

  • Halogenated phenylthiazole compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the halogenated phenylthiazole compounds. Include a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

The halogenation of phenylthiazoles presents a viable strategy for the development of potent kinase inhibitors. The available data suggests a preference for smaller halogens, such as fluorine, in enhancing the inhibitory activity against Pim-1 kinase. However, a systematic evaluation of a full series of halogenated phenylthiazoles against a panel of kinases is warranted to establish a more comprehensive structure-activity relationship. The provided experimental protocols offer a robust framework for conducting such comparative studies, which will be invaluable for the rational design of next-generation kinase inhibitors for therapeutic applications.

References

Validating the In Vivo Anticancer Potential of 4-(4-Iodophenyl)-1,3-thiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical in vivo anticancer activity of the novel compound 4-(4-Iodophenyl)-1,3-thiazol-2-amine and its structural analogs. Due to the limited availability of direct in vivo data for the iodophenyl derivative, this document focuses on the closely related and extensively studied 4-(4-bromophenyl)-1,3-thiazol-2-amine, alongside established anticancer agents, to offer a valuable reference for ongoing and future research.

Performance Comparison of Thiazole Derivatives and Standard Anticancer Agents

While in vivo data for this compound is not yet publicly available, in vitro studies on its bromo-analog, a 4-(4-bromophenyl)-1,3-thiazol-2-amine derivative (compound p2), have shown promising anticancer activity against the human breast adenocarcinoma cell line, MCF7.[1] This positions the compound as a candidate for further preclinical development. For a comprehensive evaluation, its potential in vivo performance is benchmarked against standard-of-care chemotherapeutics, 5-Fluorouracil (5-FU) and Cisplatin, which are commonly used in the treatment of breast and lung cancers, respectively.

Compound/DrugCancer ModelAdministration RouteDosage RegimenTumor Growth Inhibition (TGI)Reference
4-(4-bromophenyl)-1,3-thiazol-2-amine derivative (p2) Human Breast Adenocarcinoma (MCF7)In VitroNot ApplicableIC50 = 10.5 µM[1]
5-Fluorouracil (5-FU) Human Breast Cancer (MCF7) XenograftIntraperitoneal (i.p.)50 mg/kg, daily for 5 daysSignificant tumor growth suppression[2]
Cisplatin Human Non-Small Cell Lung Carcinoma (A549) XenograftIntraperitoneal (i.p.)5 mg/kg, once a week for 3 weeksSignificant tumor volume reduction[3]
Thienopyrimidinone Derivative Human Breast Cancer (MCF-7) XenograftNot SpecifiedNot SpecifiedSignificant reduction in tumor growth up to day 8[4]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of in vivo anticancer studies. Below are representative protocols for xenograft model establishment and drug efficacy evaluation.

Human Tumor Xenograft Model in Mice

This protocol outlines the key steps for establishing a subcutaneous xenograft model using human cancer cell lines to evaluate the in vivo efficacy of anticancer compounds.

  • Cell Culture: Human cancer cell lines (e.g., MCF7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions until they reach the logarithmic growth phase.

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 107 cells) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. The tumor volume is calculated using the formula: (Length x Width²)/2.

  • Treatment Initiation: When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration: The test compound (e.g., this compound) and control vehicle or standard drug (e.g., 5-FU, Cisplatin) are administered to the respective groups according to the specified dosage and schedule.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study. Statistical analysis is performed to determine the significance of the observed differences between the treatment and control groups.

Signaling Pathways and Mechanisms of Action

Thiazole derivatives are known to exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR and VEGFR-2 signaling pathways are prominent targets.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival.[5] Its aberrant activation is a common feature in many cancers. Thiazole derivatives are being investigated for their potential to inhibit this pathway, thereby inducing apoptosis and halting tumor progression.[2]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Thiazole 4-(4-Iodophenyl)-1,3- thiazol-2-amine Thiazole->PI3K Inhibits Thiazole->Akt Inhibits Thiazole->mTORC1 Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Inhibition of VEGFR-2 is a key strategy in cancer therapy to cut off the tumor's blood supply. Several thiazole derivatives have been identified as potent inhibitors of VEGFR-2.[7]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC EndothelialCell Endothelial Cell Proliferation, Migration, Survival PKC->EndothelialCell Akt Akt PI3K->Akt Akt->EndothelialCell Thiazole 4-(4-Iodophenyl)-1,3- thiazol-2-amine Thiazole->VEGFR2 Inhibits

Caption: Postulated mechanism of VEGFR-2 signaling inhibition by this compound.

Experimental Workflow for In Vivo Anticancer Activity Assessment

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a test compound in a xenograft mouse model.

Experimental_Workflow CellCulture Cancer Cell Line Culture (e.g., MCF7, A549) Implantation Subcutaneous Implantation into Immunodeficient Mice CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Treatment with Test Compound, Vehicle Control, or Standard Drug Randomization->Treatment Monitoring Continued Tumor Growth Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, TGI Calculation, Histopathology Monitoring->Endpoint

References

Comparative Cross-Reactivity Profiling of 4-(4-Iodophenyl)-1,3-thiazol-2-amine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of N,4-diaryl-1,3-thiazol-2-amine analogs, with a focus on their inhibitory activity against key enzymes in the eicosanoid metabolism pathway. The data presented is intended to aid researchers in evaluating the selectivity and potential off-target effects of this class of compounds.

The compound 4-(4-Iodophenyl)-1,3-thiazol-2-amine belongs to the broader class of N,4-diaryl-1,3-thiazol-2-amines, which have been investigated for various therapeutic properties, including anticancer and anti-inflammatory activities.[1][2] Understanding the cross-reactivity of these compounds is crucial for assessing their therapeutic potential and predicting potential side effects. This guide focuses on two representative compounds from this class, 2-((4-phenyl)thiazol-2-ylamino)phenol (ST-1355) and 2-(4-(4-chlorophenyl)thiazol-2-ylamino)phenol (ST-1705) , and compares their inhibitory profiles against key enzymes in the arachidonic acid cascade.[3]

Quantitative Data Summary

The following table summarizes the inhibitory activities of ST-1355 and ST-1705 against a panel of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. This multi-dimensional target profiling allows for a direct comparison of their potency and selectivity.

Compound5-LOX (IC50, µM)12-LOX (% Inhibition @ 10 µM)15-LOX (% Inhibition @ 10 µM)COX-1 (% Inhibition @ 10 µM)COX-2 (% Inhibition @ 10 µM)
ST-1355 1.5 ± 0.385.2 ± 3.478.9 ± 2.192.5 ± 1.890.3 ± 2.5
ST-1705 0.9 ± 0.245.6 ± 4.133.7 ± 3.858.3 ± 5.290.9 ± 1.1

Data sourced from a study on the multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines.[3]

Interpretation of Data:

  • ST-1355 demonstrates broad activity, acting as a multi-target inhibitor against all tested enzymes in the low micromolar range or with high percentage inhibition at 10 µM.[3]

  • ST-1705 shows a more selective profile, with potent inhibition of 5-LOX and COX-2.[3] Its activity against 12-LOX, 15-LOX, and COX-1 is notably lower than that of ST-1355.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

5-Lipoxygenase (5-LOX) Inhibition Assay

This cell-based assay determines the ability of a compound to inhibit the production of 5-LOX products in human polymorphonuclear leukocytes (PMNLs).

  • Cell Preparation: Human PMNLs are isolated from peripheral blood of healthy donors using density gradient centrifugation.

  • Assay Procedure:

    • PMNLs are resuspended in phosphate-buffered saline (PBS) containing calcium chloride.

    • The cell suspension is pre-incubated with the test compound or vehicle control for 15 minutes at 37°C.

    • The 5-LOX reaction is initiated by the addition of the calcium ionophore A23187 and arachidonic acid.

    • The reaction is stopped after 10 minutes by the addition of a cold methanol/acetonitrile mixture.

    • The samples are centrifuged, and the supernatant is analyzed for the formation of 5-LOX products (e.g., LTB4 and its all-trans isomers) by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Data Analysis: The percentage of inhibition is calculated by comparing the amount of 5-LOX products in the compound-treated samples to the vehicle-treated controls. IC50 values are determined from concentration-response curves.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the inhibition of prostaglandin E2 (PGE2) production by COX-1 and COX-2.

  • Enzyme Source: Human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Procedure:

    • The assay is performed in a reaction buffer containing Tris-HCl, EDTA, and hematin.

    • The test compound or vehicle control is pre-incubated with the respective COX isoenzyme for 10 minutes at room temperature.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specified time (e.g., 2 minutes) and then terminated.

    • The amount of PGE2 produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 concentration in the compound-treated samples to the vehicle-treated controls.

Visualizations

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade, highlighting the key enzymes targeted by the profiled compounds.

Arachidonic_Acid_Cascade AA Arachidonic Acid PGG2 PGG2 AA->PGG2 COX-1 / COX-2 HPETEs HPETEs AA->HPETEs 5/12/15-LOX PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Leukotrienes Leukotrienes HPETEs->Leukotrienes 5-LOX Lipoxins Lipoxins HPETEs->Lipoxins 12/15-LOX COX1 COX-1 COX2 COX-2 LOX5 5-LOX LOX12 12-LOX LOX15 15-LOX Inhibitor1 ST-1355 (Multi-target) Inhibitor1->COX1 Inhibitor1->COX2 Inhibitor1->LOX5 Inhibitor1->LOX12 Inhibitor1->LOX15 Inhibitor2 ST-1705 (5-LOX/COX-2) Inhibitor2->COX2 Inhibitor2->LOX5

Caption: Arachidonic acid metabolism and points of inhibition.

Experimental Workflow

The diagram below outlines a typical workflow for the cross-reactivity profiling of a small molecule inhibitor.

Cross_Reactivity_Workflow start Start: Compound Synthesis and Characterization primary_screen Primary Target Assay (e.g., 5-LOX) start->primary_screen selectivity_panel Selectivity Panel (e.g., COX-1, COX-2, 12-LOX, 15-LOX) primary_screen->selectivity_panel broader_screen Broader Cross-Reactivity Screen (e.g., Kinome Scan) selectivity_panel->broader_screen cellular_assays Cell-based Assays (Target Engagement & Phenotypic Effects) broader_screen->cellular_assays data_analysis Data Analysis and Selectivity Profiling cellular_assays->data_analysis end End: Lead Optimization data_analysis->end

Caption: Workflow for inhibitor cross-reactivity profiling.

References

Benchmarking a Novel Thiazole-Based Compound Against Known SYK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative spleen tyrosine kinase (SYK) inhibitor, 4-(4-Iodophenyl)-1,3-thiazol-2-amine, against established SYK inhibitors. Due to the limited publicly available data on the direct SYK inhibitory activity of this compound, this guide will leverage data from structurally related 4-aryl-1,3-thiazol-2-amine compounds and benchmark them against well-characterized SYK inhibitors. This guide aims to provide an objective comparison of inhibitory potency, cellular activity, and pharmacokinetic profiles to aid in the evaluation of this chemical scaffold for SYK-targeted drug discovery.

Introduction to SYK Inhibition

Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[1][2] As a key mediator in both adaptive and innate immunity, SYK activation is implicated in the pathogenesis of numerous inflammatory diseases, autoimmune disorders, and hematological malignancies.[1][3] Consequently, the inhibition of SYK has emerged as a promising therapeutic strategy. Several SYK inhibitors have been developed, with some entering clinical trials and one, fostamatinib, receiving approval for the treatment of chronic immune thrombocytopenia.[4]

The 4-aryl-1,3-thiazol-2-amine scaffold has been explored for various biological activities, including the inhibition of other kinases and enzymes involved in inflammatory pathways.[5][6] This guide evaluates the potential of this scaffold, represented by this compound, in the context of SYK inhibition by comparing it to established inhibitors.

Quantitative Comparison of SYK Inhibitors

The following tables summarize the inhibitory potency, cellular activity, and pharmacokinetic parameters of several known SYK inhibitors. Data for the 4-aryl-1,3-thiazol-2-amine scaffold is included where available for structurally similar compounds, to provide a benchmark for this compound.

Table 1: Inhibitory Potency Against Purified SYK Enzyme

InhibitorChemical ScaffoldIC50 (nM) vs. SYKOther Notable Kinase Targets (Selectivity)
4-(4-Aryl)-1,3-thiazol-2-amine Scaffold ThiazoleData Not Available-
Fostamatinib (R406)Pyrrolopyrimidine41FLT3 (205 nM), Lck (37 nM), Lyn (63 nM)
Entospletinib (GS-9973)Pyrrolopyrimidine7.7High selectivity for SYK over other kinases (e.g., JAK2, c-Kit, FLT3)
Cerdulatinib (PRT062070)Pyrrolopyrimidine32JAK1 (12 nM), JAK2 (6 nM), JAK3 (8 nM), TYK2 (0.5 nM)
TAK-659-3.2FLT3
PRT062607 (P505-15)Pyrrolopyrimidine1-2Highly selective for SYK
Sovleplenib (HMPL-523)Pyrido[3,4-b]pyrazine25High selectivity for SYK

Table 2: Cellular Activity of SYK Inhibitors

InhibitorAssay TypeCell TypeIC50 (nM)
4-(4-Aryl)-1,3-thiazol-2-amine Scaffold Data Not Available--
Fostamatinib (R406)Mast Cell Degranulation (Tryptase Release)Mast Cells43-53
Fostamatinib (R406)B-Cell Activation (CD69 Upregulation)B-Cells48
P505-15 (PRT062607)BCR-mediated B-Cell ActivationB-Cells208
P505-15 (PRT062607)FcεRI-mediated Basophil DegranulationBasophils124
LAS189386Mast Cell DegranulationLAD2 Cells56
LAS189386B-Cell ActivationB-Cells22

Table 3: Pharmacokinetic Properties of Selected SYK Inhibitors

InhibitorSpeciesHalf-life (t1/2)Oral Bioavailability (F)Tmax
4-(4-Aryl)-1,3-thiazol-2-amine Scaffold Data Not Available---
Fostamatinib (R406)Human12-21 hours~55%-
P505-15 (PRT062607)Human~50-60 hoursData Not Available~2 hours

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the SYK signaling pathway and a general workflow for screening SYK inhibitors.

SYK_Signaling_Pathway BCR BCR / FcR SRC_Family Src Family Kinase (e.g., LYN) BCR->SRC_Family Ligand Binding ITAM ITAM (pY) SRC_Family->ITAM Phosphorylates SYK SYK ITAM->SYK SYK_p SYK (pY) SYK->SYK_p Autophosphorylation PLCg PLCγ SYK_p->PLCg Phosphorylates PI3K PI3K SYK_p->PI3K Phosphorylates VAV VAV SYK_p->VAV Phosphorylates PLCg_p PLCγ (pY) PLCg->PLCg_p Ca_Mobilization Ca²⁺ Mobilization PLCg_p->Ca_Mobilization PI3K_p PI3K (pY) PI3K->PI3K_p MAPK MAPK Pathway (ERK) PI3K_p->MAPK VAV_p VAV (pY) VAV->VAV_p NFkB NF-κB Activation VAV_p->NFkB Cellular_Response Cellular Response (e.g., Degranulation, Cytokine Release, Proliferation) Ca_Mobilization->Cellular_Response MAPK->Cellular_Response NFkB->Cellular_Response

Caption: Simplified SYK signaling pathway downstream of B-cell and Fc receptors.

Experimental_Workflow Compound_Library Compound Library (incl. This compound) Primary_Screen Primary Screen: In Vitro SYK Kinase Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screen->Hit_Identification Hit_Identification->Compound_Library No Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Yes Cellular_Assays Secondary Screen: Cellular Assays (e.g., Mast Cell Degranulation) Dose_Response->Cellular_Assays Selectivity_Profiling Selectivity Profiling (Kinase Panel) Cellular_Assays->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

Caption: A typical experimental workflow for the screening and characterization of novel SYK inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the evaluation of SYK inhibitors.

In Vitro SYK Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of purified SYK by measuring the amount of ADP produced in the kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and to measure the newly synthesized ATP in a luciferase reaction.

Materials:

  • Recombinant human SYK enzyme

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (this compound) and known inhibitors, serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white assay plates

  • Luminometer

Procedure:

  • Reaction Setup: In a white assay plate, add 1 µL of serially diluted test compound or vehicle control (DMSO).

  • Add 2 µL of SYK enzyme solution (e.g., 1.5 ng/µL) to each well.

  • Initiate the reaction by adding 2 µL of a substrate/ATP mixture (e.g., 50 µg/mL Poly(Glu,Tyr) and 10 µM ATP).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well, mix, and incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well, mix, and incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the ability of a compound to inhibit the IgE-mediated degranulation of mast cells, a SYK-dependent process.

Principle: Mast cell degranulation releases various mediators, including the enzyme β-hexosaminidase. The activity of this enzyme in the cell supernatant can be quantified using a colorimetric substrate, serving as a surrogate marker for degranulation.

Materials:

  • RBL-2H3 mast cell line or bone marrow-derived mast cells (BMMCs)

  • Anti-DNP IgE antibody

  • DNP-HSA antigen

  • Tyrode's buffer

  • Test compound (this compound) and known inhibitors

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate

  • Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)

  • 96-well plates

  • Spectrophotometer (405 nm)

Procedure:

  • Cell Sensitization: Plate mast cells in a 96-well plate and incubate overnight with anti-DNP IgE to sensitize the cells.

  • Compound Incubation: Wash the cells with Tyrode's buffer to remove unbound IgE. Pre-incubate the cells with various concentrations of the test compound or a known inhibitor for 1 hour at 37°C.

  • Antigen Stimulation: Induce degranulation by adding DNP-HSA antigen to the wells. Include positive (antigen alone) and negative (buffer alone) controls.

  • Supernatant Collection: After 30-60 minutes of incubation at 37°C, centrifuge the plate and collect the supernatant.

  • β-Hexosaminidase Activity Measurement: In a new plate, mix an aliquot of the supernatant with the PNAG substrate solution and incubate for 1-2 hours at 37°C.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition, normalized to the total cellular content (determined by lysing the cells). Determine the IC50 value for the inhibition of degranulation.

Conclusion

While direct experimental evidence for this compound as a SYK inhibitor is not yet available in the public domain, the broader class of 4-aryl-1,3-thiazol-2-amines has demonstrated significant biological activity. The established SYK inhibitors presented in this guide offer a robust benchmark for evaluating the potential of this novel compound. The provided experimental protocols outline a clear path for determining its inhibitory potency, cellular efficacy, and selectivity. Further investigation is warranted to characterize the activity of this compound and to determine its viability as a lead compound for the development of new SYK-targeted therapies. The favorable pharmacokinetic profiles of some existing SYK inhibitors also set a standard for the druggability of potential new candidates.

References

Bridging the Gap in Target Engagement: A Comparative Guide to the Cellular Thermal Shift Assay for 4-(4-Iodophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, demonstrating that a therapeutic candidate directly interacts with its intended molecular target within the complex environment of a living cell is a critical step. The Cellular Thermal Shift Assay (CETSA) has become a powerful tool for confirming such target engagement. This guide provides an in-depth comparison of CETSA with other established methods for validating the engagement of the compound 4-(4-Iodophenyl)-1,3-thiazol-2-amine with its putative targets. Experimental data, detailed protocols, and visual workflows are presented to facilitate informed decisions in assay selection.

Introduction to this compound and the Importance of Target Validation

This compound is a synthetic compound belonging to the 2-aminothiazole class, a scaffold known for its diverse biological activities, including antimicrobial and anticancer properties. Establishing a direct link between this compound and its intracellular targets is paramount for understanding its mechanism of action and for optimizing its therapeutic potential. Target engagement assays provide this crucial evidence.

Comparative Analysis of Target Engagement Assays

Several techniques are available to measure the interaction between a small molecule and its protein target in a cellular context. Each method operates on a different principle and offers distinct advantages and limitations.

Assay Principle Key Advantages Key Limitations Typical Quantitative Readout
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against heat-induced denaturation.Label-free, applicable in intact cells and tissues, reflects physiological conditions.Not all protein-ligand interactions result in a significant thermal shift; can be lower throughput.Change in Melting Temperature (ΔTm), Isothermal Dose-Response Fingerprint (ITDRF)
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.High-throughput, quantitative, real-time measurements in live cells.Requires genetic modification of the target protein, which may cause steric hindrance.IC50 (Half-maximal Inhibitory Concentration)
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.Label-free, does not require protein modification, can be used with complex lysates.Requires careful optimization of protease digestion; may not be sensitive enough for all interactions.Degree of Protease Protection
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as the ligand binds to the immobilized target.Real-time kinetic data (association and dissociation rates), high sensitivity.Acellular conditions using purified protein, which may not reflect the cellular environment.Association rate (ka), Dissociation rate (kd), Affinity (KD)

Experimental Protocols

Detailed methodologies for performing CETSA and its alternatives are provided below to guide experimental design.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol describes a Western blot-based CETSA to determine the target engagement of this compound.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to attach overnight.

  • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Heat Shock:

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step.

3. Cell Lysis and Fractionation:

  • Lyse the cells through repeated freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.

  • Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

4. Protein Analysis:

  • Collect the supernatant containing the soluble proteins.

  • Determine the protein concentration of each sample.

  • Analyze the levels of the target protein in the soluble fraction by Western blotting using a specific primary antibody.

  • Quantify the band intensities to generate melting curves, plotting the percentage of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

NanoBRET™ Target Engagement Assay Protocol

1. Cell Preparation:

  • Transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase and seed them into assay plates.

2. Compound and Tracer Addition:

  • Prepare serial dilutions of this compound.

  • Add the NanoBRET™ tracer and the compound dilutions to the cells.

3. Lysis and Signal Detection:

  • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

  • Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer.

4. Data Analysis:

  • Calculate the NanoBRET™ ratio (acceptor emission/donor emission).

  • Plot the ratio against the compound concentration to determine the IC50 value, which reflects the potency of target engagement.

Drug Affinity Responsive Target Stability (DARTS) Protocol

1. Lysate Preparation:

  • Prepare a cell lysate in a buffer that does not contain detergents that would denature the proteins.

2. Compound Incubation:

  • Incubate the cell lysate with various concentrations of this compound or a vehicle control.

3. Protease Digestion:

  • Add a protease (e.g., pronase or thermolysin) to the lysates and incubate for a specific time to allow for partial digestion.

  • Stop the digestion by adding a protease inhibitor.

4. Analysis:

  • Analyze the samples by SDS-PAGE and Western blotting to detect the target protein.

  • An increase in the amount of full-length protein in the compound-treated samples compared to the control indicates protection from proteolysis and therefore, target engagement.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps in CETSA and the decision-making process for selecting an appropriate target engagement assay.

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Fractionation cluster_analysis Analysis start Seed and Culture Cells treat Treat with this compound or Vehicle Control start->treat heat Heat Cell Suspension across a Temperature Gradient treat->heat lyse Lyse Cells (e.g., Freeze-Thaw) heat->lyse centrifuge Centrifuge to Separate Soluble and Precipitated Proteins lyse->centrifuge collect Collect Supernatant (Soluble Protein Fraction) centrifuge->collect wb Western Blot for Target Protein collect->wb quantify Quantify Band Intensity wb->quantify curve Generate Melting Curves quantify->curve end Target Engagement Confirmed curve->end Compare Curves to Determine Thermal Shift (ΔTm)

A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Assay_Selection start Need to Confirm Target Engagement of This compound q1 q1 start->q1 cetsa cetsa q1->cetsa Yes q2 q2 q1->q2 No darts darts cetsa->darts If no thermal shift is observed nanobret nanobret q2->nanobret Yes q3 q3 q2->q3 No spr spr q3->spr Yes end Consider other endpoint assays q3->end No

Comparing in vitro and in vivo efficacy of 2-aminothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Aminothiazole Derivatives

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of selected 2-aminothiazole derivatives, with a focus on their anticancer properties. The data presented is collated from various preclinical studies to offer researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential.

Data Presentation: Performance Comparison

The following tables summarize the in vitro cytotoxic activity and in vivo antitumor efficacy of representative 2-aminothiazole derivatives.

Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 ValueReference
Dasatinib (BMS-354825) K562 (Leukemia)<1 nM[1]
LNCaP (Prostate)0.4 nM[2]
MCF-7 (Breast)2.32 µg/mL (GI50)[3]
Compound 8a Leukemia- (75.5% GI)[2]
Colon Cancer Cell LinesModerate Activity[2]
Melanoma Cell LinesModerate Activity[2]
Renal Cancer Cell LinesModerate Activity[2]
Breast Cancer Cell LinesModerate Activity[2]
Compound 10 HT29 (Colon)2.01 µM[2]
Compound 19 (Valine Prodrug) P-gp overexpressing MDR positive cell linePotent Cytotoxicity[2]
Compound 27 HeLa (Cervical)1.6 ± 0.8 µM[3]
A549 (Lung)Strong Antiproliferative Activity[3]
Compounds 23 and 24 HepG2 (Liver)0.51 mM and 0.57 mM[2]
PC12 (Pheochromocytoma)0.309 mM and 0.298 mM[2]
Compound 29 MDA-MB-231 (Breast)16.3-42.7 nM[2]
TH-39 K562 (Leukemia)0.78 µM[3]

Table 2: In Vivo Efficacy of Selected 2-Aminothiazole Derivatives

Compound/DerivativeAnimal ModelDosing RegimenEfficacyReference
Dasatinib (BMS-354825) Chronic Myelogenous Leukemia Clinical Trials--[1]
Compound 12m Acute Murine Model of Inflammation60 mg/kg (oral)90% inhibition in LPS-induced TNFα production[1]
Murine Model (ex vivo)ED50 ≈ 5 mg/kg (oral)Inhibition of IL-2[1]
Adjuvant Arthritis Rat Model0.3 and 3 mg/kg (oral, twice daily)Reduction in established disease[1]
Compound 29 Mice with human MDA-MB-231 xenografts-Remarkable antitumor activity[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[4]

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included. The plates are incubated for a specified period, typically 48 or 72 hours.[4]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours.[4]

  • Formazan Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: Once tumors reach a certain volume, the mice are randomized into control and treatment groups. The 2-aminothiazole derivative is administered orally or via another appropriate route at a specified dose and schedule.

  • Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.

  • Efficacy Evaluation: At the end of the study, the tumors are excised and weighed. The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Mandatory Visualization

Signaling Pathway Diagram

G Figure 1: Simplified Signaling Pathway of Apoptosis Induction by 2-Aminothiazole Derivatives cluster_cell Cancer Cell 2-Aminothiazole Derivative 2-Aminothiazole Derivative Bcl-2 Bcl-2 (Anti-apoptotic) 2-Aminothiazole Derivative->Bcl-2 Down-regulates Bax Bax (Pro-apoptotic) 2-Aminothiazole Derivative->Bax Up-regulates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Simplified signaling pathway of apoptosis induction.[3]

Experimental Workflow Diagram

G Figure 2: General Workflow for In Vitro and In Vivo Efficacy Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Cancer Cell Culture B Treatment with 2-Aminothiazole Derivative A->B C MTT Assay B->C D Determine IC50 C->D E Tumor Xenograft Model (e.g., in mice) D->E Promising candidates for in vivo testing F Treatment with 2-Aminothiazole Derivative E->F G Monitor Tumor Growth F->G H Assess Antitumor Efficacy G->H

Caption: Workflow for efficacy evaluation.

References

Orthogonal Assays to Validate the Anti-Cancer Activity of 4-(4-Iodophenyl)-1,3-thiazol-2-amine as a Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of orthogonal assays to confirm the biological activity of the novel compound 4-(4-Iodophenyl)-1,3-thiazol-2-amine. Based on the activity of structurally related N,4-diaryl-1,3-thiazole-2-amines, the primary hypothesized mechanism of action is the inhibition of tubulin polymerization, a key process in cell division.[1][2] This disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[3][4][5]

This document outlines a primary biochemical assay to directly measure the effect of the compound on tubulin polymerization and a robust orthogonal cell-based assay to confirm its downstream cellular consequences. The presented data, while hypothetical, is representative of results expected for a potent tubulin inhibitor.

Primary Assay: In Vitro Tubulin Polymerization Assay

This biochemical assay directly assesses the ability of this compound to inhibit the polymerization of purified tubulin into microtubules. The rate of polymerization is monitored by an increase in fluorescence of a reporter molecule that binds to polymerized microtubules.[3]

Comparative Performance
CompoundIC50 (µM)Maximum Inhibition (%)
This compound 1.592
Colchicine (Positive Control)0.895
Vehicle (DMSO)> 1000

Table 1. In vitro tubulin polymerization inhibition activity. IC50 values represent the concentration of the compound required to inhibit 50% of tubulin polymerization.

Orthogonal Assay: Cell Cycle Analysis by Flow Cytometry

To confirm that the inhibition of tubulin polymerization leads to a functional cellular outcome, an orthogonal assay is employed. Tubulin inhibitors are known to disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[6][7] This can be quantified by flow cytometry of cells stained with a DNA-binding fluorescent dye like propidium iodide.[8][9]

Comparative Performance
TreatmentConcentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle (DMSO)-652015
This compound 2.010585
Colchicine (Positive Control)1.012682

Table 2. Cell cycle distribution of cancer cells following a 24-hour treatment. A significant increase in the G2/M population indicates cell cycle arrest.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by tubulin polymerization inhibitors and the workflows for the described experimental assays.

Signaling Pathway of Tubulin Polymerization Inhibition cluster_0 Cellular Processes cluster_1 Drug Action cluster_2 Cellular Outcomes Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Chromosome Segregation Chromosome Segregation Mitotic Spindle Formation->Chromosome Segregation G2/M Arrest G2/M Arrest Mitotic Spindle Formation->G2/M Arrest Disruption leads to Cell Division Cell Division Chromosome Segregation->Cell Division This compound This compound This compound->Microtubule Polymerization Inhibits Apoptosis Apoptosis G2/M Arrest->Apoptosis Prolonged arrest induces

Caption: Signaling pathway of a tubulin polymerization inhibitor.

Experimental Workflow: In Vitro Tubulin Polymerization Assay Prepare Tubulin Solution Prepare Tubulin Solution Add Test Compound Add Test Compound Prepare Tubulin Solution->Add Test Compound Initiate Polymerization (37°C) Initiate Polymerization (37°C) Add Test Compound->Initiate Polymerization (37°C) Monitor Fluorescence Monitor Fluorescence Initiate Polymerization (37°C)->Monitor Fluorescence Data Analysis (IC50) Data Analysis (IC50) Monitor Fluorescence->Data Analysis (IC50) Experimental Workflow: Cell Cycle Analysis Seed Cancer Cells Seed Cancer Cells Treat with Compound (24h) Treat with Compound (24h) Seed Cancer Cells->Treat with Compound (24h) Harvest and Fix Cells Harvest and Fix Cells Treat with Compound (24h)->Harvest and Fix Cells Stain with Propidium Iodide Stain with Propidium Iodide Harvest and Fix Cells->Stain with Propidium Iodide Flow Cytometry Analysis Flow Cytometry Analysis Stain with Propidium Iodide->Flow Cytometry Analysis Quantify Cell Cycle Phases Quantify Cell Cycle Phases Flow Cytometry Analysis->Quantify Cell Cycle Phases

References

Comparative Kinase Selectivity Profile of 4-(4-Iodophenyl)-1,3-thiazol-2-amine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential kinase selectivity of 4-(4-Iodophenyl)-1,3-thiazol-2-amine against established multi-kinase inhibitors. Due to the limited publicly available data on the specific kinase inhibition profile of this compound, this guide presents an inferred selectivity based on the known activity of structurally similar 2-aminothiazole-based compounds. This information is juxtaposed with the well-documented selectivity of the approved drugs Dasatinib, Bosutinib, and Ponatinib, offering a valuable resource for researchers investigating novel kinase inhibitors.

Data Presentation: Kinase Inhibition Profiles

The following tables summarize the kinase inhibition data. Table 1 presents the inferred potential targets for this compound based on the activity of related thiazole-containing molecules. Tables 2, 3, and 4 detail the established kinase inhibition profiles for Dasatinib, Bosutinib, and Ponatinib, respectively.

Table 1: Inferred Potential Kinase Targets for this compound

Kinase FamilyRepresentative KinasesRationale for Inclusion
Tyrosine Kinases Src family kinases (Src, Lck, Lyn), Abl, SYKThe 2-aminothiazole scaffold is a core component of Dasatinib, a potent inhibitor of Src and Abl kinases. Phenylaminopyrimidine thiazole derivatives have shown potent inhibition of SYK.
Serine/Threonine Kinases p38 MAPK, Aurora Kinases (A/B), Cyclin-Dependent Kinases (CDKs)Phenyl-pyridyl-thiazole analogs are known inhibitors of p38 MAP kinase. N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines are potent inhibitors of Aurora kinases. Various thiazole-based compounds have demonstrated inhibitory activity against CDKs.
Receptor Tyrosine Kinases VEGFR2 (KDR)The thiazole-pyridine scaffold is present in inhibitors of VEGFR2.

Disclaimer: The inhibitory activities listed in Table 1 are inferred based on structurally related compounds and have not been experimentally confirmed for this compound.

Table 2: Experimentally Determined Kinase Inhibition Profile of Dasatinib

Kinase TargetIC50 (nM)
Abl< 1
Src< 1
Lck< 1
Lyn< 1
Yes< 1
KIT5
PDGFRα16
Btk5[1]
Tec297[1]

Data compiled from various sources.[1]

Table 3: Experimentally Determined Kinase Inhibition Profile of Bosutinib

Kinase TargetIC50 (nM)
Src1.2[2]
Abl1.2[2]

Bosutinib is a dual Src/Abl inhibitor with minimal activity against PDGFR and c-KIT.[3]

Table 4: Experimentally Determined Kinase Inhibition Profile of Ponatinib

Kinase TargetIC50 (nM)
Abl (native)0.37[4]
Abl (T315I mutant)2.0[4]
VEGFR2 (KDR)1.5
FGFR12
FLT32
SRC5.4[4]

Ponatinib is a pan-BCR-ABL inhibitor with activity against numerous other tyrosine kinases.[4][5]

Experimental Protocols

Detailed methodologies for common in vitro kinase inhibition assays are provided below. These protocols are fundamental for determining the potency and selectivity of kinase inhibitors.

Biochemical Kinase Inhibition Assay (IC50 Determination) using ADP-Glo™

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., this compound)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque multi-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a multi-well plate, add the kinase, substrate, and assay buffer.

  • Add the serially diluted test compound or vehicle control (DMSO) to the appropriate wells.

  • Initiate the kinase reaction by adding a specific concentration of ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[6][7][8]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[6][7][8]

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Kinase Binding Assay using LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase, which is competed by the test inhibitor.

Materials:

  • Purified recombinant kinase (tagged, e.g., GST-tagged)

  • LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST)

  • Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer

  • Test compound

  • Kinase assay buffer

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 384-well plate, add the test compound at various concentrations.

  • Prepare a mixture of the kinase and the Eu-labeled antibody in kinase buffer and add it to the wells.

  • Add the Alexa Fluor™ 647-labeled tracer to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 1 hour, protected from light.[9][10]

  • Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the europium donor and the Alexa Fluor™ 647 acceptor wavelengths.

  • Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.

  • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by 2-aminothiazole-based kinase inhibitors and a general workflow for kinase inhibitor profiling.

G cluster_0 General Kinase Inhibition Assay Workflow A Compound Dilution C Add Compound/Vehicle A->C B Kinase Reaction Setup (Kinase, Substrate, Buffer) B->C D Initiate Reaction (Add ATP) C->D E Incubation D->E F Stop Reaction & Detect Signal E->F G Data Analysis (IC50 Determination) F->G

Caption: General workflow for an in vitro kinase inhibition assay.

G cluster_CDK CDK Signaling Pathway (G1/S Transition) Mitogens Mitogens CyclinD_CDK46 CyclinD_CDK46 Mitogens->CyclinD_CDK46 activate Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE CyclinE E2F->CyclinE transcribes CDK2 CDK2 CyclinE->CDK2 activates CDK2_CyclinE CDK2_CyclinE S_Phase S_Phase CDK2_CyclinE->S_Phase promotes Inhibitor 2-Aminothiazole Inhibitor Inhibitor->CyclinD_CDK46 inhibits

Caption: Simplified CDK signaling pathway at the G1/S checkpoint.

G cluster_VEGFR VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds PLCg PLCg VEGFR2->PLCg activates PKC PKC PLCg->PKC activates Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Migration Proliferation_Migration ERK->Proliferation_Migration promotes Inhibitor 2-Aminothiazole Inhibitor Inhibitor->VEGFR2 inhibits

Caption: Key components of the VEGFR2 signaling cascade in angiogenesis.[11][12][13][14][15]

G cluster_p38 p38 MAPK Signaling Pathway Stress_Cytokines Stress_Cytokines MAPKKK MAPKKK Stress_Cytokines->MAPKKK MKK3_6 MKK3_6 MAPKKK->MKK3_6 p38_MAPK p38_MAPK MKK3_6->p38_MAPK phosphorylates MK2_MSK1 MK2_MSK1 p38_MAPK->MK2_MSK1 activates Transcription_Factors Transcription_Factors MK2_MSK1->Transcription_Factors activates Inflammation_Apoptosis Inflammation_Apoptosis Transcription_Factors->Inflammation_Apoptosis regulates Inhibitor 2-Aminothiazole Inhibitor Inhibitor->p38_MAPK inhibits

Caption: Overview of the p38 MAPK stress-activated signaling pathway.[16][17][18][19][20]

G cluster_Aurora Aurora Kinase A Signaling in Mitosis G2_Phase G2_Phase Aurora_A Aurora_A G2_Phase->Aurora_A activates PLK1 PLK1 Aurora_A->PLK1 phosphorylates Spindle_Assembly Spindle_Assembly Aurora_A->Spindle_Assembly regulates CDK1_CyclinB CDK1_CyclinB PLK1->CDK1_CyclinB activates Mitotic_Entry Mitotic_Entry CDK1_CyclinB->Mitotic_Entry promotes Inhibitor 2-Aminothiazole Inhibitor Inhibitor->Aurora_A inhibits

Caption: Role of Aurora A kinase in the G2/M transition and spindle assembly.[21][22][23][24][25]

G cluster_SYK SYK Signaling Pathway (ITAM-dependent) Receptor_Activation Receptor_Activation ITAM_Phosphorylation ITAM_Phosphorylation Receptor_Activation->ITAM_Phosphorylation leads to SYK SYK ITAM_Phosphorylation->SYK recruits & activates VAV1_PLCg2 VAV1_PLCg2 SYK->VAV1_PLCg2 phosphorylates Downstream_Signaling Downstream_Signaling VAV1_PLCg2->Downstream_Signaling activates Immune_Cell_Activation Immune_Cell_Activation Downstream_Signaling->Immune_Cell_Activation results in Inhibitor 2-Aminothiazole Inhibitor Inhibitor->SYK inhibits

Caption: Simplified representation of the SYK-mediated signaling cascade.[26][27][28][29][30]

References

Head-to-head comparison of 4-(4-Iodophenyl)-1,3-thiazol-2-amine with Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the well-established multi-kinase inhibitor, Dasatinib, with the lesser-known compound, 4-(4-Iodophenyl)-1,3-thiazol-2-amine. Due to a lack of extensive public data on this compound, this comparison leverages available information on Dasatinib and contextualizes the potential of this compound based on the known biological activities of the 2-aminothiazole scaffold.

Overview and Mechanism of Action

Dasatinib

Dasatinib, sold under the brand name Sprycel, is a potent, orally available second-generation tyrosine kinase inhibitor (TKI).[1][2] It is a multi-targeted inhibitor that binds to both the active and inactive conformations of the ABL kinase domain, which distinguishes it from first-generation TKIs like imatinib.[3][4] This allows Dasatinib to overcome resistance to imatinib caused by certain mutations in the BCR-ABL kinase domain.[4]

The primary mechanism of action for Dasatinib is the inhibition of the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL).[1][3] Beyond BCR-ABL, Dasatinib potently inhibits a range of other tyrosine kinases, including the SRC family kinases (SRC, LCK, YES, FYN), c-KIT, ephrin (EPH) receptor A2, and platelet-derived growth factor receptor β (PDGFRβ).[4][5] This broad-spectrum inhibition contributes to its efficacy in various cancers.

This compound

There is limited publicly available information regarding the specific mechanism of action and biological targets of this compound. However, its core structure, the 2-aminothiazole ring, is a well-recognized scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer and kinase inhibitory properties. Several derivatives of 2-aminothiazole have been investigated as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor (VEGFR).

Target Profile

The target profiles of Dasatinib and the potential targets of this compound are summarized below.

Table 1: Comparative Target Kinase Profiles
FeatureDasatinibThis compound
Primary Targets BCR-ABL, SRC Family Kinases (SRC, LCK, YES, FYN)Not experimentally determined
Other Key Targets c-KIT, EPHA2, PDGFRβ, Tec kinases (Btk, Tec)[4][6]Potentially various kinases based on the 2-aminothiazole scaffold (e.g., CDKs, VEGFR)
Targeting Scope Multi-targeted kinase inhibitorUnknown

In Vitro Efficacy

Quantitative data on the in vitro efficacy of Dasatinib against various cell lines is well-documented. For this compound, no direct experimental data was found.

Table 2: In Vitro Potency of Dasatinib Against Various Kinases (IC50 values)
Kinase TargetIC50 (nM)Reference
Abl<1[7]
LCK0.6[7]
Src0.8[7]
c-Kit (wt)79[7]
c-Kit (D816V)37[7]
Table 3: In Vitro Cytotoxicity of Dasatinib in Cancer Cell Lines (IC50 values)
Cell LineCancer TypeIC50 (nM)Reference
K562 (BCR/ABL+)Chronic Myeloid Leukemia1[8]
TF-1 (BCR/ABL+)Erythroleukemia0.75[8]
SY5YNeuroblastoma92[9]
HTLA-230NeuroblastomaSub-micromolar[9]

Signaling Pathways

Dasatinib Signaling Pathway Inhibition

Dasatinib's therapeutic effect is achieved by blocking key signaling pathways that drive cancer cell proliferation and survival.

Dasatinib_Signaling_Pathway cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL SRC_family SRC Family Kinases Dasatinib->SRC_family c_KIT c-KIT Dasatinib->c_KIT PDGFRb PDGFRβ Dasatinib->PDGFRb RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT STAT STAT Pathway BCR_ABL->STAT SRC_family->RAS_MAPK SRC_family->PI3K_AKT SRC_family->STAT c_KIT->RAS_MAPK c_KIT->PI3K_AKT c_KIT->STAT PDGFRb->RAS_MAPK PDGFRb->PI3K_AKT Proliferation Decreased Proliferation RAS_MAPK->Proliferation Apoptosis Increased Apoptosis PI3K_AKT->Apoptosis Survival Decreased Survival PI3K_AKT->Survival STAT->Proliferation

Caption: Dasatinib inhibits multiple tyrosine kinases, blocking downstream pathways.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of kinase inhibitors. Below are representative protocols for assays commonly used to evaluate compounds like Dasatinib.

Kinase Inhibition Assay (IC50 Determination)

This biochemical assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Dasatinib or other test compounds

  • Assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well or 384-well plate, add the kinase, substrate, and assay buffer to each well.

  • Add the serially diluted test compound. Include controls with no inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.

  • Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This cell-based assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • Complete culture medium

  • Dasatinib or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental_Workflow Start Start Kinase_Assay Biochemical Kinase Inhibition Assay Start->Kinase_Assay Cell_Culture Cell Culture Start->Cell_Culture Data_Analysis Data Analysis Kinase_Assay->Data_Analysis Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Culture->Cell_Viability Cell_Viability->Data_Analysis IC50_Biochem Determine Biochemical IC50 Data_Analysis->IC50_Biochem IC50_Cell Determine Cellular IC50 Data_Analysis->IC50_Cell

Caption: A generalized workflow for in vitro evaluation of kinase inhibitors.

Conclusion

Dasatinib is a well-characterized, potent multi-kinase inhibitor with proven clinical efficacy, particularly in the treatment of Ph+ leukemias.[1][2][10] Its broad target profile contributes to its therapeutic effects but may also be associated with certain side effects.

References

Safety Operating Guide

Proper Disposal of 4-(4-Iodophenyl)-1,3-thiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 4-(4-Iodophenyl)-1,3-thiazol-2-amine as a halogenated organic compound and follow all institutional and local regulations for hazardous waste disposal. This guide provides essential safety and logistical information to ensure the safe handling and disposal of this compound in a laboratory setting.

I. Hazard Identification and Classification

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][2][3]

  • Irritation: Can cause skin and serious eye irritation.[4][5][6][7]

  • Environmental Hazard: May be toxic to aquatic life with long-lasting effects.[1][2]

Due to the presence of iodine, this compound is classified as a halogenated organic waste .[8][9] This classification is critical for proper segregation and disposal to prevent environmental contamination and ensure regulatory compliance.

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, researchers must wear appropriate Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[4][5][6][7]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A laboratory coat should be worn at all times.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[1][2][4][5] A respirator may be necessary for large spills.

III. Step-by-Step Disposal Protocol

Follow these steps to ensure the safe and compliant disposal of this compound:

  • Segregation:

    • Crucially, do not mix halogenated organic waste with non-halogenated organic waste.[8][9] Co-mingling can create more hazardous waste streams and significantly increase disposal costs.

    • Use a designated, properly labeled waste container for "Halogenated Organic Waste."

  • Waste Container Selection and Labeling:

    • Select a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[10]

    • The container must be clearly labeled with "Hazardous Waste" and the words "Halogenated Organic Waste."[8][11]

    • List all chemical constituents and their approximate percentages on the hazardous waste tag.[8][9]

  • Accumulation of Waste:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[8]

    • Keep the container closed at all times except when adding waste.[8][10]

    • Ensure the storage area is cool, dry, and well-ventilated.[8][10]

  • Requesting Disposal:

    • Once the container is nearly full (do not overfill), arrange for its collection through your institution's Environmental Health and Safety (EHS) office or equivalent department.

    • Follow your institution's specific procedures for waste pickup, which may involve completing an online request form.[8]

  • Spill Management:

    • In the event of a small spill, contain the leak and absorb the material with an inert absorbent (e.g., vermiculite, sand).[8]

    • Place the contaminated absorbent material in a sealed, labeled bag and dispose of it as halogenated organic waste.[8]

    • For large spills, evacuate the area and contact your institution's emergency response team.[10]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal decision workflow for this compound.

This structured approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for 4-(4-Iodophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-(4-Iodophenyl)-1,3-thiazol-2-amine. The following procedures are based on available data for this compound and structurally similar thiazole derivatives to ensure a safe laboratory environment.

Hazard Profile

Based on data for similar compounds, this compound is anticipated to present the following hazards. Always handle with caution and adhere to the recommended safety protocols.

Hazard CategoryDescription
Acute Oral Toxicity May be harmful if swallowed.[1][2]
Skin Corrosion/Irritation May cause skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Acute Inhalation Toxicity May be harmful if inhaled; avoid breathing dust.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact.
Body Protection Laboratory CoatLong-sleevedProtects skin and personal clothing from contamination.
Respiratory Protection N95 or higher RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust.

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling Procedures:
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[1][2]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking. Contaminated clothing should be removed immediately and decontaminated before reuse.[1]

Storage Procedures:
  • Container: Store the compound in a tightly closed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Segregation: Store separately from foodstuffs and other reactive chemicals.

Emergency Procedures

Immediate and appropriate response to an exposure is critical.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation persists, seek medical attention.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Call a physician or poison control center immediately.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Classify waste containing this chemical as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the contents and container in accordance with all local, state, and federal regulations. This should be done through an approved waste disposal plant.[1][2] Do not allow the chemical to enter drains or waterways.

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for this compound.

References

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